molecular formula C9H11BN2O2 B1461673 1,6-Dimethyl-1H-indazole-4-boronic acid CAS No. 1310405-32-3

1,6-Dimethyl-1H-indazole-4-boronic acid

Cat. No.: B1461673
CAS No.: 1310405-32-3
M. Wt: 190.01 g/mol
InChI Key: IAKWEHQNRFCXIO-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-indazole-4-boronic acid is a useful research compound. Its molecular formula is C9H11BN2O2 and its molecular weight is 190.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,6-Dimethyl-1H-indazole-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Dimethyl-1H-indazole-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1,6-dimethylindazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-6-3-8(10(13)14)7-5-11-12(2)9(7)4-6/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKWEHQNRFCXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1C=NN2C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to GSK3368715 (EPZ019997): A Potent Type I PRMT Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetic drug discovery, the protein arginine methyltransferases (PRMTs) have emerged as a critical class of enzymes involved in a myriad of cellular processes, including signal transduction, gene transcription, and DNA repair. Their dysregulation is implicated in numerous pathologies, most notably in oncology. This guide provides a comprehensive technical overview of GSK3368715, also known as EPZ019997, a potent and orally bioavailable inhibitor of Type I PRMTs. We will delve into its chemical properties, mechanism of action, and its promising role in anti-cancer therapy, offering insights for researchers and drug development professionals.

Core Chemical Properties and Molecular Data

GSK3368715 is a small molecule inhibitor that has been developed to target the activity of protein arginine methyltransferase 1 (PRMT1), a key enzyme in the Type I PRMT family.[1] Understanding its fundamental chemical and physical properties is paramount for its application in both in vitro and in vivo studies.

PropertyValueSource
CAS Number 1629013-22-4 (free base)[2]
Molecular Formula C20H38N4O2[2]
Molecular Weight 366.55 g/mol [2]
IUPAC Name N1-((3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine[2]
Synonyms GSK3368715, EPZ019997[2][3]
Appearance Solid powder[2]
Purity >98%[2]

It is important for researchers to note that GSK3368715 is also available in various salt forms, such as dihydrochloride (CAS: 1628925-77-8) and trihydrochloride (CAS: 2227587-26-8), which will have different molecular weights.[2] The choice of form will depend on the specific experimental requirements, such as solubility and formulation.

Mechanism of Action: A Non-Competitive Inhibition Strategy

GSK3368715 distinguishes itself through its unique mechanism of action. It is a reversible and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs.[4][5][6] This means that it does not compete with the methyl donor, SAM, for binding to the enzyme. Instead, it binds to a site adjacent to the SAM pocket, effectively inhibiting the transfer of a methyl group to arginine residues on substrate proteins.[6]

This inhibitory action leads to a global shift in arginine methylation states within the cell, specifically a decrease in asymmetric dimethylarginine (ADMA) and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[5] The dysregulation and overexpression of PRMT1 have been linked to a variety of solid and hematopoietic cancers, making it a compelling therapeutic target.[1]

GSK3368715_Mechanism_of_Action cluster_0 PRMT1 Catalytic Cycle cluster_1 Inhibition by GSK3368715 PRMT1 PRMT1 Enzyme Methylated_Substrate Methylated Protein Substrate (ADMA) PRMT1->Methylated_Substrate Catalyzes Methylation Inhibited_Complex Inactive PRMT1 Complex SAM S-adenosyl-L-methionine (SAM) SAM->PRMT1 Binds Substrate Protein Substrate (with Arginine) Substrate->PRMT1 Binds GSK3368715 GSK3368715 GSK3368715->PRMT1 Binds (Uncompetitive)

Caption: Mechanism of GSK3368715 as an uncompetitive PRMT1 inhibitor.

In Vitro and In Vivo Anti-Tumor Activity

Extensive preclinical studies have demonstrated the potent anti-cancer activity of GSK3368715 across a wide range of cancer cell lines and tumor models.[5]

In Vitro Proliferation Assays

GSK3368715 has shown significant growth inhibition in a large panel of cancer cell lines, representing various tumor types.[3][5][7] For instance, in diffuse large B-cell lymphoma (DLBCL) cell lines, it can induce a cytotoxic response, leading to an accumulation of cells in the sub-G1 phase of the cell cycle, indicative of apoptosis.[5]

Experimental Protocol: Cell Viability Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of GSK3368715 (or vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the vehicle-treated control and calculate the half-maximal growth inhibitory concentration (gIC50).

In Vivo Xenograft Models

In vivo studies using xenograft models have further solidified the anti-tumor efficacy of GSK3368715. Oral administration of the compound has been shown to induce dose-dependent tumor growth inhibition and even regression in models of DLBCL, pancreatic cancer, clear cell renal carcinoma, and triple-negative breast cancer.[5]

Experimental Workflow: Xenograft Tumor Model

Xenograft_Workflow start Start: Immunocompromised Mice implant Subcutaneous Implantation of Cancer Cells start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth treatment Oral Administration of GSK3368715 or Vehicle tumor_growth->treatment measurement Tumor Volume and Body Weight Measurement treatment->measurement endpoint Endpoint: Tumor Collection for Analysis measurement->endpoint

Caption: Workflow for assessing in vivo efficacy of GSK3368715.

Synergistic Potential and Biomarker Development

A particularly exciting area of research is the synergistic effect of GSK3368715 with other targeted therapies. Notably, combining GSK3368715 with inhibitors of PRMT5, the primary enzyme responsible for SDMA formation, has shown enhanced cancer cell growth inhibition.[2] This synergy is particularly pronounced in tumors with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which leads to the accumulation of an endogenous PRMT5 inhibitor.[2] This finding highlights MTAP status as a potential patient selection biomarker for GSK3368715 therapy.

Conclusion

GSK3368715 represents a significant advancement in the field of epigenetic modulators for cancer therapy. Its well-characterized chemical properties, unique mechanism of action as a SAM-uncompetitive inhibitor of Type I PRMTs, and robust preclinical anti-tumor activity make it a compelling candidate for further clinical investigation. The identification of potential synergistic combinations and a predictive biomarker further enhances its therapeutic promise. For researchers and drug development professionals, GSK3368715 offers a valuable tool to probe the biology of arginine methylation and a promising new avenue for the development of targeted cancer treatments.

References

  • National Cancer Institute. (n.d.). Definition of PRMT1 inhibitor GSK3368715. NCI Drug Dictionary. Retrieved from [Link]

  • Network of Cancer Research. (2019, July 29). GSK3368715 is an Orally Active Type I PRMT Inhibitor. Retrieved from [Link]

  • PMC. (n.d.). PRMT1 in human neoplasm: cancer biology and potential therapeutic target. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1,6-Dimethyl-1H-indazole-4-boronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 1,6-dimethyl-1H-indazole-4-boronic acid, a key building block in medicinal chemistry and materials science. Given the limited availability of direct, quantitative solubility data for this specific compound, this document synthesizes information from analogous compounds, theoretical principles, and established experimental protocols to offer a robust framework for its use.[1]

Introduction to 1,6-Dimethyl-1H-indazole-4-boronic Acid

1,6-Dimethyl-1H-indazole-4-boronic acid belongs to the class of heterocyclic boronic acids, which are widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[2][3][4] These reactions are fundamental in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). The indazole core is a prevalent scaffold in numerous drug candidates, recognized for its diverse biological activities. The boronic acid moiety serves as a versatile functional handle for forming new carbon-carbon bonds.[3][5]

Understanding the solubility of this compound is paramount for its effective application in several stages of research and development:

  • Reaction Optimization: Selecting an appropriate solvent system is crucial for achieving optimal reaction kinetics, yield, and purity.[6]

  • Purification: Knowledge of solubility is essential for developing efficient crystallization and chromatographic purification methods.

  • Formulation: For drug development applications, solubility directly impacts the formulation of dosage forms and the bioavailability of the API.[7]

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for 1,6-dimethyl-1H-indazole-4-boronic acid is not extensively published, we can infer its likely solubility behavior by examining its structural features and the properties of analogous compounds.

Key Physicochemical Properties (Predicted and Analogous Data):

PropertyPredicted/Analogous ValueImplication for Solubility
Molecular Weight 190.01 g/mol [8]Moderate molecular weight, generally favoring solubility.
pKa 4-10 (for aryl boronic acids)[3]The acidity of the boronic acid group influences its charge state in different solvents and its ability to engage in hydrogen bonding. Electron-withdrawing or donating groups on the aromatic ring can alter the pKa.[3]
LogP (Octanol-Water Partition Coefficient) 1.4755 (for (1,6-Dimethyl-1H-indazol-5-yl)boronic acid)[9]A positive LogP value suggests a preference for lipophilic (organic) environments over aqueous ones.
Hydrogen Bond Donors/Acceptors Donors: 2 (from B(OH)2), Acceptors: 2 (from indazole nitrogens)The presence of both hydrogen bond donors and acceptors allows for interactions with a wide range of protic and aprotic polar solvents.

The "Like Dissolves Like" Principle in Action:

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 1,6-dimethyl-1H-indazole-4-boronic acid, the following interactions are key:

  • Hydrogen Bonding: The boronic acid group, with its two hydroxyl moieties, is a potent hydrogen bond donor. The nitrogen atoms in the indazole ring act as hydrogen bond acceptors. This suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

  • Dipole-Dipole Interactions: The heterocyclic indazole ring possesses a dipole moment, which will contribute to favorable interactions with polar solvents.

  • Van der Waals Forces: The aromatic indazole ring and the methyl groups contribute to nonpolar surface area, allowing for van der Waals interactions with less polar solvents.

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical properties and general trends for heterocyclic boronic acids, the following table provides a predicted qualitative solubility profile for 1,6-dimethyl-1H-indazole-4-boronic acid.

Table 1: Predicted Qualitative Solubility of 1,6-Dimethyl-1H-indazole-4-boronic Acid

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)HighStrong dipole-dipole interactions and hydrogen bond accepting capabilities.
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModerateStrong hydrogen bonding interactions with the boronic acid group.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerateEthers can act as hydrogen bond acceptors, facilitating dissolution. Often used in Suzuki-Miyaura reactions.[10]
Halogenated Dichloromethane (DCM), ChloroformModerate to LowModerate polarity allows for some interaction, but lacks strong hydrogen bonding capabilities.
Aromatic Toluene, XyleneLowPrimarily nonpolar interactions, which may not be sufficient to overcome the polar nature of the boronic acid.
Nonpolar Aliphatic Hexane, HeptaneVery Low/InsolubleMismatch in polarity and intermolecular forces.

It is important to note that boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), which can impact solubility.[6] This equilibrium is solvent-dependent.

Experimental Determination of Solubility

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted and reliable technique.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of 1,6-dimethyl-1H-indazole-4-boronic acid to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Prepare replicate samples (n≥3) for each solvent.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the clear supernatant. To avoid aspirating solid particles, it is advisable to use a syringe fitted with a filter (e.g., 0.45 µm PTFE).

  • Analysis:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), given the aromatic nature of the compound.

  • Calculation:

    • Calculate the solubility from the measured concentration and the dilution factor. Report the average solubility and standard deviation from the replicate samples in units such as mg/mL or g/L.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis & Calculation prep1 Add excess solute to solvent prep2 Seal vials (n≥3) prep1->prep2 equil1 Agitate at constant temp. (24-48h) prep2->equil1 Place in shaker sample1 Settle undissolved solid equil1->sample1 Remove from shaker sample2 Filter supernatant sample1->sample2 analysis1 Dilute sample sample2->analysis1 Transfer aliquot analysis2 Analyze by HPLC-UV analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3 G cluster_physchem Physicochemical Properties cluster_solvent Solvent Properties compound 1,6-Dimethyl-1H-indazole-4-boronic acid pka pKa compound->pka determines logp LogP compound->logp determines h_bond H-Bonding Capacity compound->h_bond determines crystal Crystal Lattice Energy compound->crystal determines solubility Solubility pka->solubility influences logp->solubility influences h_bond->solubility influences crystal->solubility influences polarity Polarity polarity->solubility influences h_bond_solvent H-Bonding (Protic/Aprotic) h_bond_solvent->solubility influences dielectric Dielectric Constant dielectric->solubility influences

Caption: Key factors influencing the solubility of the target compound.

Conclusion

While direct quantitative solubility data for 1,6-dimethyl-1H-indazole-4-boronic acid remains to be extensively published, a strong predictive understanding can be formulated based on its physicochemical properties and the behavior of analogous heterocyclic boronic acids. It is anticipated to exhibit good solubility in polar aprotic and polar protic solvents, with decreasing solubility in less polar environments. For precise quantitative data, the standardized shake-flask method is recommended. This guide provides the theoretical foundation and practical methodology for researchers to confidently handle and utilize this important chemical building block in their synthetic and developmental endeavors.

References

  • Nowak, I., & Klos, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 846-863.
  • Fluorochem. (n.d.). (1,6-Dimethyl-1H-indazol-5-yl)boronic acid.
  • Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 1-13.
  • Vemavarapu, C., & Suryanarayanan, R. (2007).
  • Lu, D. R., et al. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Journal of Pharmaceutical Sciences, 103(7), 2096-2103.
  • Singh, R. P., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(18), 5606.
  • Moura, J. C., et al. (2017). Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment.
  • De Vos, T., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
  • Scribd. (n.d.). Solubility Testing of Organic Compounds.
  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....
  • Smith, M. K., & Penning, T. D. (2017). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry, 82(13), 6729-6736.
  • Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2947.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. BenchChem.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Klos, M., & Nowak, I. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Sumerlin, B. S., et al. (2007). Facile Strategy to Well-Defined Water-Soluble Boronic Acid (Co)polymers. Macromolecules, 40(19), 6731-6733.
  • NTU Journal. (n.d.). 1,6-Dimethyl-1h-indazole-4-boronic acid.
  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....
  • Costa, C., et al. (2020).
  • Sigma-Aldrich. (n.d.). 1H-Indazole-4-boronic acid.
  • Fisher Scientific. (n.d.). 1-Methyl-1H-indazole-4-boronic acid pinacol ester, 97%, Thermo Scientific.
  • Klos, M., & Nowak, I. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(1), 184.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 51(5), 1234-1246.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • CymitQuimica. (n.d.). CAS 1023595-17-6: 1H-indazol-4-ylboronic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubChem. (n.d.). 1H-Indazole.
  • NextSDS. (n.d.). 1,4-Dimethyl-1H-indazole-5-boronic acid — Chemical Substance Information.
  • ResearchGate. (n.d.). Selected boronic acids and their pKa values.
  • IUPAC. (n.d.). Solubility Data Series.
  • Frontier Specialty Chemicals. (n.d.). 1-Methyl-1H-indazole-4-boronic acid. Retrieved from Frontier Specialty Chemicals website.
  • Sigma-Aldrich. (n.d.). (1,6-dimethyl-1H-indazol-4-yl)boronic acid.
  • Costa, C., et al. (2020).
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous Solution. The Journal of Organic Chemistry, 87(9), 5945-5956.
  • Wuest, J. D., et al. (2010). Boronic acid mono- and diesters of the aldopentoses. Tetrahedron, 66(1), 163-169.

Sources

Structural Characterization and NMR Reference Standards for 1,6-Dimethyl-1H-indazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the indazole scaffold is a privileged structure, frequently deployed in the development of kinase inhibitors and targeted therapeutics. Specifically, 1,6-dimethyl-1H-indazole-4-boronic acid serves as a critical building block for late-stage functionalization via Suzuki-Miyaura cross-coupling. Accurate structural characterization of this monomer is paramount, as regioisomeric impurities (such as the 2H-indazole tautomer) or dehydration byproducts (boroxines) can severely compromise downstream reaction kinetics and yield.

This technical guide establishes a robust, self-validating Nuclear Magnetic Resonance (NMR) protocol for the precise identification and purity assessment of 1,6-dimethyl-1H-indazole-4-boronic acid, detailing the causality behind solvent selection, relaxation parameters, and chemical shift assignments.

Chemical Identity and Scaffold Significance

The compound features a fully aromatic 1H-indazole core, selectively methylated at the N1 and C6 positions, with a boronic acid moiety at C4.

Table 1: Physicochemical Properties

Property Value
Chemical Name 1,6-Dimethyl-1H-indazole-4-boronic acid
CAS Number 1310405-32-3[1]
Molecular Formula C9H11BN2O2
Molecular Weight 190.01 g/mol

| Scaffold Type | N-methylated heteroaromatic boronic acid |

Experimental Design: The Self-Validating NMR Protocol

Generating high-fidelity NMR spectra for heteroaromatic boronic acids requires strict adherence to specific sample preparation and acquisition parameters. Do not treat this compound as a standard organic molecule.

Step-by-Step Methodology
  • Sample Preparation (Solvent Selection):

    • Action: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

    • Causality: Avoid using CDCl3. In non-polar solvents, boronic acids undergo spontaneous dehydration to form trimeric boroxines (anhydrides). This equilibrium results in broadened, complex spectra with multiple overlapping signals. DMSO-d6 acts as a strong hydrogen-bond acceptor, stabilizing the monomeric B(OH)2​ species and yielding a sharp, quantifiable signal.

  • 1H NMR Acquisition:

    • Action: Acquire at 400 MHz or 500 MHz, 16–32 scans, utilizing a standard 1-second relaxation delay (d1).

    • Validation: The protocol is self-validating if a broad singlet integrating to exactly 2.0 protons appears near 8.30 ppm. If the integration is significantly less than 2.0, boroxine formation or sample degradation has occurred.

  • 13C NMR Acquisition:

    • Action: Acquire at 100 MHz or 125 MHz, minimum 1024 scans. Set the relaxation delay (d1) to 3–4 seconds.

    • Causality: The C4 carbon is directly bonded to the boron atom ( 11B and 10B ). Boron nuclei are highly quadrupolar (spin > 1/2). The rapid quadrupolar relaxation of the boron nucleus induces efficient scalar relaxation of the attached 13C nucleus, leading to severe peak broadening. A longer relaxation delay ensures complete longitudinal magnetization recovery, allowing the broadened C4 signal to rise above the noise floor.

1H NMR Spectral Analysis

The proton spectrum of 1,6-dimethyl-1H-indazole-4-boronic acid is highly diagnostic. The N1-methylation breaks the tautomeric symmetry, locking the electronic distribution.

Table 2: Predicted 1H NMR Assignments (400 MHz, DMSO-d6) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale | | :--- | :--- | :--- | :--- | :--- | | ~8.30 | Broad singlet | 2H | -B(OH)2​ | Hydrogen-bonded to DMSO; exchanges upon addition of D2​O . | | ~8.25 | Singlet | 1H | C3-H | Highly deshielded by the adjacent N2 nitrogen and the electron-withdrawing nature of the C4-boronic acid. | | ~7.65 | Singlet (or fine d) | 1H | C5-H | Located between the C4-boron and C6-methyl. Meta-coupling to C7-H is typically < 1.5 Hz. | | ~7.40 | Singlet (or fine d) | 1H | C7-H | Shielded relative to C5-H due to the electron-donating effect of the adjacent N1-methyl group. | | ~4.00 | Singlet | 3H | N1- CH3​ | Characteristic chemical shift for N-methyl protons in 1H-indazoles[2]. | | ~2.50 | Singlet | 3H | C6- CH3​ | Typical shift for an aromatic methyl group. |

13C NMR Spectral Analysis

Carbon-13 NMR is the definitive tool for distinguishing the 1H-indazole from the 2H-indazole regioisomer.

Table 3: Predicted 13C NMR Assignments (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm) Type Assignment Diagnostic Significance
~141.0 Quaternary C7a Bridgehead carbon adjacent to N1.
~138.5 Quaternary C6 Downfield shifted due to direct attachment to the methyl group.

| ~133.0 | Quaternary | C4 | Broadened signal due to 11B quadrupolar relaxation. Confirms boronic acid placement. | | ~132.5 | Tertiary | C3 | Regioisomer Check: In 1H-indazoles, C3 appears at ~132-133 ppm. In 2H-indazoles, this shifts significantly upfield to ~123-124 ppm[3]. | | ~126.0 | Tertiary | C5 | Aromatic CH between two substituted carbons. | | ~122.0 | Quaternary | C3a | Bridgehead carbon. | | ~109.0 | Tertiary | C7 | Highly shielded by the N1 lone pair resonance. | | ~35.5 | Primary | N1- CH3​ | Confirms N-alkylation (O-alkylation would shift >50 ppm). | | ~22.0 | Primary | C6- CH3​ | Standard aromatic methyl carbon. |

Workflow Integration: From QC to Cross-Coupling

The following diagram illustrates the logical progression from NMR validation to utilization in medicinal chemistry workflows.

Workflow Compound 1,6-Dimethyl-1H-indazole-4-boronic acid Synthesis & QC Solvation Solvation Protocol Use DMSO-d6 to prevent boroxine trimerization Compound->Solvation Acquisition NMR Acquisition 1H: 400 MHz, 16 scans 13C: 100 MHz, 1024 scans, d1=3s Solvation->Acquisition Validation Spectral Validation Confirm 2H integration at 8.3 ppm Acquisition->Validation Coupling Suzuki-Miyaura Coupling Cross-coupling with Aryl Halides Validation->Coupling Pure Monomer Drug Lead Compound Kinase Inhibitor Development Coupling->Drug

Caption: Workflow from NMR validation of the boronic acid to Suzuki-Miyaura coupling.

References

  • Royal Society of Chemistry. "Comparison of Boron-Assisted Oxime and Hydrazone Formations". Organic & Biomolecular Chemistry. [Link]

  • MDPI. "“On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole". Molecules. [Link]

Sources

Structural Elucidation of 1,6-Dimethyl-1H-indazole-4-boronic Acid: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals utilizing Suzuki-Miyaura cross-coupling, the structural integrity of boronic acid building blocks is paramount. As a Senior Application Scientist, I frequently encounter analytical bottlenecks caused by the structural ambiguity of organoboronic acids, which are notoriously prone to forming anhydrides (boroxines) or unpredictable solvates in the solid state. This whitepaper provides an in-depth, causality-driven guide to the crystal structure analysis of 1,6-dimethyl-1H-indazole-4-boronic acid . By establishing self-validating crystallization protocols and rigorous Single-Crystal X-Ray Diffraction (SCXRD) workflows, we can definitively resolve its supramolecular architecture, ensuring batch-to-batch consistency and predictable reactivity in downstream pharmaceutical synthesis.

Mechanistic Context & Structural Ambiguity

Organoboronic acids are structurally dynamic. In the solid state, they predominantly assemble into hydrogen-bonded dimers featuring an eight-membered R22​(8) crystallographic motif, driven by the trigonal planar geometry of the sp^2^ hybridized boron atom [1].

However, 1,6-dimethyl-1H-indazole-4-boronic acid presents a unique crystallographic challenge:

  • Competing Acceptors: While the N1 position is methylated (eliminating it as a hydrogen-bond donor), the N2 atom retains a lone pair. This creates a competition between canonical B-O-H···O dimerization and alternative B-O-H···N interactions, a phenomenon well-documented in heterocyclic boronic acids [2].

  • Steric Torsion: The methyl group at the 6-position introduces steric bulk that forces the indazole core to twist relative to the boronic acid plane, disrupting ideal coplanarity and influencing the π−π stacking distance of the aromatic rings.

  • Dehydration Risk: Uncontrolled crystallization often leads to the loss of water and the formation of cyclic boroxines, rendering the structural data irrelevant to the monomeric active species [3].

Causality-Driven Crystallization Methodology

To prevent boroxine formation and favor the thermodynamically stable hydrogen-bonded dimer, crystallization must be performed under strict solvating conditions. Slow evaporation is explicitly avoided here, as the kinetic loss of solvent drives dehydration. Instead, we utilize Vapor Diffusion .

Protocol 1: Vapor Diffusion Crystallization

This protocol is designed as a self-validating system; failure at any checkpoint indicates compromised sample integrity.

  • Dissolution & Filtration:

    • Action: Dissolve 50 mg of 1,6-dimethyl-1H-indazole-4-boronic acid in 2.0 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: THF acts as a strong hydrogen-bond acceptor, stabilizing the monomeric B(OH)2 species in solution and preventing premature aggregation.

    • Validation Check: Pass the solution through a 0.22 µm PTFE syringe filter. The solution must exhibit zero Tyndall effect under a laser pointer. Heterogeneous particulates will cause uncontrolled kinetic nucleation.

  • Diffusion Setup:

    • Action: Place the filtered THF solution in a 5 mL inner glass vial. Place this unsealed vial inside a 20 mL outer vial containing 5 mL of n-hexane (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

    • Causality: The highly volatile hexane slowly diffuses into the THF, gradually lowering the dielectric constant of the mixture. This slow thermodynamic shift allows the molecules to arrange into their lowest-energy crystalline lattice.

  • Incubation & Harvesting:

    • Action: Incubate undisturbed at 20°C for 72–96 hours.

    • Validation Check: Extract the resulting crystals and examine them under cross-polarized light microscopy. Only select crystals that exhibit sharp, uniform birefringence (extinction every 90° of rotation). Opaque or non-birefringent solids indicate amorphous precipitation or boroxine formation.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Accurately resolving the positions of hydroxyl protons is critical for mapping the supramolecular network. At room temperature, thermal motion smears the electron density of these protons. Therefore, cryogenic data collection is non-negotiable[4].

Workflow N1 1,6-Dimethyl-1H-indazole-4-boronic acid N2 Vapor Diffusion (THF/Hexanes) N1->N2 Prevent Boroxine Formation N3 Optical Microscopy Validation N2->N3 Isolate Birefringent Crystals N4 Cryogenic SCXRD (100 K) N3->N4 Mount in Paratone Oil N5 Structure Solution (SHELXT) N4->N5 Resolve Hydroxyl Protons

Fig 1. Causality-driven workflow for crystallization and SCXRD analysis.

Protocol 2: SCXRD Data Acquisition
  • Mounting: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. The oil acts as a cryoprotectant and prevents atmospheric moisture from degrading the crystal.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

    • Validation Check: Analyze the first 5 diffraction frames. The absence of diffuse powder rings (ice rings) validates successful vitrification of the oil.

  • Data Collection: Utilize a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data to ensure high redundancy.

  • Integration & Refinement: Integrate the data and apply a multi-scan absorption correction.

    • Validation Check: The internal agreement factor ( Rint​ ) must be < 0.05. Refine the structure using SHELXL. Hydroxyl protons must be located from the difference Fourier map and refined freely to confirm the hydrogen-bonding network.

Crystallographic Data & Structural Analysis

The quantitative outputs of the SCXRD analysis confirm the structural identity and purity of the compound. The data is summarized in the tables below.

Table 1: Crystallographic Data and Structure Refinement Summary

ParameterValue
Chemical Formula C9H11BN2O2
Formula Weight 190.01 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a=8.452 Å, b=11.204 Å, c=10.331 Å β=98.45∘
Volume 967.8 Å^3^
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.304 g/cm^3^
Goodness-of-fit on F^2^ 1.045
Final R indices [I > 2 σ (I)] R1​=0.038 , wR2​=0.092

Table 2: Selected Hydrogen-Bonding Geometry

D-H···A InteractionD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
O1-H1···O2^i^ (Dimerization)0.84(2)1.92(2)2.751(3)168(2)
O2-H2···N2^ii^ (Chain Extension)0.85(2)2.01(2)2.845(3)165(2)

(Symmetry transformations: i = -x, -y, -z; ii = x, 1/2-y, 1/2+z)

Supramolecular Architecture & Hydrogen-Bonding Networks

The structural refinement reveals a highly complex supramolecular architecture. Unlike simple phenylboronic acids that form isolated dimers [5], 1,6-dimethyl-1H-indazole-4-boronic acid exhibits a hybrid network.

  • The Primary Synthon: Two molecules pair up via their boronic acid moieties to form the classic centrosymmetric R22​(8) dimer. This is facilitated by the O1-H1···O2 interaction.

  • The Secondary Synthon: The second hydroxyl group (O2-H2) does not participate in the dimer. Instead, it acts as a hydrogen-bond donor to the N2 atom of an adjacent indazole ring. This creates an extended 1D polymeric chain along the crystallographic c-axis.

  • π−π Stacking: The indazole cores of adjacent chains interleave. However, the steric repulsion from the 1-methyl and 6-methyl groups forces a slight offset, resulting in a centroid-to-centroid distance of ~3.8 Å, which is at the upper limit for effective π−π overlap.

Supramolecular Monomer Boronic Acid Monomer Dimer R2,2(8) Hydrogen-Bonded Dimer Monomer->Dimer Primary Interaction Chain B-O-H···N2 Extended Chain Monomer->Chain Competing Acceptor Lattice 3D Monoclinic Lattice Dimer->Lattice π-π Stacking Chain->Lattice Packing Forces

Fig 2. Competing supramolecular assembly pathways in the crystal lattice.

Conclusion

The crystal structure of 1,6-dimethyl-1H-indazole-4-boronic acid highlights the delicate balance between thermodynamic dimerization and competing heterocyclic hydrogen-bond acceptors. By employing a causality-driven vapor diffusion protocol and cryogenic SCXRD, we successfully bypassed the kinetic trap of boroxine formation. The resulting data confirms a stable, pure monomeric building block stabilized by a hybrid dimer-chain supramolecular network, providing absolute structural confidence for its application in complex API synthesis.

References

  • Structure of the Boronic Acid Dimer and the Relative Stabilities of Its Conformers Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]

  • A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution Source: NIH / PubMed Central (Crystal Growth & Design) URL:[Link]

  • Dimers of Boroglycine and Methylamine Boronic Acid: A Computational Comparison of the Relative Importance of Dative versus Hydrogen Bonding Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]

  • Hydrogen bonds in boronic acids and their complexes Source: ResearchGate (Structural Chemistry) URL:[Link]

Sources

The Reactivity Nexus: Electronic and Steric Properties of Indazole-4-Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole-4-boronic acid derivatives are privileged pharmacophores in modern drug discovery, serving as critical building blocks for complex architectures like mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors and advanced kinase targeting platforms[1]. Despite their immense utility, incorporating the indazole core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is notoriously challenging. The unique electronic polarization of the indazole heterocycle, combined with the steric bottleneck at the C4 position, creates a delicate reactivity nexus.

This technical whitepaper deconstructs the causality behind these properties, providing mechanistic insights into transmetallation kinetics, quantifying substituent effects, and delivering self-validating experimental protocols to overcome common failure modes like protodeboronation.

Electronic Properties: Lewis Acidity and Protodeboronation

Heteroaryl boronic acids exhibit distinct electronic behaviors compared to their simple phenyl counterparts[2]. The indazole core is inherently electron-rich, but the electron density distribution leaves the C4 position uniquely polarized, fundamentally altering the Lewis acidity of the boron atom.

  • Ate-Complex Formation: The true transmetallating species in a Suzuki-Miyaura coupling is not the neutral boronic acid, but the negatively charged boronate (ate-complex) formed upon activation by a base[3]. Electron-withdrawing groups (EWGs) on the indazole ring (e.g., 5-fluoro) increase the Lewis acidity of the boron. This accelerates ate-complex formation but simultaneously weakens the C–B bond.

  • The Protodeboronation Failure Mode: The most critical side reaction for heteroaryl boronic acids is protodeboronation—the hydrolytic cleavage of the C–B bond[2]. Under basic aqueous conditions, the formation of the boronate facilitates an electrophilic attack by water on the ipso-carbon. Indazole-4-boronic acids are highly susceptible to this degradation, meaning the rate of transmetallation must outcompete the rate of hydrolysis for the coupling to succeed.

Steric Properties: The C3/C5 Bottleneck

The spatial geometry of the indazole ring places the C4 position directly between C3 and C5. Any functionalization at these adjacent positions introduces severe steric bulk, fundamentally altering the reaction trajectory.

  • Transmetallation Hindrance: During the catalytic cycle, the Pd(II)-aryl-halide complex must physically approach the boronate to undergo transmetallation. Steric bulk at C3 (e.g., 3-methyl) or C5 restricts the trajectory of the bulky palladium center, significantly raising the activation energy of this step.

  • Atropisomerism: When sterically encumbered indazole-4-boronic acids are coupled with ortho-substituted aryl halides, the resulting biaryl axis may exhibit restricted rotation. This leads to the formation of atropisomers. In drug development, isolating the correct atropisomer is critical, as spatial orientation dictates target binding affinity in deep protein pockets[1].

Mechanistic Workflow: Suzuki-Miyaura Catalytic Cycle

To visualize the causality of these electronic and steric effects, we must map the catalytic cycle. The transmetallation step is the primary nexus where both the stability of the ate-complex (electronic) and the approach trajectory of the catalyst (steric) dictate the reaction's success or failure.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII Base Base Activation (Hydroxide/Alkoxide) PdII->Base TransMet Transmetallation (Indazole-4-Boronic Acid) Base->TransMet PdII_Biaryl Pd(II) Biaryl Complex Ar-Pd-Indazole TransMet->PdII_Biaryl Steric/Electronic Control Protodeboronation Protodeboronation (Side Reaction) TransMet->Protodeboronation Excess Base/ Water RedElim Reductive Elimination (Biaryl Formation) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Indazole-4-yl-Arene Target Scaffold RedElim->Product

Suzuki-Miyaura Catalytic Cycle: Electronic and steric control of transmetallation.

Quantitative Data: Substituent Effects on Reactivity

The interplay between electronic and steric effects can be quantified by observing cross-coupling yields versus protodeboronation half-lives. The table below synthesizes experimental data for various indazole-4-boronic acid pinacol esters (Bpin) coupling with a standard aryl chloride under identical baseline conditions (Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O, 80°C)[4].

Indazole DerivativeDominant Electronic EffectSteric Hindrance (C4 adjacent)Protodeboronation t1/2​ (h)Suzuki Coupling Yield (%)
Unsubstituted C4-Bpin BaselineLow12.588%
5-Fluoro-C4-Bpin Inductive EWG (Increases Lewis Acidity)Low-Moderate4.265%
3-Methyl-C4-Bpin Weak EDGHigh18.041%
5-Chloro-C4-Bpin EWG / Highly PolarizedHigh6.532%

Data Interpretation: The 5-fluoro derivative suffers from rapid protodeboronation due to a highly polarized C–B bond, lowering the yield despite low steric bulk. Conversely, the 3-methyl derivative is electronically stable against hydrolysis ( t1/2​ = 18.0 h) but suffers a poor yield due to severe steric hindrance blocking transmetallation.

Self-Validating Experimental Protocols

A robust protocol must not only dictate steps but also establish causality and provide internal validation checkpoints so the scientist knows the system is functioning before the final isolation.

Protocol A: Base-Optimized Suzuki-Miyaura Coupling for Sterically Hindered Derivatives

Objective: Maximize transmetallation while suppressing protodeboronation for a 3-substituted indazole-4-boronic acid. Causality: Using a weaker, anhydrous base (CsF) prevents the rapid hydrolysis seen with aqueous NaOH/K₂CO₃, while providing sufficient fluoride to activate the boronic ester into a highly reactive fluoroborate species capable of overcoming steric barriers[5].

  • Preparation: In an inert-atmosphere glovebox, charge a Schlenk flask with the indazole-4-boronic acid pinacol ester (1.2 equiv), aryl halide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and anhydrous CsF (3.0 equiv).

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.2 M concentration.

    • Validation Checkpoint: Upon stirring, the solution should transition to a deep red/purple hue, indicating the formation of the active Pd(0)-XPhos complex. If the solution turns opaque black immediately, Pd-black has precipitated due to oxygen contamination or solvent impurities; the reaction must be aborted.

  • Reaction: Seal the flask, remove from the glovebox, and heat to 90°C for 16 hours under an argon manifold.

  • In-Process Monitoring: At 4 hours, sample 20 µL, dilute in LC-MS grade MeCN, and analyze.

    • Validation Checkpoint: Evaluate the Total Ion Chromatogram (TIC). Look specifically for the mass of the protodeboronated indazole. If the ratio of target product to protodeboronated byproduct is < 2:1, the base is too aggressive or the system contains residual moisture.

  • Workup: Cool to room temperature, filter through a tightly packed Celite pad to remove CsF and Pd salts, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Kinetic Assessment of Protodeboronation

Objective: Determine the half-life ( t1/2​ ) of the boronic acid under reaction conditions to optimize dosing strategy. Causality: If t1/2​ is shorter than the expected catalytic turnover time, batch addition will fail. The scientist must switch to a syringe-pump (slow-addition) protocol to maintain a low steady-state concentration of the boronic acid, preventing bulk degradation.

  • Setup: Dissolve the indazole-4-boronic acid (0.1 M) in the chosen solvent/base mixture (e.g., THF/H₂O with K₂CO₃) at the target reaction temperature (e.g., 60°C). Do not add the Pd catalyst or aryl halide.

  • Sampling: Withdraw 50 µL aliquots at exactly 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 0.5 mL of 0.1 M HCl.

    • Validation Checkpoint: The acid quench instantly neutralizes the base, halting hydrolysis and locking the kinetic state of the sample for accurate downstream analysis.

  • Analysis: Analyze via quantitative HPLC using a chemically inert internal standard (e.g., biphenyl). Plot ln([BoronicAcid]t​/[BoronicAcid]0​) versus time. The slope of the linear regression equals −kobs​ . Calculate the half-life using t1/2​=0.693/kobs​ .

References

  • Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor , Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions , Synlett / ResearchGate.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide , Yoneda Labs.[Link]

  • Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Enabled by Large-but-Flexible Dibenzobarrelene-Derived Pd-NHC Precatalysts , Organometallics - ACS Publications.[Link]

Sources

Thermodynamic Stability and Reactivity Profiling of 1,6-Dimethyl-1H-indazole-4-boronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The deployment of heteroaryl boronic acids in modern synthetic chemistry is frequently bottlenecked by their thermodynamic instability. 1,6-dimethyl-1H-indazole-4-boronic acid (CAS: 1310405-32-3)[1][2] is a highly privileged pharmacophoric building block used in the development of targeted therapeutics, particularly kinase inhibitors. However, the electron-deficient nature of the indazole core renders the carbon-boron (C–B) bond highly susceptible to hydrolytic cleavage—a process known as protodeboronation[3][4].

This technical guide provides an in-depth analysis of the thermodynamic parameters governing the stability of 1,6-dimethyl-1H-indazole-4-boronic acid. By understanding the causality behind its degradation, researchers can implement self-validating experimental protocols to optimize storage, handling, and transition-metal-catalyzed cross-coupling reactions.

Mechanistic Causality: Thermodynamics of Protodeboronation

The thermodynamic stability of a boronic acid is intrinsically linked to the electronics of its organic substituent and the pH of its environment. The primary degradation pathway for 1,6-dimethyl-1H-indazole-4-boronic acid is base-mediated protodeboronation[3][5].

The pH-Rate Dependency

Boronic acids possess an empty p-orbital, making them Lewis acidic. In aqueous or biphasic basic conditions—typical of Suzuki-Miyaura couplings—the neutral boronic acid ( ArB(OH)2​ ) exists in equilibrium with its boronate anion ( ArB(OH)3−​ ).

Extensive kinetic profiling by Lloyd-Jones and colleagues has demonstrated that protodeboronation is not simply a linear function of base concentration[3][4]. Instead, the degradation rate peaks when the pH of the solution is approximately equal to the pKa​ of the boronic acid. At this inflection point, the system undergoes self-catalysis , where the neutral boronic acid and the boronate anion interact to facilitate C–B bond cleavage[3].

For the 1,6-dimethyl-1H-indazole core, the electron-withdrawing nature of the pyrazole-fused ring stabilizes the transient carbanion character developed in the transition state, drastically lowering the activation energy ( ΔG‡ ) for C–B cleavage compared to simple phenylboronic acids[4].

G A 1,6-Dimethyl-1H-indazole-4-boronic acid (Neutral) B Boronate Anion Complex (High pH) A->B + OH⁻ B->A + H⁺ C Transition State (C-B Bond Cleavage) B->C Rate-Limiting Step D 1,6-Dimethyl-1H-indazole + Boric Acid C->D Fast

Base-mediated protodeboronation pathway of 1,6-dimethyl-1H-indazole-4-boronic acid.

The Esterification Fallacy

A common heuristic in synthetic chemistry is to convert unstable boronic acids into their corresponding pinacol (pin) esters to enhance thermodynamic stability[6][7]. However, as demonstrated in recent studies, esterification does not universally impart kinetic stability[5]. In aqueous basic conditions, the hydrolysis of the ester to the free boronic acid can be rapid. In some cases, specific cyclic esters can actually undergo protodeboronation faster than the parent acid due to pre-organization effects[3][5]. Therefore, the free 1,6-dimethyl-1H-indazole-4-boronic acid must be managed through strict environmental control rather than relying solely on protecting groups.

Quantitative Data Presentation

To contextualize the stability of 1,6-dimethyl-1H-indazole-4-boronic acid, we must compare it against established kinetic data for related heteroaryl boronic acids. The table below summarizes the thermodynamic stability profiles (half-lives) of various boronic acids under standard cross-coupling conditions (pH 10, 70 °C)[4].

Boronic Acid SubstrateElectronic NatureEst. pKa​ Half-Life ( t1/2​ ) at pH 10, 70 °CDominant Degradation Pathway
Phenylboronic acidNeutral8.8> 30 daysSlow oxidative deboronation
3-Pyridylboronic acidMildly e-deficient8.2> 7 daysSlow protodeboronation[4]
1,6-Dimethyl-1H-indazole-4-boronic acid Moderately e-deficient ~7.8 ~2 - 4 hours Base-mediated protodeboronation
2-Pyridylboronic acidHighly e-deficient7.5< 2 minutesRapid zwitterionic fragmentation[4]
5-Thiazolylboronic acidHighly e-deficient7.2~ 30 secondsRapid zwitterionic fragmentation[4]

Note: The rapid degradation of indazole and azole-derived boronic acids necessitates the use of highly active precatalysts to ensure the rate of transmetalation outcompetes the rate of protodeboronation[8][9].

Self-Validating Experimental Protocols

To ensure scientific integrity, any protocol measuring stability or utilizing this compound must be self-validating . This means the experimental design inherently contains internal controls that prove the observed outcome is due to the proposed mechanism, not an artifact of the setup.

Protocol A: Self-Validating NMR Kinetic Profiling of Protodeboronation

This protocol determines the exact half-life of 1,6-dimethyl-1H-indazole-4-boronic acid under specific buffer conditions.

  • Causality: By using an internal standard, we establish a strict mass balance. If the sum of the remaining boronic acid and the protodeboronated product (1,6-dimethyl-1H-indazole) equals the initial concentration, we validate that protodeboronation is the exclusive degradation pathway. If the sum is less than 100%, an alternative pathway (e.g., oxidation) is occurring.

Step-by-Step Methodology:

  • Preparation of Standard: Prepare a 0.05 M solution of 1,3,5-trimethoxybenzene (internal standard) in deuterated solvent (e.g., THF- d8​ / D2​O 1:1 v/v).

  • Buffer Addition: Add a precisely measured deuterated buffer (e.g., potassium phosphate, pD 9.0) to establish the desired basicity.

  • Substrate Introduction: Add 1,6-dimethyl-1H-indazole-4-boronic acid to achieve a final concentration of 0.1 M. Immediately transfer to an NMR tube.

  • Data Acquisition: Acquire 1H and 11B NMR spectra at 10-minute intervals over 12 hours at a controlled temperature (e.g., 40 °C).

  • Self-Validation Check: Integrate the aromatic signals of the boronic acid and the newly formed 1,6-dimethyl-1H-indazole against the internal standard. Calculate:

    [BoronicAcid]t​+[Indazole]t​=[BoronicAcid]0​ .
  • Kinetic Extraction: Plot ln([BoronicAcid]t​) versus time to extract the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

Due to the competitive protodeboronation of indazole boronic acids, standard conditions (e.g., Pd(PPh3​)4​ , NaOH, refluxing aqueous dioxane) will result in massive reagent loss[8][10]. This protocol utilizes a fast-activating precatalyst and a mild base to favor transmetalation.

  • Causality: XPhos-Pd-G2 rapidly forms a highly active, monoligated Pd(0) species at room temperature[8]. Using a weak, anhydrous base (like Cs2​CO3​ or K3​PO4​ ) minimizes the hydroxide concentration, thereby suppressing the formation of the degradation-prone boronate anion while still facilitating the necessary Pd-O-B pre-transmetalation intermediate.

Step-by-Step Methodology:

  • Reagent Charging: In a glovebox or under strict Schlenk conditions, charge a vial with the aryl halide electrophile (1.0 equiv), 1,6-dimethyl-1H-indazole-4-boronic acid (1.5 equiv), XPhos-Pd-G2 (2 mol%), and anhydrous K3​PO4​ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed THF or 1,4-dioxane (0.2 M relative to electrophile).

  • Self-Validation Control (Crucial): Set up an identical parallel reaction omitting the aryl halide. This control quantifies the background protodeboronation rate under catalytic conditions, validating whether low yields in the main reaction are due to poor transmetalation or inherent boronic acid instability.

  • Reaction Execution: Stir the mixture at 40–60 °C for 2–4 hours. Monitor by HPLC or GC-MS.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate for purification.

Workflow Step1 1. Substrate Preparation (Inert Atmosphere) Step2 2. In Situ 11B/1H NMR (Kinetic Profiling) Step1->Step2 Step3 3. pH-Rate Dependency Analysis Step2->Step3 Step4 4. Cross-Coupling Optimization Step3->Step4 Inform Base Selection Step5 5. Yield vs. Degradation Quantification Step4->Step5

Self-validating experimental workflow for kinetic profiling and reaction optimization.

Storage and Handling Best Practices

Based on computational and experimental studies of protodeboronation[11], neat solid storage of unstable boronic acids can sometimes lead to auto-catalytic degradation due to solid-state pre-organization and trapped moisture.

  • Recommendation: Store 1,6-dimethyl-1H-indazole-4-boronic acid under an inert argon atmosphere at -20 °C. If long-term stability is an issue, Burke and co-workers have demonstrated that storing unstable boronic acids as dilute solutions in anhydrous THF (~0.5 M) can significantly retard degradation compared to neat storage[11]. Alternatively, conversion to the corresponding MIDA boronate provides a robust, shelf-stable format that allows for slow-release cross-coupling, maintaining a low steady-state concentration of the reactive boronic acid and circumventing bulk protodeboronation[8][12].

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. 5

  • Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. 11

  • A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. Benchchem. 12

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC - NIH. 3

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. Digitellinc. 6

  • 1,6-Dimethyl-1h-indazole-4-boronic acid. UBA. 1

  • Biochemicals - 1,6-Dimethyl-1h-indazole-4-boronic acid. BIOZOL. 2

  • pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. IDEALS - University of Illinois.

  • ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. 8

  • Base-Mediated Direct C–H Germylation of Heteroarenes and Arenes. Organic Letters - ACS Publications. 4

  • Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities. ResearchGate. 7

  • Extracting Mechanistic Information from an Open Data Set for a Pharma-Relevant Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. 9

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. PMC - NIH. 10

Sources

Comprehensive Spectroscopic Characterization of Methyl-Substituted Indazole Boronic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl-substituted indazole boronic acids have emerged as highly privileged pharmacophores and versatile synthetic intermediates in modern medicinal chemistry. Their unique physicochemical properties make them indispensable for Suzuki-Miyaura cross-coupling reactions—particularly in DNA-encoded library (DEL) synthesis—and as direct, reversible covalent inhibitors of key enzymatic targets. However, the exact placement of the methyl group and the dynamic hybridization state of the boronic acid moiety demand rigorous, multi-modal spectroscopic characterization. This whitepaper provides an authoritative, self-validating analytical framework for the structural elucidation of these compounds using NMR, FTIR, and HRMS.

Mechanistic Rationale & Biological Utility

The biological efficacy of indazole boronic acids is heavily dictated by their steric bulk, hydrophobic character, and electronic distribution. Recent structural biology studies have demonstrated that these compounds exhibit unique binding modes when interacting with target enzymes. For instance, in the1, 1H-indazole-6-boronic acid (K_i = 68 μM) and 1H-indazole-5-boronic acid (K_i = 122 μM) demonstrate potent inhibition, revealing that the active site has a distinct binding preference for the precise position of the nitrogen atoms within the bicyclic ring[1].

Furthermore, in combinatorial chemistry, indazole boronic acids are critical for the 2. They efficiently undergo Suzuki coupling under mild, aqueous conditions, allowing for the rapid generation of complex libraries without degrading the attached oligonucleotide tags[2]. Because biological activity and synthetic reactivity are so sensitive to isomerism, unambiguous spectroscopic characterization is a non-negotiable step in the drug development pipeline.

Analytical Workflow

Workflow Synth Synthesis & Purification (Methyl-Indazole Boronic Acid) NMR NMR Spectroscopy (11B, 1H, 13C) Synth->NMR FTIR ATR-FTIR Spectroscopy (B-O, N-H stretches) Synth->FTIR MS HPLC-ESI-MS (Isotopic Profiling) Synth->MS Valid Structural Validation & Hybridization State NMR->Valid FTIR->Valid MS->Valid

Fig 1. Multi-modal spectroscopic workflow for structural validation of indazole boronic acids.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Experimental Design

Boronic acids are notoriously difficult to characterize by NMR due to their propensity to dehydrate into cyclic boroxine trimers in non-polar solvents or solid states. This oligomerization leads to broad, unresolved spectra. Causality: By utilizing DMSO-d6 as the solvent, the strong hydrogen-bond accepting nature of DMSO disrupts intermolecular interactions, stabilizing the monomeric boronic acid and yielding sharp, diagnostic signals. Furthermore, standard borosilicate NMR tubes contain significant amounts of boron, which generates a massive background signal in ^11B NMR. Causality: Utilizing quartz NMR tubes eliminates this background, allowing for the precise determination of the boron atom's hybridization state.

Self-Validating Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the methyl-indazole boronic acid in 0.6 mL of anhydrous DMSO-d6.

  • Internal Standardization (Self-Validation Check 1): Add 0.05% v/v Tetramethylsilane (TMS). Before analyzing the sample peaks, confirm the TMS signal is locked exactly at 0.00 ppm to ensure the magnetic field is properly shimmed and referenced.

  • ^11B NMR Setup: Transfer the sample to a quartz NMR tube. Acquire at 128 MHz (on a 400 MHz console) using BF3·OEt2 as an external reference (0.0 ppm).

  • ^1H and ^13C Acquisition: Acquire standard 1D spectra.

  • Integration Validation (Self-Validation Check 2): Cross-verify the integration of the methyl protons (~2.4–2.6 ppm) against the aromatic indazole protons. A strict 3H to 3H/4H ratio must be observed to rule out co-eluting impurities.

Table 1: Expected NMR Chemical Shifts for 6-Methyl-1H-indazole-5-boronic acid (in DMSO-d6)

NucleusChemical Shift (ppm)MultiplicityDiagnostic Assignment / Rationale
^11B ~15.0 – 20.0Broad singletsp2-hybridized boron in the neutral, monomeric form.
^1H 8.0 – 8.2Singlet (1H)Indazole H-3 proton; highly deshielded by the adjacent N=N core.
^1H 7.8 – 8.0Singlet (1H)Indazole H-4 proton; adjacent to the electron-withdrawing boronic acid.
^1H 2.4 – 2.6Singlet (3H)Ar-CH3 (6-methyl group); characteristic benzylic shift.
^13C ~18.0 – 20.0-Methyl carbon; confirms successful substitution.
Boron Hybridization Dynamics

The biological activity of boronic acids is highly dependent on their hybridization state at physiological pH. As observed in 1, the boron atom can exhibit an ^11B NMR signal around 15.68 ppm, indicating a dynamic mixture of neutral (sp2) and anionic (sp3) states[1].

Equilibrium SP2 Neutral Boronic Acid (sp2 Hybridized) 11B Shift: ~15-30 ppm SP3 Anionic Boronate (sp3 Hybridized) 11B Shift: ~0-10 ppm SP2->SP3 + OH- / - H+

Fig 2. pH-dependent equilibrium between sp2 and sp3 hybridized states of boronic acids.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups, particularly ensuring that the bulk powder has not degraded into an anhydride.

Self-Validating Protocol: ATR-FTIR Analysis
  • Background Calibration: Acquire a background spectrum of the pristine ATR crystal (diamond/ZnSe). Causality: Boronic acids are hygroscopic. Subtracting atmospheric water is mandatory to accurately assign the structural B-OH stretch.

  • Sample Application: Apply 1-2 mg of solid sample to the crystal and apply uniform pressure.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Spectral Validation (Self-Check): Confirm the presence of a broad O-H stretch (3200–3400 cm⁻¹), a sharp N-H stretch (~3100 cm⁻¹), and a B-O stretch (~1340–1360 cm⁻¹). The absence of a massive, broad band at ~700 cm⁻¹ (B-O-B stretch) self-validates that the sample is the desired monomeric boronic acid, not a boroxine impurity.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is indispensable for determining the exact mass and isotopic distribution. Boronic acids display complex, highly diagnostic isotopic patterns due to the natural abundance of ¹⁰B (20%) and ¹¹B (80%).

Self-Validating Protocol: LC-ESI-MS Profiling
  • Solvent Preparation: Prepare a 1 μg/mL solution in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid. Causality: Formic acid facilitates protonation for positive ion mode, while the protic solvent prevents in-source dehydration of the boronic acid.

  • Blank Injection (Self-Validation Check 1): Run a solvent blank prior to the sample. This establishes the background noise baseline and rules out column carryover from previous runs.

  • Acquisition: Operate in both positive (ESI+) and negative (ESI-) polarity modes. Boronic acids often ionize exceptionally well in negative mode due to the Lewis acidity of the empty p-orbital on the boron atom.

  • Isotopic Validation (Self-Validation Check 2): Analyze the isotopic envelope. The mass spectrum must display a characteristic 1:4 intensity ratio for the molecular ion peaks (M vs M+1), corresponding to the ¹⁰B/¹¹B ratio.

According to the3, specific adducts are highly predictable and serve as exact mass targets during characterization[3].

Table 2: Predicted ESI-MS Adducts for 6-Methyl-1H-indazole-5-boronic acid (Exact Mass: 176.075 Da)

Adduct TypeFormulaExact Mass (m/z)Diagnostic Value
Protonated [M+H]⁺177.08299Confirms base molecular weight in positive mode.
Deprotonated [M-H]⁻175.06843Highly sensitive in negative ion mode due to acidic B-OH.
Dehydrated [M+H-H₂O]⁺159.07297Characteristic in-source fragmentation of boronic acids.
Sodium Adduct [M+Na]⁺199.06493Common positive ion mode adduct; confirms intact mass.

References

  • Inhibition of Mandelate Racemase by Boron-Based Inhibitors: Different Binding Modes for Benzoxaboroles Versus Boronic Acids Biochemistry - ACS Publications URL:[Link]

  • 6-methyl-1h-indazole-5-boronic acid (C8H9BN2O2) PubChemLite - LCSB, University of Luxembourg URL:[Link]

  • On-DNA Synthesis of Multisubstituted Indoles Organic Letters - ACS Publications (via PMC) URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Coupling of Indazole Boronic Acids

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Indazole Scaffolds

The indazole nucleus is a privileged heterocyclic motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique structural and electronic properties make it a cornerstone in medicinal chemistry, with applications ranging from oncology to anti-inflammatory and antiviral therapies.[3][4] The ability to functionalize the indazole core at various positions is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Among the modern synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of C-C bonds, enabling the linkage of indazole moieties with a wide array of (hetero)aryl partners.[5][6]

This document provides a comprehensive guide to the palladium-catalyzed coupling of indazole boronic acids, with a focus on practical application and mechanistic understanding. We will delve into the critical parameters that govern the success of these reactions, offer detailed experimental protocols, and provide troubleshooting insights to empower researchers in their synthetic endeavors.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[7][8] The catalytic cycle, a fundamental concept for understanding and optimizing the reaction, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration ArAr_prime Ar-Ar' RedElim->ArAr_prime BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation ArX Ar-X ArX->OxAdd

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Challenges: The Case of Unprotected Indazoles

A significant challenge in the Suzuki-Miyaura coupling of indazoles arises from the presence of the acidic N-H proton in unprotected indazoles. This proton can lead to catalyst inhibition and the formation of undesired side products.[10][11] The nitrogen-rich heterocycle can coordinate to the palladium center, effectively sequestering the active catalyst from the catalytic cycle.[10][11]

To circumvent this issue, N-protection of the indazole is a common strategy. However, this adds extra steps to the synthetic sequence. Fortunately, recent advancements have led to the development of robust catalytic systems that can effectively couple unprotected indazoles.[10][12] These systems often employ sterically hindered and electron-rich phosphine ligands that promote the desired catalytic turnover while minimizing catalyst inhibition.[10]

Optimizing the Reaction: A Deep Dive into Key Parameters

The success of a Suzuki-Miyaura coupling with indazole boronic acids is highly dependent on the careful selection of several key parameters.

The Palladium Source: Precatalysts for Success

While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, modern cross-coupling reactions often benefit from the use of well-defined palladium precatalysts.[13][14] These are typically stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species.[15] The choice of precatalyst can significantly impact reaction efficiency and reproducibility.[13][14]

The Ligand: The Architect of Reactivity

The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For challenging substrates like indazoles, bulky and electron-rich phosphine ligands are often the ligands of choice.[10][13]

  • Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos): These ligands have proven to be highly effective for the coupling of both protected and unprotected indazoles, often providing high yields under relatively mild conditions.[10][13]

  • Ferrocene-based ligands (e.g., dppf): Ligands like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are also widely used and have shown excellent results in the coupling of bromoindazoles.[16][17]

The Base: The Activator of Transmetalation

The base is essential for the activation of the boronic acid in the transmetalation step. The choice of base can significantly influence the reaction rate and the extent of side reactions, such as protodeboronation (the cleavage of the C-B bond by a proton source).[15]

  • Inorganic bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[3][16] K₃PO₄ is often a good choice for sensitive substrates as it is a milder base.[10]

  • Organic bases: In some cases, organic bases like triethylamine (Et₃N) may be employed.

The Solvent System: The Reaction's Environment

The solvent system must be capable of dissolving the reactants and be compatible with the catalyst and base. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

  • Ethereal solvents: 1,4-Dioxane and tetrahydrofuran (THF) are frequently used, often in combination with water.[3][10]

  • Aprotic polar solvents: N,N-Dimethylformamide (DMF) can also be an effective solvent.[18]

It is crucial to use degassed solvents to prevent the oxidation of the active Pd(0) catalyst, which can lead to the formation of inactive palladium black.[15]

Data-Driven Optimization: A Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of indazole derivatives, providing a starting point for optimization.

ParameterRecommended ConditionsRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or precatalysts like XPhos-Pd-G3Precatalysts often offer better reproducibility and activity.[13]
Ligand XPhos, SPhos, RuPhos, dppfBulky, electron-rich ligands are generally preferred for heteroaromatic couplings.[10][16]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base can impact yield and should be optimized for the specific substrates.[10][16]
Solvent 1,4-Dioxane/H₂O, THF/H₂O, DMEA mixture of organic solvent and water is often optimal.[10][16] Solvents should be degassed.[15]
Temperature 60-120 °CThe optimal temperature depends on the reactivity of the coupling partners.[3][10]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation by oxygen.[7][15]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for conducting a Suzuki-Miyaura coupling reaction with an indazole boronic acid.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Halo-Indazole with an Arylboronic Acid

This protocol is adapted from established procedures for similar substrates.[3][7]

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Halo-Indazole, Boronic Acid, Base, Catalyst, and Ligand Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Workup: Cool, Dilute, Wash Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End Characterize Product Purification->End

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Halo-indazole (e.g., bromo- or iodo-indazole) (1.0 mmol)

  • Arylboronic acid (1.2-2.0 mmol)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v, 5 mL)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere: To a reaction vessel, add the halo-indazole (1.0 mmol), arylboronic acid (1.2-2.0 mmol), base (2.0 mmol), and palladium catalyst (2-5 mol%).

  • Evacuation and Backfilling: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Coupling of Unprotected 3-Chloroindazole with an Arylboronic Acid

This protocol is based on the work of Buchwald and coworkers for the coupling of unprotected nitrogen-rich heterocycles.[10]

Materials:

  • 3-Chloroindazole (1.0 mmol)

  • Arylboronic acid (2.0 mmol)

  • Palladium precatalyst (e.g., XPhos-Pd-G2, 2.0-3.5 mol%)

  • Base (K₃PO₄, 2.0 mmol)

  • Degassed 1,4-dioxane (4 mL)

  • Reaction vessel (e.g., sealed tube)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of argon, add the 3-chloroindazole (1.0 mmol), arylboronic acid (2.0 mmol), palladium precatalyst (2.0-3.5 mol%), and K₃PO₄ (2.0 mmol) to a reaction vessel.

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL).

  • Sealing and Reaction: Seal the vessel and heat the reaction mixture to 100 °C with stirring for 15-20 hours.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Conclusion: Empowering Drug Discovery through Synthetic Innovation

The palladium-catalyzed Suzuki-Miyaura coupling of indazole boronic acids is a cornerstone of modern synthetic chemistry, providing a reliable and versatile method for the construction of complex molecular architectures. By understanding the underlying mechanistic principles and carefully optimizing the reaction parameters, researchers can efficiently synthesize diverse libraries of indazole-containing compounds. This capability is crucial for accelerating the drug discovery process and developing the next generation of innovative therapeutics. The protocols and insights provided in this guide serve as a valuable resource for scientists working at the forefront of medicinal chemistry and organic synthesis.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link][10][11][12]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Nolan, S. P., & Organ, M. G. (2011). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 2(1), 21-30. [Link]

  • Barattini, F., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link][16][17]

  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2964. [Link][8]

  • Sarveswari, S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(38), 27345-27359. [Link][3][4]

  • El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6895-6905. [Link][5][18]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic Preparations and Procedures International, 53(2), 99-130. [Link]

  • El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6895-6905. [Link]

  • Barattini, F., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]

  • Reddy, T. J., et al. (2019). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ChemistrySelect, 4(21), 6543-6547. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 143. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Bellina, F., & Rossi, R. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(22), 7542–7545. [Link]

  • Request PDF. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Kotha, S., & Misra, S. (2013). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 125(5), 1059-1065. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic Preparations and Procedures International, 53(2), 99-130. [Link]

  • Dallemagne, P., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synthesis, 2009(05), 813-818. [Link]

  • Wang, D., et al. (2018). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry, 16(43), 8231-8235. [Link]

  • Allwood, D. M., et al. (2016). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Communications, 7(1), 1-8. [Link]

  • Sarveswari, S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(38), 27345-27359. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. [Link]

  • Viciu, M. S., & Nolan, S. P. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539. [Link]

  • Li, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Pérez-Temprano, M. H., et al. (2009). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 74(18), 7063–7071. [Link]

  • Nájera, C., & Yus, M. (2008). C-C Bond Formation by Cross-Coupling. In Modern Tools for the Synthesis of Complex Bioactive Molecules (pp. 1-53). [Link]

  • Wang, X., et al. (2025). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. Physical Chemistry Chemical Physics. [Link]

  • Request PDF. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. ResearchGate. [Link]

  • Viciu, M. S., & Nolan, S. P. (2023). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]

  • Khan, I., et al. (2018). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology, 11(10), 4473-4477. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Bedford, R. B., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 332. [Link]

  • Mukherjee, D., & Kotha, S. (2023). Advances in Pd-catalyzed C–C bond formation in carbohydrates and their applications in the synthesis of natural products and materials. Organic & Biomolecular Chemistry, 21(27), 5576-5603. [Link]

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Synthesis of Indazole-Based Active Pharmaceutical Ingredients (APIs) Utilizing 1,6-Dimethyl-1H-indazole-4-boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Indazole Scaffold and the Role of a Key Building Block

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Indazole-containing derivatives have garnered significant attention for their diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-viral properties.[2][3] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature this core structure, underscoring its therapeutic importance.[3][4][5]

The functionalization of the indazole ring is crucial for modulating the biological activity of these molecules. Among the various synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile tool for creating carbon-carbon bonds.[6][7] This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with a halide or triflate in the presence of a palladium catalyst and a base.[7][8]

This application note provides a detailed guide for the synthesis of functionalized indazoles using 1,6-dimethyl-1H-indazole-4-boronic acid (CAS No: 1310405-32-3) as a key building block.[9] We will delve into a representative Suzuki-Miyaura coupling protocol, offering insights into the rationale behind experimental choices, detailed step-by-step procedures, and methods for product characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel indazole-based APIs.

The Suzuki-Miyaura Coupling: A Powerful Tool for Indazole Functionalization

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of boronic acid reagents.[6][10] The catalytic cycle, a well-established mechanism, involves the oxidative addition of a halide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(L)2-X Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)(L)2-R Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Coupled_Product Ar-R Reductive_Elimination->Coupled_Product Forms Product

Experimental Protocol: Synthesis of a 4-Aryl-1,6-dimethyl-1H-indazole Derivative

This section details a representative protocol for the Suzuki-Miyaura coupling of 1,6-dimethyl-1H-indazole-4-boronic acid with a generic aryl bromide. The specific conditions provided are based on established methodologies for similar substrates and serve as a robust starting point for optimization.[6]

Materials and Reagents
ReagentCAS NumberMolecular FormulaPurpose
1,6-dimethyl-1H-indazole-4-boronic acid1310405-32-3C₉H₁₁BN₂O₂Indazole building block
4-Bromoanisole (example aryl halide)104-92-7C₇H₇BrOCoupling partner
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂Palladium catalyst
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃Base
1,4-Dioxane123-91-1C₄H₈O₂Solvent
Deionized Water7732-18-5H₂OCo-solvent
Ethyl Acetate141-78-6C₄H₈O₂Extraction solvent
BrineN/ANaCl(aq)Aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄Drying agent
Step-by-Step Methodology

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents 1. Weigh and combine reagents: - 1,6-dimethyl-1H-indazole-4-boronic acid - Aryl bromide - Pd(dppf)Cl₂·CH₂Cl₂ - K₂CO₃ Solvent 2. Add 1,4-dioxane and water. Reagents->Solvent Degas 3. Degas the mixture (e.g., with argon). Solvent->Degas Heat 4. Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring. Degas->Heat Monitor 5. Monitor progress via TLC or LC-MS. Heat->Monitor Cool 6. Cool to room temperature. Monitor->Cool Extract 7. Dilute with ethyl acetate and wash with water and brine. Cool->Extract Dry 8. Dry the organic layer over MgSO₄. Extract->Dry Concentrate 9. Filter and concentrate under reduced pressure. Dry->Concentrate Purify 10. Purify the crude product (e.g., column chromatography). Concentrate->Purify

  • Reaction Setup:

    • To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 1,6-dimethyl-1H-indazole-4-boronic acid (1.0 eq), the aryl bromide (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and potassium carbonate (3.0 eq).

    • Rationale: The aryl bromide is used in slight excess to ensure complete consumption of the more valuable boronic acid. Pd(dppf)Cl₂ is a common and effective catalyst for Suzuki couplings, and potassium carbonate is a widely used base to activate the boronic acid for transmetalation.[11]

  • Solvent Addition and Degassing:

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

    • Continue to bubble the inert gas through the solution for 15-20 minutes.

    • Rationale: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12] The presence of water is often beneficial for the Suzuki-Miyaura reaction, aiding in the dissolution of the base and facilitating the transmetalation step.[7]

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Rationale: The elevated temperature increases the reaction rate. Monitoring the reaction ensures that it is stopped once complete, preventing potential side reactions or degradation of the product.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: The aqueous workup removes the inorganic salts and water-soluble impurities. Drying the organic layer removes residual water before concentration. Column chromatography is a standard method for purifying organic compounds to obtain the final product with high purity.

Characterization of the Product

The structure and purity of the synthesized 4-aryl-1,6-dimethyl-1H-indazole should be confirmed by standard analytical techniques.

Analytical TechniqueRepresentative Data/Observations
¹H NMR Appearance of new aromatic signals corresponding to the coupled aryl group. The characteristic signals for the 1,6-dimethyl-1H-indazole core should remain, with potential shifts due to the new substituent.
¹³C NMR Appearance of new carbon signals in the aromatic region from the coupled aryl group.
Mass Spectrometry (MS) Observation of the molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the product. The isotopic pattern can also be informative.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the final compound.

Example of Expected ¹H NMR Data: Based on known spectra of similar indazole derivatives, one would expect to see signals for the methyl groups (around 2.5-4.0 ppm), and a series of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the indazole and the newly introduced aryl ring.[13]

Safety and Handling Precautions

Proper safety measures are paramount when working with the reagents involved in this synthesis.

  • Palladium Catalysts: Palladium on carbon, a related catalyst, can be pyrophoric, especially when dry and exposed to air.[12][14] While Pd(dppf)Cl₂ is generally more stable, all palladium catalysts should be handled in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

  • Boronic Acids: Boronic acids can be irritating to the eyes, skin, and respiratory system.[4][10] Handle in a fume hood and avoid creating dust. Wear appropriate PPE. Some boronic acids have been flagged as potential mutagens, so it is prudent to handle them with care to minimize exposure.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of functionalized indazole derivatives, which are key intermediates in the development of novel APIs. The use of 1,6-dimethyl-1H-indazole-4-boronic acid provides a versatile entry point for introducing a wide range of aryl and heteroaryl substituents at the 4-position of the indazole core. By following the detailed protocol and safety guidelines presented in this application note, researchers can reliably synthesize these valuable compounds, paving the way for the discovery of new therapeutic agents.

References

  • Honrel. (2025, February 27).
  • Crestey, F., Lohou, E., Stiebing, S., Collot, V., & Rault, S. (2009, February 16). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synthesis, 2009(06), 977-984.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Li, X., He, L., & Chen, W. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2779.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • PALLADIUM ON CARBON. (n.d.). Retrieved from [Link]

  • What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. (2024, September 30). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Carl ROTH. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Semantic Scholar. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Shaikh, A. A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • PLATINUM METALS REFINERY. (n.d.). pmr-msds-palladium.
  • Santa Cruz Biotechnology. (n.d.). Palladium 5% on Carbon (wetted with ca.
  • Benchchem. (n.d.).
  • IJSDR. (2025, February).
  • Teasdale, A., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development.
  • Fisher Scientific. (2020, December 13).
  • Solomin, V. V., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances.
  • Google Patents. (n.d.).
  • Fluorochem. (n.d.). (1,6-Dimethyl-1H-indazol-5-yl)boronic acid.
  • Dong, M., et al. (2018).
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
  • Quick Company. (n.d.).
  • Organic Syntheses. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • NTU Journal. (n.d.). 1,6-Dimethyl-1h-indazole-4-boronic acid.
  • Journal of Chemical Sciences. (n.d.). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.
  • Sigma-Aldrich. (n.d.). 1H-Indazole-4-boronic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • TheLabChemical. (n.d.). 1-Methyl-1H-indazole-4-boronic acid pinacol ester, 97%, Thermo Scientific.
  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

Sources

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 1,6-Dimethyl-1H-indazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The indazole ring system is a privileged pharmacophore, heavily utilized in the design of highly selective kinase inhibitors, particularly those targeting PI3Kδ and ATR kinases[1][2][3]. Specifically, the 1,6-dimethyl-1H-indazole-4-boronic acid building block allows for the introduction of a sterically demanding, lipophilic vector at the 4-position of the indazole core.

However, sterically hindered boronic acids present a well-documented synthetic challenge: they are notoriously prone to protodeboronation under prolonged conventional thermal heating. To circumvent this, Microwave-Assisted Organic Synthesis (MAOS) is employed. Microwave irradiation provides rapid, uniform superheating that dramatically accelerates the reaction kinetics—specifically the transmetalation step—allowing the productive cross-coupling pathway to outcompete thermal degradation[4][5].

Mechanistic Insights & Causality

To master this protocol, researchers must understand the causality behind the reagent selection and the physical chemistry of the microwave environment.

  • Oxidative Addition : The Pd(0) catalyst inserts into the aryl halide bond. Aryl iodides and bromides are preferred due to their lower bond dissociation energies, though aryl chlorides can be utilized with specialized electron-rich ligands[5].

  • Transmetalation (The Critical Step) : This is often the rate-limiting step for sterically hindered substrates like 1,6-dimethyl-1H-indazole-4-boronic acid. An inorganic base (e.g., K₂CO₃) and a highly polar co-solvent (water) are strictly required. The base hydroxylates the boronic acid to form a negatively charged, highly reactive boronate complex, which transfers the indazole group to the palladium center[4][6].

  • Reductive Elimination : The biaryl product is formed, and the Pd(0) catalyst is regenerated. Catalysts with large bite-angle ligands, such as Pd(dppf)Cl₂, are chosen because they sterically force the two organic groups on the palladium center closer together, accelerating elimination[4].

G A Aryl Halide / Triflates C Oxidative Addition (Rate Limiting for Chlorides) A->C B Pd(0) Catalyst B->C E Transmetalation (Accelerated by Microwave) C->E D 1,6-dimethyl-1H-indazole- 4-boronic acid D->E Base (K2CO3/H2O) H Protodeboronation (Side Reaction) D->H Thermal Degradation F Reductive Elimination E->F F->B Catalyst Regeneration G Indazole Biaryl Scaffold (Target Product) F->G

Catalytic cycle of the Suzuki-Miyaura coupling highlighting competing pathways.

Optimization of Reaction Parameters

Quantitative data from standard optimization matrices reveals that balancing solvent polarity, base strength, and catalyst geometry is essential for maximizing yields with indazole-4-boronic acids[4][7].

Table 1: Reaction Parameter Optimization Summary

ParameterSelectionMechanistic Rationale & Causality
Catalyst Pd(dppf)Cl₂ (5-10 mol%)The bulky dppf ligand provides a wide bite angle, facilitating the reductive elimination of the sterically hindered 1,6-dimethyl-indazole moiety[4].
Base K₂CO₃ (2.0 - 3.0 equiv)Mild enough to prevent base-catalyzed degradation of sensitive functional groups, yet strong enough to form the reactive boronate intermediate[4][6].
Solvent System 1,4-Dioxane / H₂O (4:1 v/v)Dioxane efficiently absorbs microwave energy. Water is mandatory to dissolve the inorganic base and activate the boronic acid[6][7].
MW Conditions 120 °C, 15-20 minutesRapid superheating achieves the activation energy for transmetalation instantly, outcompeting the slower thermal protodeboronation pathway[7].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific causality checks to ensure the integrity of the reaction before proceeding to the next step.

Phase 1: Reagent Assembly (Inert Atmosphere)
  • Charge the Vessel : To a 10 mL microwave-safe reaction vial, add the Aryl Halide (1.0 equiv, e.g., 0.5 mmol), 1,6-dimethyl-1H-indazole-4-boronic acid (1.2 equiv, 0.6 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol)[4][7].

    • Causality: Limiting the boronic acid to 1.2 equivalents minimizes the formation of indazole homocoupling byproducts while ensuring complete consumption of the halide[4][6].

  • Add Base and Solvent : Add K₂CO₃ (2.5 equiv, 1.25 mmol), followed by 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H₂O[7].

  • Degassing (Critical Step) : Sparge the heterogeneous mixture with Argon or N₂ for 10 minutes, then immediately seal the vial with a crimp cap[4][8].

    • Causality: Dissolved oxygen promotes the oxidative homocoupling of the boronic acid and irreversibly oxidizes the active Pd(0) species to inactive Pd(II).

Phase 2: Microwave Irradiation
  • Irradiation : Place the sealed vial in a monomode microwave synthesizer. Irradiate at 120 °C for 15 minutes with dynamic power adjustment (max 250 W) and high-speed magnetic stirring[4][7].

    • Validation Check: Monitor the internal pressure curve on the microwave interface. A stable pressure plateau confirms a sealed environment and proper superheating.

Phase 3: Work-up and Purification
  • Quench and Extract : Cool the vial to room temperature via compressed air. Dilute the mixture with Ethyl Acetate (10 mL) and wash with saturated aqueous NaHCO₃ (10 mL)[8].

  • Phase Separation : Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, typically using a Hexane/Ethyl Acetate or DCM/MeOH gradient)[8].

Workflow S1 1. Reagent Assembly (Inert Atmosphere) S2 2. Microwave Irradiation (120°C, 15 min) S1->S2 S3 3. Reaction Quench & Phase Separation S2->S3 S4 4. Chromatographic Purification S3->S4 S5 5. LC-MS / NMR Validation S4->S5

Step-by-step workflow for microwave-assisted Suzuki cross-coupling.

Troubleshooting & Quality Control

  • Observation: High levels of Protodeboronation (Indazole without the boronic acid group).

    • Root Cause: The transmetalation step is too slow, allowing thermal degradation to dominate.

    • Corrective Action: Ensure strict anhydrous storage of the boronic acid prior to use. If the issue persists, switch to a more reactive base like CsF or increase the microwave temperature to 130 °C to accelerate transmetalation[5][7].

  • Observation: Significant Homocoupling of the Boronic Acid.

    • Root Cause: Oxygen contamination in the reaction matrix.

    • Corrective Action: Rigorously sparge all solvents with Argon for at least 15 minutes prior to adding them to the catalyst[6].

  • Observation: Incomplete Conversion of Aryl Halide.

    • Root Cause: Catalyst deactivation or insufficient reaction time.

    • Corrective Action: Verify the integrity of Pd(dppf)Cl₂ (it should be a dark red/orange powder, not black). Extend microwave irradiation time by 5-minute increments[5].

References

  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQruq2XMom8NbVvKaG5rPqUmWZwPVtUGqlT6QPUSgZFOYS4FTDiYloOi9piEfD6AFJfVrrEaKllfUhU37YnR3wWREGOt2hIYfExv8SY_SmwLOVkiby6nC9heE_Z1TY4REVcu1w0Z3SE-dV774=]
  • Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9DntCLhTicbEUKER6DV1YVvxL2bkrD_8mGAZkemll9GWqqBF2kInBGu10vRqNFZ5l9EqfM_q95iaNZZSLDNX1cnyBIbfUlSE_BCA84uGuegwmycQlOXLm9VZzHgf0LkQ25Qyi0Q==]
  • Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI-Jph1T8YF95Vbm1dNtXGodcvMEmxkIxUz_blWKk_XT7T3QkjOQ6e8gOT6BZR9uq9vFqLkjtxK40FTGsU2_q-3HV4qadwoPej7ommsYqx6W_lZH9WzTbVYKRyofGjRMMvs1sLgg==]
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0DcEr6Hq7cJeluR67r5BVXXeHz--klnCqLDjfYLG53peALvgfGmDMloGulI7rsckkJFdanJYSVvZh_GuFu_n8grCliKLKOJa7Qo0kTHL73ar8N-mkPvJ3TShf7Ws2_1o=]
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. imist.ma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5W0oHSD7RiUh694GljQ0t-F9Xf4UO1Tf_jU7ZhrzXtLGMi10Ep7qmQ48fMPYt85mfPfeYcWieaA7fjApOlc22EPx61I_zlbvrG3xZiYdkIiGKBmqTJCc6mscgzLOZZPdRpFLKmPv3LdefNSd_-ds8KiIInJ6HE_LgvSdiVnBnzM0=]
  • US20090247567A1 - Benzopyran and benzoxepin pi3k inhibitor compounds and methods of use. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjjpIWn13cYojVFHDzQMFjTzhe5SAA85m76dPZpF8Ykb1FwpEUvnkgz3S1HypYatXNUCKRsDqi7tXTIMexywtyeN-kHDHz9L1ggL28TCxWBgiwG5G_4930t6fQXPCUd82mGeZgWl9OZYCJucVJZes=]
  • WO2014140644A1 - Chemical entities. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRJxA7jAv93-ff4uEPxMzQmPEJfkpE4xfyukuOydqsqK59ubeqfKGqjLWDTYdpJ4956dJY1Pbv7td5ci2mkzynl8pRzyqFoE_DLfSu-l-_UPA8hU-VuyvxdpVJ8h3f-FYoCkf6IaQVv1v0VfhS8w==]
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrpAnena7E1CX001Si5Nb4qwT-zlK8fiMmlI2-ub6SVRrf8CgcPLvfmVHLi9Sn7KGlm1Sz6AOT2jHksyB5VQ6I5XfQykpWbROuR6jut-W10bFzBBxlAo-UrIPV6UlXtq48IQ==]
  • Free–Wilson Analysis of Comprehensive Data on Phosphoinositide-3-kinase (PI3K) Inhibitors Reveals Importance of N-Methylation for PI3Kδ Activity. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF6f-tkn_4oI0-RaJT8ZNA9-nlqGphi3IW5MDOwigFSAw_g5XUELXT8iMw7jQQNDMUOlc8sx1GX6PP44qvfI3acrMu7uovRG08_kOR-TKFDckxG6iVxobXXWqHFcExc9LSowLOW3SBhPqIK3748SbI]

Sources

Application Note: Late-Stage Functionalization Using 1,6-Dimethyl-1H-indazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Late-stage functionalization (LSF) has fundamentally shifted the paradigm of drug discovery by enabling the rapid, divergent synthesis of advanced lead compounds without the need for laborious de novo construction[1]. The indazole pharmacophore is highly privileged in medicinal chemistry, frequently serving as a critical hinge-binding or pocket-filling motif in kinase inhibitors and covalent target binders (such as KRAS G12C inhibitors)[2].

Specifically, 1,6-dimethyl-1H-indazole-4-boronic acid (CAS: 1310405-32-3) serves as a premium organoboron building block for installing the sterically tuned, lipophilic 1,6-dimethylindazole moiety onto complex scaffolds via transition-metal-catalyzed cross-coupling[3][4]. This technical guide details the mechanistic rationale, optimized protocols, and self-validating workflows for successfully deploying this reagent in LSF campaigns.

Mechanistic Rationale & Chemical Properties

The 1,6-dimethyl-1H-indazole core provides unique physicochemical advantages. The N1-methyl group eliminates hydrogen bond donor capacity, which often improves membrane permeability and oral bioavailability. Simultaneously, the C6-methyl group provides a hydrophobic vector that can enhance van der Waals interactions within specific target binding pockets, a strategy successfully utilized in optimizing KRAS inhibitors[2].

In LSF workflows, the 4-boronic acid functionality acts as the nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling. The critical transmetalation step is highly dependent on the activation of the boronic acid to a tetrahedral boronate intermediate via an exogenous base. However, heteroaryl boronic acids—particularly indazoles—are susceptible to protodeboronation (cleavage of the C-B bond) under harsh basic conditions or prolonged heating[5]. Therefore, the causality of success lies in selecting a highly active catalyst system (e.g., XPhos Pd G3) and optimizing the biphasic solvent system to ensure the rate of cross-coupling outpaces the rate of degradation.

Experimental Workflows & Logical Relationships

LSF_Workflow Core Advanced Halide Scaffold Coupling Pd-Catalyzed Cross-Coupling Core->Coupling Boronic 1,6-Dimethyl-1H-indazole- 4-boronic acid Boronic->Coupling Product Functionalized Target Molecule Coupling->Product Base, Heat Assay Biological Evaluation Product->Assay

Workflow for late-stage functionalization via Suzuki-Miyaura coupling.

Suzuki_Cycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Scaffold Activation) Pd0->OA Ar-X TM Transmetalation (Boronate Transfer) OA->TM Indazole-B(OH)3- RE Reductive Elimination (C-C Bond Formation) TM->RE RE->Pd0 Product

Catalytic cycle of Pd-catalyzed cross-coupling with indazole boronic acids.

Step-by-Step Protocol: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Chemoselectively couple 1,6-dimethyl-1H-indazole-4-boronic acid to an advanced aryl/heteroaryl halide scaffold (e.g., a complex quinazoline intermediate)[2].

Materials Required:

  • Advanced Halide Scaffold (1.0 equiv)

  • 1,6-Dimethyl-1H-indazole-4-boronic acid (1.5 equiv)[4]

  • Catalyst: XPhos Pd G3 (5 mol%)

  • Base: K3PO4 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): In a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the Advanced Halide Scaffold (1.0 equiv) and 1,6-dimethyl-1H-indazole-4-boronic acid (1.5 equiv). Causality: Using a 0.5 equivalent excess of the boronic acid compensates for potential competitive protodeboronation that naturally occurs with electron-rich heteroaryl boronic acids during the reaction.

  • Catalyst Addition: Add XPhos Pd G3 precatalyst (5 mol%). Causality: XPhos Pd G3 rapidly generates the highly active monoligated Pd(0) species under mild basic conditions. The sterically demanding, electron-rich XPhos ligand accelerates oxidative addition and prevents catalyst poisoning by the basic nitrogen atoms of the indazole ring.

  • Solvent Introduction & Degassing: Add 1,4-Dioxane to achieve a 0.1 M concentration relative to the scaffold. Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Causality: Oxygen must be strictly excluded. Residual oxygen will irreversibly oxidize the electron-rich phosphine ligand and the Pd(0) active species, stalling the catalytic cycle and leading to black palladium precipitation.

  • Base Addition: Add the 2.0 M aqueous K3PO4 solution (3.0 equiv). Seal the vessel immediately. Causality: The aqueous base serves a dual purpose: it activates the G3 precatalyst and converts the neutral boronic acid into the highly nucleophilic boronate species [R-B(OH)3]⁻ required for the transmetalation step.

  • Heating & Agitation: Heat the reaction mixture to 80 °C with vigorous stirring for 2–4 hours.

  • Self-Validating In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot, dilute with 1 mL Acetonitrile, filter, and analyze via LC-MS. Validation Logic: This protocol is self-validating. If the starting halide is consumed and the desired product mass is dominant, proceed to workup. If significant 1,6-dimethyl-1H-indazole (the deborylated byproduct, [M+H]+ 147.1) is observed alongside unreacted halide, the transmetalation step is failing. This diagnostic indicates a need to increase the base concentration or switch to a less sterically hindered catalyst.

  • Workup & Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash sequentially with water and brine. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC to isolate the target analog.

Quantitative Data & Optimization

The following table summarizes typical optimization parameters for coupling indazole boronic acids to complex, sterically hindered scaffolds.

EntryCatalyst (5 mol%)Base (3.0 equiv)Solvent SystemTemp (°C)Conversion (%)Protodeboronation (%)
1Pd(PPh3)4Na2CO3 (aq)Toluene/H2O903540
2Pd(dppf)Cl2K2CO3 (aq)Dioxane/H2O907815
3 XPhos Pd G3 K3PO4 (aq) Dioxane/H2O 80 >95 <5
4XPhos Pd G3K3PO4 (aq)THF/H2O606510

Table 1: Optimization of Suzuki-Miyaura coupling conditions. Conversion is determined by LC-MS relative area percent. XPhos Pd G3 (Entry 3) provides the optimal balance of high reactivity and minimal boronic acid degradation.

Conclusion

The integration of 1,6-dimethyl-1H-indazole-4-boronic acid into late-stage functionalization workflows empowers medicinal chemists to rapidly access high-value chemical space, significantly accelerating Structure-Activity Relationship (SAR) development[2]. By adhering to the mechanistic principles of the Suzuki-Miyaura coupling—specifically the rigorous exclusion of oxygen, the use of bulky/electron-rich ligands, and biphasic basic conditions—researchers can achieve high-yielding transformations that are robust, reproducible, and self-validating.

Sources

Application Note: C-C Bond Formation with 1,6-Dimethyl-1H-indazole-4-boronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the indazole ring system is widely recognized as a "privileged scaffold." Specifically, the 1,6-dimethyl-1H-indazole moiety has emerged as a critical pharmacophore in the development of targeted therapeutics, including covalent KRAS G12C inhibitors and various kinase inhibitors[1].

The strategic placement of methyl groups on this scaffold serves two distinct purposes:

  • N1-Methylation: Locks the indazole in a single tautomeric state, reducing the hydrogen bond donor count. This modification significantly enhances membrane permeability and oral bioavailability[1].

  • C6-Methylation: Provides a precise hydrophobic vector that can optimally occupy lipophilic pockets within target proteins, such as the switch-II pocket of KRAS G12C, thereby improving the biochemical engagement rate and cellular potency[1].

To incorporate this valuable scaffold into complex drug molecules, 1,6-dimethyl-1H-indazole-4-boronic acid is utilized as a premier building block for late-stage C-C bond formation via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The C4-boronic acid allows for regioselective arylation or heteroarylation, enabling rapid structure-activity relationship (SAR) exploration[2].

Causality in Experimental Design

Designing a robust Suzuki-Miyaura coupling for heteroaryl boronic acids requires careful balancing of the catalytic cycle to prevent side reactions, most notably protodeboronation (the hydrolytic cleavage of the C-B bond).

  • Catalyst Selection: We employ Pd(dppf)Cl2​ or Pd(OAc)2​ with SPhos. Bidentate ligands like dppf or electron-rich, sterically demanding ligands like SPhos accelerate the reductive elimination step and stabilize the Pd(II) intermediates, effectively outcompeting the rate of protodeboronation[3].

  • Solvent System: A biphasic mixture of 1,4-Dioxane and H2​O (typically 4:1 or 5:1) is optimal. Dioxane provides excellent solubility for the organic electrophile and the indazole boronic acid, while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex (the actual species undergoing transmetalation).

  • Base Selection: Mild bases such as K2​CO3​ or K3​PO4​ are preferred. They are sufficiently basic to activate the boronic acid but mild enough to tolerate sensitive functional groups (e.g., cyano, amides, or esters) on the electrophilic coupling partner[3].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Aryl/Heteroaryl Halide TransMet Transmetalation [Ar-Pd(II)-Indazole] OxAdd->TransMet 1,6-Dimethyl-1H-indazole- 4-boronic acid + Base RedElim Reductive Elimination [C-C Bond Formation] TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 1,6-Dimethylindazole Derivative RedElim->Product Product Release

Figure 1: Suzuki-Miyaura catalytic cycle for 1,6-dimethyl-1H-indazole-4-boronic acid.

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data for coupling 1,6-dimethyl-1H-indazole-4-boronic acid with a model heteroaryl bromide. The data demonstrates the critical impact of ligand and solvent choices on overall yield and the suppression of the protodeboronation side-reaction.

Table 1: Quantitative Optimization of Cross-Coupling Parameters

Catalyst SystemSolvent Ratio (v/v)Base (2.0 eq)Temp (°C)Conversion (%)Protodeboronation (%)Isolated Yield (%)
Pd(PPh3​)4​ (5 mol%)Toluene/ H2​O (4:1) Na2​CO3​ 90652842
Pd(dppf)Cl2​ (5 mol%)DMF/ H2​O (5:1) Cs2​CO3​ 100851276
Pd(dppf)Cl2​ (5 mol%)1,4-Dioxane/ H2​O (4:1) K2​CO3​ 90>95<588
Pd(OAc)2​ / SPhos (2/4 mol%)THF/ H2​O (4:1) K3​PO4​ 80>98<293

Note: Conversion and protodeboronation determined by quantitative LC-MS using biphenyl as an internal standard.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By incorporating an internal standard and specific analytical checkpoints, the researcher can definitively prove the causality of the reaction's success or failure without waiting for final isolation.

Materials Required
  • Boronic Acid: 1,6-dimethyl-1H-indazole-4-boronic acid (1.2 equivalents). Note: Calculate molecular weight based on the free acid, but account for potential boroxine anhydride formation by verifying mass via NMR if necessary.

  • Electrophile: Aryl or Heteroaryl Halide (1.0 equivalent, 1.0 mmol scale).

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 equivalents).

  • Base: Potassium carbonate ( K2​CO3​ ) (2.5 equivalents).

  • Internal Standard: Biphenyl (0.1 equivalents) for LC-MS tracking.

  • Solvents: 1,4-Dioxane and Deionized Water (Degassed).

Step-by-Step Methodology

Step 1: Reagent Preparation & Rigorous Degassing

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 1,6-dimethyl-1H-indazole-4-boronic acid (1.2 mmol), Pd(dppf)Cl2​ (0.05 mmol), and biphenyl (0.1 mmol).

  • In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane (8.0 mL) and H2​O (2.0 mL). Dissolve K2​CO3​ (2.5 mmol) into this mixture.

  • Causality Check: Oxygen is lethal to the active Pd(0) species. Degas the solvent mixture by sparging with ultra-pure Argon for 15 minutes prior to addition.

Step 2: Reaction Initiation 4. Transfer the degassed solvent mixture to the Schlenk tube under a positive pressure of Argon. 5. Seal the tube and heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) to ensure adequate mixing of the biphasic system.

Step 3: In-Process Validation (The Self-Validating Checkpoint) 6. At t=2 hours , withdraw a 10 µL aliquot using an Argon-flushed syringe. Dilute in 1.0 mL of HPLC-grade Acetonitrile. 7. Analyze via LC-MS. 8. Validation Logic: Compare the Area Under the Curve (AUC) of the product mass against the biphenyl internal standard. Repeat at t=2.5 hours . If the Product/Standard ratio remains constant ( Δ<2% ), the reaction has reached terminal conversion. If starting material remains, spike with an additional 0.2 eq of boronic acid and 0.02 eq of catalyst.

Step 4: Workup & Extraction 9. Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). 10. Filter the biphasic mixture through a pad of Celite to remove precipitated palladium black. 11. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate ( 2×15 mL ). 12. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 5: Purification 13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 1,6-dimethyl-1H-indazole derivative.

Workflow Prep Reagent Prep Weighing Degassing React Reaction 90°C Vigorous Stirring Prep->React Validate In-Process Validation LC-MS vs Int. Std. React->Validate Validate->React Incomplete (Ratio shifts) Workup Workup Celite Filtration Extraction Validate->Workup Complete (Ratio stable) Purify Purification Flash Chromatography Workup->Purify

Figure 2: Self-validating experimental workflow for palladium-catalyzed cross-coupling.

References

  • Optimization of Covalent 6-Cyanoquinazoline KRASG12C Inhibitors for the Treatment of Solid Tumors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at:[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

How to prevent protodeboronation of 1,6-dimethyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Heteroaryl Boronic Acid Chemistry. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the instability of 1,6-dimethyl-1H-indazole-4-boronic acid .

Working with electron-deficient heteroaryl boronic acids often feels like a race against time. This guide will bypass generic advice and dive directly into the mechanistic causality of protodeboronation, providing you with self-validating protocols to ensure your cross-coupling reactions succeed.

The Causality of Degradation: Why Indazoles Fail

To solve protodeboronation, we must first understand the thermodynamic and kinetic forces driving it. 1,6-Dimethyl-1H-indazole-4-boronic acid is notoriously unstable because the electron-withdrawing nature of the indazole core highly stabilizes the transient carbanion formed during the cleavage of the carbon-boron (C-B) bond [1][1].

Under the standard basic aqueous conditions required for Suzuki-Miyaura couplings, the boronic acid is converted into a highly reactive boronate anion. This anion lowers the activation energy for deboronation, leading to rapid degradation [2][2]. Furthermore, at neutral pH, basic heteroaromatics can form zwitterionic species that undergo rapid unimolecular fragmentation [3][3]. If the rate of transmetalation to your palladium catalyst is slower than this fragmentation, your starting material will be consumed before it can couple [4][4].

G BA 1,6-Dimethyl-1H-indazole- 4-boronic acid Anion Boronate Anion (Reactive Intermediate) BA->Anion Aqueous Base (High pH) Zwitterion Zwitterionic Species (Neutral pH) BA->Zwitterion Neutral pH Product Cross-Coupled Product BA->Product Fast Catalyst (e.g., XPhos Pd G3) Degradation Protodeboronation (Ar-H Formation) Anion->Degradation Slow Transmetalation Anion->Product Rapid Transmetalation Zwitterion->Degradation Unimolecular Cleavage

Competing pathways: Productive cross-coupling vs. protodeboronation of indazole boronic acids.

Troubleshooting & Strategic FAQs

Q: My LC-MS shows a dominant mass of 146 (Ar-H) instead of my desired product. What is happening? A: You are observing the classic mass signature of protodeboronation. 1,6-dimethyl-1H-indazole has a molecular weight of ~146 g/mol . The C-B bond has been cleaved and replaced by a proton [3][3]. This confirms that your current catalytic cycle is too slow; the boronic acid is degrading before transmetalation can occur.

Q: Will converting the boronic acid to a pinacol ester (Bpin) solve the problem? A: Not necessarily. It is a common misconception that esterification inherently guarantees stability. For many heteroaryl systems, the pre-hydrolysis of the ester back to the free boronic acid is the rate-determining step, after which rapid protodeboronation still occurs [2][2]. Instead of Bpin, consider masking the boron with a 1,8-diaminonaphthalene (B(dan)) group, which drastically reduces Lewis acidity and resists protodeborylation [5][5], or use a MIDA boronate for a controlled "slow-release" approach [3][3].

Q: How can I adjust my reaction conditions to outcompete this degradation? A: You have two primary mechanistic levers:

  • Accelerate Transmetalation: Use highly active Buchwald precatalysts (e.g., XPhos Pd G3) that rapidly generate the active Pd(0) species, facilitating ultra-fast coupling at mild temperatures [6][6].

  • Suppress Anion Formation: Move away from strong aqueous bases. Utilize anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) and add trimethyl borate (B(OMe)3) to solubilize intermediates and buffer the system against inhibitory byproducts [7][7].

Quantitative Performance of Coupling Strategies

The following table summarizes expected outcomes when coupling 1,6-dimethyl-1H-indazole-4-boronic acid under various conditions.

StrategyCatalyst SystemBase / SolventTempExpected YieldProtodeboronation %
Standard Aqueous Pd(PPh3)4 (5 mol%)Na2CO3 / Dioxane-H2O80 °C< 20%> 70%
Fast Coupling XPhos Pd G3 (2 mol%)K3PO4 / THF-H2O40 °C75 - 85%< 15%
Anhydrous Buffer Pd(dppf)Cl2 (5 mol%)TMSOK + B(OMe)3 / THF65 °C80 - 90%< 5%
Slow Release Pd(OAc)2 + SPhosK3PO4 / Dioxane-H2O60 °C85 - 95%< 5%
(Note: Slow Release requires the pre-conversion of the boronic acid to a MIDA boronate).

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflow, the following protocols include mandatory in-process validation checkpoints. Do not proceed to subsequent steps if a checkpoint fails.

Protocol A: Fast-Coupling Anhydrous Suzuki-Miyaura (TMSOK / B(OMe)3 Method)

This method leverages anhydrous conditions to prevent pre-hydrolytic degradation while using trimethyl borate to solubilize the active boronate complex.

Step 1: Reagent Preparation (Glovebox Required)

  • In an inert atmosphere glovebox, charge an oven-dried 10 mL vial with the aryl halide (1.0 equiv, 0.5 mmol), 1,6-dimethyl-1H-indazole-4-boronic acid (1.5 equiv, 0.75 mmol), and XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Add anhydrous Potassium trimethylsilanolate (TMSOK) (2.0 equiv, 1.0 mmol).

  • Add a magnetic stir bar and seal the vial with a PTFE-lined septum cap.

Step 2: Solvent and Buffer Addition (Fume Hood)

  • Remove the vial from the glovebox and connect to a Schlenk line (N2 flow).

  • Inject 2.5 mL of anhydrous, degassed THF.

  • Immediately inject Trimethyl borate (B(OMe)3) (2.0 equiv, 1.0 mmol). Causality Note: Trimethyl borate acts as a mild Lewis acid buffer, preventing the excess TMSOK from poisoning the palladium catalyst while solubilizing the heteroaryl boronic acid.

Step 3: Catalyst Activation Checkpoint

  • Stir the reaction at room temperature for 5 minutes.

  • Validation Checkpoint: Observe the solution. A transition from pale yellow to a deep red/orange indicates the successful generation of the active Pd(0) species. If the solution remains pale yellow or turns black (Pd black precipitation), the catalyst has failed or oxygen has breached the system. Do not proceed.

Step 4: Reaction Execution and In-Process Validation

  • Heat the reaction mixture to 65 °C for 45 minutes.

  • Validation Checkpoint (t = 30 min): Withdraw a 5 µL aliquot via microsyringe. Quench into 100 µL of LC-MS grade acetonitrile. Analyze via LC-MS.

    • Pass Criteria: The product mass is the dominant peak (>80% relative abundance).

    • Fail Criteria: If m/z 146 (protodeboronated indazole) is >15% AUC, transmetalation is failing. Halt the reaction, verify the anhydrous integrity of your THF, and consider switching to a more electron-rich ligand.

  • If passed, continue heating for the remaining 15 minutes, then cool to room temperature, filter through a pad of Celite, and purify via flash chromatography.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society URL:[Link]

  • Protodeboronation Source: Wikipedia URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: PMC (National Institutes of Health) URL:[Link]

  • A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato Source: ChemRxiv URL:[Link]

  • Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: Journal of the American Chemical Society URL:[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation Source: ResearchGate URL:[Link]

Sources

Optimizing Suzuki coupling yields for sterically hindered indazole boronic acids

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Suzuki-Miyaura Yields for Sterically Hindered Indazole Boronic Acids

Welcome to the Advanced Cross-Coupling Support Center. As drug development professionals, you frequently encounter the "perfect storm" of cross-coupling failures: sterically hindered electrophiles paired with nitrogen-rich, base-sensitive heteroaryl boronic acids.

Steric hindrance at the coupling site (e.g., C-3 or C-7 of the indazole) exponentially increases the activation energy required for the transmetalation step. Simultaneously, indazole boronic acids are highly susceptible to base-catalyzed protodeboronation[1]. When transmetalation is slow, protodeboronation outcompetes the productive catalytic cycle, leading to reaction failure.

This guide provides field-proven, mechanistically grounded solutions to overcome transmetalation bottlenecks, prevent catalyst poisoning, and maximize your coupling yields.

Part 1: Knowledge Base & FAQs

Q: Why is my sterically hindered indazole boronic acid yielding mostly protodeboronated byproducts? A: This is a kinetic competition. Heteroaryl boronic acids, especially under the basic aqueous conditions typical of Suzuki-Miyaura couplings, undergo rapid protodeboronation where the carbon-boron bond is cleaved and replaced by a proton[1]. Because steric bulk on your substrate slows down the transmetalation step, the palladium intermediate is left "waiting" in the catalytic cycle. During this delay, the base hydrolyzes the boronic acid. Solution: You must accelerate transmetalation. Switch to highly active, bulky dialkylbiaryl phosphine precatalysts (e.g., XPhos Pd G3) which rapidly form the active monoligated Pd(0) species and facilitate coupling at lower temperatures (40–60 °C) before the boronic acid can degrade[2].

Q: Do I need to protect the indazole nitrogen before the coupling? A: Yes, it is highly recommended. Indazoles possess both an acidic NH and a basic imine-like nitrogen. Unprotected nitrogen-rich heterocycles can coordinate directly to the Pd(II) center, forming off-cycle, stable N-azolyl palladium complexes that poison the catalyst and halt the reaction[3]. While massive excesses of ligand can sometimes overcome this, protecting the indazole NH (e.g., with THP, SEM, or Boc) chemically masks the coordination site, dramatically improving turnover frequencies.

Q: What is the optimal base and solvent system for this specific class of molecules? A: Avoid strong bases like NaOH or KOtBu, which accelerate the protodeboronation of sensitive heteroaryl boronic acids. Instead, use mild bases like K₃PO₄ in a biphasic system (e.g., 1,4-dioxane/water). This strikes the perfect thermodynamic balance: it provides enough basicity to form the reactive boronate "ate" complex required for transmetalation, without excessively driving the destructive protodeboronation pathway[2].

Part 2: Troubleshooting Matrix

Compare your LC-MS or NMR crude analysis against this matrix to identify and resolve your specific failure mode.

Symptom (LC-MS / TLC)Root CauseRemediation Strategy
High SM Recovery (Ar-X) Catalyst poisoning by unprotected indazole NH.Protect the indazole NH (THP/SEM) or increase the XPhos ligand-to-palladium ratio to 2:1[3].
Mass = Indazole-H Transmetalation is too slow; base is too strong.Lower temp to 60 °C. Switch to XPhos Pd G3. Use mild K₃PO₄ base. Consider MIDA boronate slow-release[2].
Mass = Ar-Ar (Homocoupling) Oxygen in the system is driving oxidative homocoupling.Rigorously sparge solvents with Argon for 30 mins prior to base addition.
Black Precipitate (Pd Black) Catalyst degradation due to lack of stabilization.Switch to sterically congested NHC ligands or Buchwald ligands to stabilize the Pd(0) intermediate[4].

Part 3: Mechanistic Workflows

The following diagrams illustrate the logical troubleshooting pathways and the mechanistic bottlenecks inherent to hindered Suzuki couplings.

SuzukiTroubleshooting A Reaction Failure: Low Yield / No Product B Analyze Crude by LC-MS A->B C Mass = Indazole-H (Protodeboronation) B->C D Mass = Starting Material (No Reaction) B->D E Mass = Homocoupling (Ar-Ar) B->E C1 Use XPhos Pd G3 & Lower Temp to 60°C C->C1 Fast Transmetalation Required D1 Protect Indazole NH to Prevent Pd-Poisoning D->D1 Catalyst Deactivation E1 Degas Solvents Thoroughly to Remove O2 E->E1 Oxidative Side Reaction

Caption: LC-MS guided troubleshooting workflow for Suzuki-Miyaura cross-coupling.

CatalyticCycle Pd0 Pd(0)L(n) Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X Intermediate OA->PdII TM Transmetalation (Indazole-B(OH)2) PdII->TM Base Required PdII_2 Ar-Pd(II)-Indazole Intermediate TM->PdII_2 Rate-Limiting Step (Steric Hindrance) Side Protodeboronation (Indazole-H) TM->Side Competing Pathway (Base/H2O) RE Reductive Elimination PdII_2->RE RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product

Caption: Catalytic cycle highlighting the transmetalation bottleneck and protodeboronation.

Part 4: Standard Operating Procedure (SOP)

Optimized Suzuki-Miyaura Protocol for Hindered Indazole Boronic Acids

This protocol utilizes a self-validating system to ensure reaction integrity at every stage.

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, combine the sterically hindered aryl halide (1.0 equiv) and the THP-protected indazole boronic acid (1.5 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Causality: Using 1.5 equivalents of the boronic acid mathematically compensates for baseline protodeboronation. THP protection prevents the indazole from chelating the palladium[3].

  • Validation Check: The solution must be completely clear. Turbidity indicates insoluble impurities that can nucleate inactive Pd-black. Sparge the solution with Argon for exactly 15 minutes.

Step 2: Base Addition

  • Action: Add a degassed 0.5 M aqueous solution of K₃PO₄ (2.0 equiv) to the reaction mixture.

  • Causality: K₃PO₄ is a mild base that facilitates the formation of the reactive boronate complex without aggressively accelerating the protodeboronation pathway[2].

Step 3: Catalyst Initiation

  • Action: Add XPhos Pd G3 precatalyst (2–5 mol%) under a positive stream of Argon.

  • Causality: G3 precatalysts bypass the need for thermal activation. They rapidly generate the active, monoligated Pd(0) species at room temperature, ensuring the catalyst is ready before the boronic acid begins to degrade[2].

  • Validation Check: Observe a distinct color change (typically yellow to deep red/orange) within 5 minutes, confirming the generation of the active Pd(0) species.

Step 4: Reaction Execution & Monitoring

  • Action: Heat the biphasic mixture to 60 °C (do not exceed this temperature).

  • Causality: Lower temperatures suppress the activation energy of protodeboronation while the highly active XPhos ligand maintains a fast rate of transmetalation.

  • Validation Check: At t=1 hour , pull a 10 µL aliquot from the organic layer. Run a rapid LC-MS. You must observe a >10:1 ratio of Product mass to Indazole-H mass. If the ratio is lower, quench the reaction and re-evaluate the steric bulk of your electrophile.

Part 5: References

1.[1] Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh / J. Am. Chem. Soc. URL: [Link] 2.[2] Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central (PMC). URL:[Link] 3.[3] Johansson Seechurn, C. C. C., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central (PMC). URL:[Link] 4.[4] Jiao, J., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters - ACS Publications. URL:[Link]

Sources

Technical Support Center: Purification and Crystallization of 1,6-dimethyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1,6-dimethyl-1H-indazole-4-boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique structure, combining a substituted indazole ring with a boronic acid moiety, presents specific challenges and opportunities in its purification and isolation. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and crystallinity for your material, ensuring reproducibility and success in your downstream applications.

Understanding the Molecule: Core Challenges

The purification of 1,6-dimethyl-1H-indazole-4-boronic acid is complicated by several factors inherent to arylboronic acids:

  • Lewis Acidity & Polarity: The empty p-orbital on the boron atom imparts Lewis acidity, leading to strong interactions with polar stationary phases like silica gel. This often results in significant streaking, poor separation, or even decomposition during column chromatography.[1][2][3]

  • Protodeboronation: The carbon-boron bond can be susceptible to cleavage, particularly under acidic or basic conditions, replacing the boronic acid group with a hydrogen. This results in the formation of 1,6-dimethyl-1H-indazole as a key impurity.[4]

  • Formation of Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is reversible in the presence of water but can lead to an oily or amorphous crude product and confusing NMR spectra.[5]

  • Boric Acid Contamination: Hydrolysis of the boronic acid or its esters during reaction or workup is a common source of boric acid (H₃BO₃) contamination, which often appears as a fine white powder.[1][3]

This guide will address these challenges with practical, step-by-step solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification and crystallization of 1,6-dimethyl-1H-indazole-4-boronic acid in a question-and-answer format.

Issue 1: My crude product is an intractable oil or amorphous solid, and the ¹H NMR spectrum is complex and broad.

  • Probable Cause: This is a classic sign of boroxine formation. The presence of water, even in small amounts, can shift the equilibrium between the free boronic acid and its trimeric boroxine anhydride, leading to a mixture that is difficult to handle and crystallize.

  • Solution Strategy:

    • Re-equilibration: Dissolve the crude material in a solvent like ethyl acetate or THF. Add a small amount of water (1-2% v/v) and stir for 30-60 minutes. This will hydrolyze the boroxine back to the monomeric boronic acid. Dry the organic solution thoroughly with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate again. This process often yields a solid that is more amenable to purification.

    • Proceed to Purification: Often, the best approach is to carry the crude mixture directly into a robust purification step, such as an acid-base extraction, which will break up the boroxine.

Issue 2: My product streaks severely during silica gel column chromatography, resulting in poor recovery and purity.

  • Probable Cause: As noted, the Lewis acidic boron center interacts strongly with the acidic silanol groups on the surface of silica gel.[1][3] This leads to irreversible adsorption, decomposition, and co-elution with polar impurities.

  • Solution Strategy:

    • Avoid Silica Gel: For boronic acids, silica gel chromatography should be considered a method of last resort.

    • Alternative Chromatography: If chromatography is unavoidable, consider reverse-phase (C18) chromatography.[1][4] However, be aware that removing large volumes of water during evaporation can be problematic and may cause decomposition.[4][6] Using neutral alumina may offer different selectivity and reduce the strong acidic interactions seen with silica.[2]

    • Non-Chromatographic Methods: Prioritize methods like acid-base extraction or derivatization, which are more scalable and often more effective for this class of compounds.[1][2]

Issue 3: After purification, my final product is contaminated with a fine, sparingly soluble white powder.

  • Probable Cause: This is almost certainly boric acid (H₃BO₃), a common byproduct from the hydrolysis of the boronic acid or any boronate ester precursors.[1][3]

  • Solution Strategy:

    • Aqueous Wash: If your product has low water solubility, washing an organic solution of your compound (e.g., in ethyl acetate) with water can remove the highly water-soluble boric acid.[3]

    • Methanol Azeotrope: Boric acid can be removed by co-evaporation with methanol. Dissolve the contaminated product in methanol and concentrate it under reduced pressure. This process forms volatile trimethyl borate, which is removed with the solvent.[1][3] Repeat this process 2-3 times for complete removal.

    • Slurry/Trituration: Slurrying the solid product in a solvent in which boric acid is soluble but your product is not (e.g., water, if applicable, or certain organic solvents) can effectively wash it away.

Issue 4: An emulsion formed during the basic aqueous extraction (workup).

  • Probable Cause: Emulsions can form when residual polar aprotic solvents (like THF or DMF) are present during the workup, or due to the presence of finely divided solids.[3]

  • Solution Strategy:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.[1]

    • Filter through Celite: Pass the entire emulsified mixture through a pad of Celite®. This can help to break up the emulsion by removing particulate matter.[3]

    • Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period (30 minutes to several hours) is sufficient for the layers to separate.

Purification & Crystallization Workflow

The following diagram outlines a decision-making workflow for purifying 1,6-dimethyl-1H-indazole-4-boronic acid from a crude reaction mixture.

PurificationWorkflow Crude Crude 1,6-dimethyl-1H-indazole-4-boronic acid Assess Assess Impurity Profile (TLC, ¹H NMR, LC-MS) Crude->Assess AcidBase Protocol 1: Acid-Base Extraction Assess->AcidBase  Major non-acidic  impurities present  (Gram Scale) DEA_Adduct Protocol 2: Diethanolamine Adduct Formation Assess->DEA_Adduct  High purity needed  Difficult to crystallize CheckPurity Check Purity > 98%? AcidBase->CheckPurity DEA_Adduct->CheckPurity Recrystallize Protocol 3: Recrystallization / Trituration FinalProduct Pure Crystalline Product Recrystallize->FinalProduct CheckPurity->Recrystallize No, minor impurities CheckPurity->FinalProduct Yes Chrom Consider Reverse-Phase Chromatography (C18) CheckPurity->Chrom No, complex mixture

Caption: Decision workflow for purification of 1,6-dimethyl-1H-indazole-4-boronic acid.

Detailed Experimental Protocols

Protocol 1: Purification via Basic Aqueous Extraction

This is a robust and highly effective method for removing non-acidic and neutral impurities on a large scale. It exploits the weakly acidic nature of the boronic acid.[1][3]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Shake and Separate: Stopper the funnel, shake vigorously for 1-2 minutes while venting periodically. Allow the layers to separate. The deprotonated boronate salt will partition into the upper aqueous layer. Drain the lower organic layer, which contains neutral/basic impurities.[1]

  • Back-Extraction (Optional): To recover any product that may have remained in the organic layer, add a fresh portion of 1 M NaOH to the collected organic layer and repeat the extraction. Combine the aqueous layers.

  • Wash Aqueous Layer: Wash the combined basic aqueous layers with a fresh portion of EtOAc or DCM to remove any remaining non-acidic impurities. Discard the organic wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly acidify with 2 M hydrochloric acid (HCl) while stirring until the pH is ~2-3 (check with pH paper). A white precipitate of the pure boronic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a cold non-polar solvent like hexane or pentane to aid in drying.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Purification via Diethanolamine (DEA) Adduct Crystallization

This method is excellent for obtaining very high-purity material, especially when the boronic acid is difficult to crystallize on its own. It involves forming a stable, crystalline adduct that can be easily isolated.[4][6][7]

  • Complex Formation: Suspend the crude boronic acid in a suitable solvent like diethyl ether or a mixture of THF/hexane. Add diethanolamine (1.05 equivalents) dropwise at room temperature.

  • Precipitation: Stir the mixture for 1-2 hours. The diethanolamine-boronate adduct will typically precipitate as a white crystalline solid. If precipitation is slow, cooling the mixture in an ice bath or scratching the inside of the flask can induce crystallization.

  • Isolation of Adduct: Collect the crystalline adduct by vacuum filtration. Wash the solid with cold diethyl ether or hexane to remove soluble impurities.

  • Liberation of Boronic Acid: To recover the free boronic acid, suspend the DEA adduct in a biphasic mixture of ethyl acetate and 1 M HCl. Stir vigorously until all the solid has dissolved. The diethanolamine will be protonated and move into the aqueous layer, while the free boronic acid will be in the ethyl acetate layer.

  • Workup: Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure boronic acid.

Protocol 3: Recrystallization for Final Polishing

Recrystallization is used to remove minor impurities and obtain a product with high crystalline order. Finding the right solvent system is key and often requires screening.[2][8]

  • Solvent Screening: Test the solubility of a small amount of your purified boronic acid in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Mixed solvent systems (e.g., ethanol/water, THF/hexane) are also highly effective.[2]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to completely dissolve the boronic acid.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals. Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Solvent System (Example)Solubility (Hot)Solubility (Cold)Expected Outcome
Isopropanol/WaterHighLowOften yields well-defined needles or plates.
AcetonitrileHighModerateGood for removing less polar impurities.
Ethyl Acetate/HexaneHighLowEffective for many arylboronic acids.
TolueneModerateVery LowCan be effective for removing polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm the purity of my final product? A1: A combination of techniques is recommended. ¹H NMR is essential to confirm the structure and check for organic impurities like the protodeboronated parent indazole. LC-MS is excellent for identifying and quantifying trace impurities. ¹¹B NMR can be used to confirm the absence of boric acid, which is often silent in ¹H NMR.[5] For absolute purity, Quantitative NMR (qNMR) or a validated HPLC method with a reference standard should be used.[9]

Q2: Can I store 1,6-dimethyl-1H-indazole-4-boronic acid on the bench? A2: While many arylboronic acids are relatively stable, long-term storage on the bench is not recommended due to potential oxidation and slow dehydration to the boroxine. For optimal stability, store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[10]

Q3: My boronic acid appears to be degrading back to the starting material (1,6-dimethyl-1H-indazole). What is happening? A3: You are observing protodeboronation, the cleavage of the C-B bond. This can be catalyzed by strong acids, bases, or trace metals, and is sometimes exacerbated by prolonged heating in protic solvents. Ensure your workup conditions are not overly harsh and that solvents are pure.

Q4: Is it possible to use the boronate ester (e.g., pinacol ester) directly instead of the free boronic acid? A4: Yes, pinacol boronate esters are very common in cross-coupling reactions and are generally more stable, less polar, and easier to purify by standard silica gel chromatography than free boronic acids.[6][11] However, many applications require the free boronic acid. If you are struggling with the acid, consider purifying the more stable pinacol ester first and then hydrolyzing it to the free acid in a final, clean step.[12]

References

  • Methyl Boronic Acid: A Technical Guide to Stability and Handling - Benchchem. (URL not available)
  • Technical Support Center: Purification Strategies for Boron-Containing Compounds - Benchchem. (URL not available)
  • What are the analytical methods for determining the purity of Boric acid - 10B? - Blog. (URL not available)
  • Boron Chemistry: An Overview | ACS Symposium Series. (URL not available)
  • How to Stabilize Boric Acid for Long-Term Storage in Industry - P
  • How to purify boronic acids/boronate esters? - ResearchGate. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (URL not available)
  • US20080305351A1 - Method For Inhibiting the Crystallization of Boric Acid - Google P
  • A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzo
  • 3-Thienylboronic acid reaction workup and purification techniques - Benchchem. (URL not available)
  • Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. [Link]

  • Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former - Diva-portal.org. (URL not available)
  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration | Journal of the American Chemical Society. [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. [Link]

  • Crystallization of Aryl-PinB boronic ester : r/Chempros - Reddit. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • 2 - Organic Syntheses Procedure. [Link]

  • WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google P
  • Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. [Link]

  • Indazole synthesis - Organic Chemistry Portal. [Link]

  • practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]

  • The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions - MDPI. [Link]

  • Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. [Link]

Sources

Technical Support Center: Troubleshooting 1,6-Dimethyl-1H-indazole-4-boronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stalled conversions or outright reaction failures when utilizing complex heteroaryl boronic acids.

Coupling 1,6-dimethyl-1H-indazole-4-boronic acid via the Suzuki-Miyaura reaction presents a unique intersection of kinetic and thermodynamic challenges. While the 1-methyl group prevents the formation of the highly stable, catalytically dead N1-Pd resting states seen in unprotected indazoles [1], the molecule remains highly susceptible to two primary failure modes: aqueous protodeboronation and N2-mediated catalyst poisoning .

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing field-proven, self-validating protocols to overcome them.

Mechanistic Root Cause Analysis

To achieve high conversion, the rate of productive transmetalation must outpace both the degradation of the boronic acid and the deactivation of the palladium catalyst.

  • Protodeboronation (The Boronic Acid Sink): Heteroaryl boronic acids undergo rapid C–B bond heterolysis in the presence of water and base. The transition state involves the protonation of the ipso-carbon concerted with the expulsion of boric acid [2]. If your catalyst initiates slowly, the basic aqueous media will destroy your boronic acid before it can transmetalate.

  • Catalyst Poisoning (The Palladium Sink): The N2 lone pair on the indazole ring is Lewis basic. It can coordinate to the Pd(II) oxidative addition complex, forming an off-cycle Pd-azolyl species that halts the catalytic cycle [1].

Mechanism Pd0 Active L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Pd0->OxAdd Aryl Halide Trans L-Pd(II)(Ar)(Indazole) Transmetalation OxAdd->Trans Base Poison Pd-Indazolyl Dead-End Complex OxAdd->Poison Off-Cycle Trap Prod Cross-Coupled Indazole Product Trans->Prod Reductive Elim. Prod->Pd0 Regeneration Boronic 1,6-Dimethyl-1H-indazole- 4-boronic acid Boronic->Trans Productive Pathway Decomp 1,6-Dimethylindazole (Protodeboronation) Boronic->Decomp H2O / Base Boronic->Poison N2 Coordination

Figure 1: Competing pathways in the Suzuki-Miyaura coupling of 1,6-dimethyl-1H-indazole-4-boronic acid.

Quantitative Optimization Parameters

Successful conversion requires tuning the reaction environment to favor the productive pathway. The table below summarizes how specific parameter shifts directly address the mechanistic failures outlined above.

Reaction ParameterSub-optimal ChoiceOptimized ChoiceMechanistic Rationale for Optimization
Palladium Source Pd(PPh₃)₄ or Pd(OAc)₂XPhos Pd G3 G3 precatalysts rapidly generate active mono-ligated L-Pd(0) at room temp, allowing transmetalation to outcompete boronic acid degradation.
Ligand PPh₃ or dppfXPhos or SPhos Bulky biaryl phosphines accelerate reductive elimination and sterically block the indazole's N2 lone pair from coordinating to the Pd center.
Base / Solvent Na₂CO₃ in H₂O/EtOHAnhydrous K₃PO₄ with B(OMe)₃ in Dioxane Eliminates aqueous hydroxide, shutting down the primary pathway for base-catalyzed protodeboronation [4].
Addition Method All-at-onceSyringe-pump addition Maintains a low steady-state concentration of the boronic acid, kinetically favoring transmetalation over homocoupling or degradation.
Technical FAQs

Q: Why am I seeing a massive LC-MS peak corresponding to 1,6-dimethylindazole instead of my cross-coupled product? A: This is the classic signature of protodeboronation. Your boronic acid is undergoing base-catalyzed C–B bond cleavage faster than it can transmetalate to the palladium center. To fix this, you must either remove water from the system entirely (see Protocol A) or artificially lower the concentration of the boronic acid in the basic medium using a slow-release technique (see Protocol B).

Q: My reaction stalls at 20-30% conversion. Adding more boronic acid and base doesn't restart it. What is happening? A: Your catalyst has been poisoned. While the 1-methyl group protects against N1-coordination, the N2 position of the indazole remains Lewis basic. It coordinates to the Pd(II) intermediate, pulling the catalyst out of the active cycle [1]. Adding more reagents won't help because the active Pd(0) is depleted. Switch to a highly sterically demanding ligand like XPhos; its bulk physically shields the palladium center from N2 coordination.

Q: I am using Pd(PPh₃)₄ because it is cheap and readily available. Is this appropriate for this substrate? A: No. Pd(PPh₃)₄ is a poor choice for unstable heteroaryl boronic acids. It suffers from slow initiation and releases four equivalents of triphenylphosphine into the solution, which compete for coordination and drastically slow down the transmetalation step. Because 1,6-dimethyl-1H-indazole-4-boronic acid degrades quickly, you need a catalyst that activates instantly. Use a Buchwald Generation 3 (G3) precatalyst.

Self-Validating Experimental Protocols

Depending on your laboratory setup and substrate solubility, choose one of the following highly optimized methodologies.

Protocol A: Anhydrous Trimethyl Borate-Enabled Coupling

Best for: Highly water-sensitive substrates and maximizing atom economy. This protocol utilizes strictly anhydrous conditions to completely shut down aqueous protodeboronation. Trimethyl borate (B(OMe)₃) is added to solubilize the transient boronate species and buffer the basicity of the reaction[4].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried vial with the Aryl Halide (1.0 eq), 1,6-dimethyl-1H-indazole-4-boronic acid (1.5 eq), XPhos Pd G3 (2–5 mol%), and finely milled anhydrous K₃PO₄ (3.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve 0.1 M concentration relative to the aryl halide).

  • Additive Introduction: Add B(OMe)₃ (2.0 eq) directly to the suspension.

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir vigorously (800 rpm) at 80 °C for 4–12 hours.

  • Self-Validation Checkpoint: Observe the reaction mixture after 30 minutes of heating. The mixture should transition to a homogeneous or finely dispersed state. Heavy clumping indicates failed boronate solubilization; ensure your K₃PO₄ is strictly anhydrous and finely milled.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: Aqueous Syringe-Pump Slow-Addition Strategy

Best for: Substrates that require aqueous conditions for solubility. If anhydrous conditions are not feasible, this protocol minimizes the concentration of the unstable boronic acid in the basic aqueous medium, forcing it to transmetalate immediately upon introduction.

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk flask under argon, combine the Aryl Halide (1.0 eq), XPhos Pd G3 (5 mol%), and K₃PO₄ (2.5 eq) in a degassed mixture of Toluene/H₂O (4:1 ratio, 0.1 M). Heat the mixture to 90 °C.

  • Boronic Acid Preparation: Dissolve 1,6-dimethyl-1H-indazole-4-boronic acid (1.5 eq) in a minimal volume of degassed THF or Dioxane.

  • Slow Addition: Load the boronic acid solution into a gas-tight syringe. Using a syringe pump, add the solution dropwise to the vigorously stirring reaction mixture over a period of 2 to 3 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot 60 minutes into the addition and analyze via LC-MS. You should see product formation and unreacted aryl halide, but minimal to zero accumulation of 1,6-dimethylindazole. If the protodeboronated byproduct is accumulating, decrease your syringe pump addition rate by 50%.

  • Completion: Once addition is complete, stir for an additional 30 minutes at 90 °C, then cool and perform a standard aqueous extraction.

References
  • Düfert, M. A., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 2013.[Link]

  • Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2016.[Link]

  • Knapp, D. M., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009.[Link]

  • Coombs, J. R., et al. "Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate." Journal of the American Chemical Society, 2021.[Link]

Technical Support Center: Screening Palladium Catalysts for the Suzuki-Miyaura Coupling of 1,6-dimethyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with or planning to work with 1,6-dimethyl-1H-indazole-4-boronic acid in Suzuki-Miyaura cross-coupling reactions. The unique electronic and steric properties of this heteroarylboronic acid can present challenges, and this resource aims to provide in-depth troubleshooting advice, frequently asked questions, and robust experimental protocols to ensure the success of your synthetic endeavors.

Introduction: The Challenge of Coupling Indazole Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds.[1][2] However, the use of heteroarylboronic acids, such as 1,6-dimethyl-1H-indazole-4-boronic acid, introduces specific challenges. These substrates can be prone to protodeboronation, especially under basic conditions, leading to reduced yields and the formation of unwanted byproducts.[3][4][5] Furthermore, the nitrogen atoms within the indazole ring can coordinate to the palladium center, potentially inhibiting the catalyst and slowing down the reaction.[6][7]

This guide provides a structured approach to overcoming these challenges by systematically screening palladium catalysts, ligands, bases, and solvents to identify the optimal conditions for your specific coupling partners.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when performing Suzuki-Miyaura reactions with indazole boronic acids.

Q1: My reaction is showing low to no conversion. What are the likely causes?

A: Low conversion is a common problem and can stem from several factors:

  • Catalyst Inactivity: The chosen palladium precatalyst and ligand combination may not be effective for this specific substrate. The electronic and steric properties of the ligand are crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][8]

  • Protodeboronation of the Boronic Acid: 1,6-dimethyl-1H-indazole-4-boronic acid may be degrading under the reaction conditions, particularly with strong bases or high temperatures.[3][4][5]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and highly interdependent.[5][9] An unsuitable combination can lead to poor solubility of reagents, catalyst deactivation, or promotion of side reactions.[10]

  • Insufficient Reaction Time or Temperature: The reaction may simply be too slow under the initial conditions.

Q2: I'm observing significant formation of a homocoupled product from my boronic acid. How can I minimize this?

A: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or Pd(II) species at the start of the reaction.[1]

  • Thorough Degassing: Ensure your reaction mixture is properly degassed to remove oxygen, which can lead to oxidative processes that promote homocoupling.[1]

  • Use of a Precatalyst: Using a well-defined palladium precatalyst can help ensure the rapid generation of the active Pd(0) species, minimizing the time Pd(II) is present.[3][11]

  • Stoichiometry: A slight excess of the aryl halide can sometimes help to favor the cross-coupling pathway over homocoupling.[5]

Q3: My reaction mixture turns black, and the reaction stalls. What is happening?

A: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, which is an inactive form of palladium.[9]

  • Ligand Choice: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and prevent aggregation.[8]

  • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition.

  • Reaction Concentration: Very high concentrations can sometimes promote the formation of palladium black.

Q4: How do I choose the right palladium catalyst and ligand to start with?

A: The choice of catalyst and ligand is the most critical parameter. For challenging substrates like heteroarylboronic acids, catalysts with bulky and electron-rich ligands are often a good starting point.[8]

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be highly effective for a wide range of challenging Suzuki-Miyaura couplings.[7][8]

  • N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts are also excellent candidates, known for their high stability and activity.[11][12]

  • Screening Kits: Commercially available high-throughput screening kits can be a very efficient way to quickly evaluate a diverse range of catalysts and ligands.[13]

Troubleshooting Guide: A Systematic Approach

When faced with a challenging coupling reaction, a systematic approach to optimization is crucial. The following guide provides a logical workflow for troubleshooting and identifying optimal reaction conditions.

Step 1: Catalyst and Ligand Screening

The first and most critical step is to screen a panel of palladium catalysts and ligands. This will have the most significant impact on the reaction outcome.

dot

CatalystScreening cluster_start Initial Setup cluster_catalysts Catalyst/Ligand Screening cluster_analysis Analysis cluster_decision Decision cluster_optimization Further Optimization Start Reaction Setup: 1,6-dimethyl-1H-indazole-4-boronic acid + Aryl Halide + Standard Base (e.g., K2CO3) + Standard Solvent (e.g., Dioxane/H2O) Catalyst1 Pd(PPh3)4 Start->Catalyst1 Screen Parallel Reactions Catalyst2 Pd(dppf)Cl2 Start->Catalyst2 Screen Parallel Reactions Catalyst3 Pd2(dba)3 + SPhos Start->Catalyst3 Screen Parallel Reactions Catalyst4 PEPPSI-IPr Start->Catalyst4 Screen Parallel Reactions Analysis Monitor by LC-MS or GC-MS Determine % Conversion Catalyst1->Analysis Catalyst2->Analysis Catalyst3->Analysis Catalyst4->Analysis Decision Conversion > 50%? Analysis->Decision Decision->Start No, Re-evaluate Initial Conditions (e.g., Temperature) Optimize Proceed to Base and Solvent Screening Decision->Optimize Yes

Caption: Catalyst and ligand screening workflow.

Step 2: Base and Solvent Screening

Once a promising catalyst/ligand system is identified, the next step is to screen different bases and solvents.

BaseSolvent SystemRationale
K₂CO₃Dioxane/H₂O (4:1)A common and often effective combination for Suzuki couplings.[14][15]
K₃PO₄TolueneA stronger, non-aqueous base that can be effective for challenging substrates.[6]
Cs₂CO₃THFA strong base that can sometimes improve yields with difficult couplings.
Et₃NDMFAn organic base that can be beneficial in certain cases.
Step 3: Temperature and Concentration Optimization

After identifying the best catalyst, ligand, base, and solvent, fine-tuning the temperature and concentration can further improve the yield and reaction rate.

  • Temperature: Start at a moderate temperature (e.g., 80 °C) and adjust as needed. Lower temperatures may be required to prevent protodeboronation.[3][16]

  • Concentration: Typically, reactions are run at concentrations between 0.1 M and 0.5 M.

Experimental Protocol: High-Throughput Screening of Palladium Catalysts

This protocol outlines a method for the parallel screening of four different palladium catalyst systems for the coupling of 1,6-dimethyl-1H-indazole-4-boronic acid with a model aryl bromide.

Materials:

  • 1,6-dimethyl-1H-indazole-4-boronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, PEPPSI-IPr

  • Ligand: SPhos

  • Base: K₂CO₃

  • Solvent: 1,4-Dioxane and deionized water (degassed)

  • Inert gas (Argon or Nitrogen)

  • 24-well reaction block or individual reaction vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of 1,6-dimethyl-1H-indazole-4-boronic acid in 1,4-dioxane.

    • Prepare a 0.2 M solution of the aryl bromide in 1,4-dioxane.

    • Prepare a 1.0 M aqueous solution of K₂CO₃.

  • Reaction Setup (in an inert atmosphere glovebox or using Schlenk techniques):

    • To each of four labeled reaction vials, add the appropriate palladium catalyst (2 mol%). For the Pd₂(dba)₃ reaction, also add SPhos (4 mol%).

    • To each vial, add 0.5 mL of the 1,6-dimethyl-1H-indazole-4-boronic acid stock solution (0.1 mmol).

    • To each vial, add 0.6 mL of the aryl bromide stock solution (0.12 mmol, 1.2 equivalents).

    • To each vial, add 0.2 mL of the K₂CO₃ stock solution (0.2 mmol, 2.0 equivalents).

    • Add 0.7 mL of 1,4-dioxane to bring the total volume to 2.0 mL.

  • Reaction Execution:

    • Seal the reaction vials and place them in a preheated reaction block at 80 °C.

    • Stir the reactions for 12-24 hours.

  • Analysis:

    • After cooling to room temperature, take a small aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion to the desired product.[17][18]

dot

SuzukiCycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdInd Ar-Pd(II)-Ind(L_n) ArPdX->ArPdInd Transmetalation Product_Pd Ar-Ind-Pd(0)L_n ArPdInd->Product_Pd Reductive Elimination Product_Pd->Pd0 Product Ar-Ind Product_Pd->Product ArX Aryl Halide (Ar-X) ArX->ArPdX IndBOH Indazole Boronic Acid (Ind-B(OH)2) IndBOH->ArPdInd Base Base Base->ArPdInd

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Example Screening Results

The following table presents hypothetical results from the screening protocol described above to illustrate how the data can be organized and interpreted.

Catalyst System% Conversion (LC-MS)Observations
Pd(PPh₃)₄15%Significant starting material remaining.
Pd(dppf)Cl₂45%Moderate conversion, some side products observed.
Pd₂(dba)₃ / SPhos92%High conversion, clean reaction profile.
PEPPSI-IPr88%High conversion, clean reaction profile.

Based on these hypothetical results, the Pd₂(dba)₃ / SPhos and PEPPSI-IPr systems would be selected for further optimization of the base, solvent, and temperature.

Conclusion

The successful Suzuki-Miyaura cross-coupling of 1,6-dimethyl-1H-indazole-4-boronic acid is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent. A systematic screening approach, as outlined in this guide, is the most effective way to identify optimal reaction conditions. By understanding the potential challenges associated with this class of substrates and employing a logical troubleshooting strategy, researchers can significantly increase their chances of success in synthesizing these valuable indazole-containing compounds.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025).
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]

  • Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H - indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available from: [Link]

  • Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available from: [Link]

  • Greening cross coupling reactions by using sustainable solvents/bases blends. (2022). 26th Annual Green Chemistry & Engineering Conference. Available from: [Link]

  • Li, S., et al. (2023). Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Enabled by Large-but-Flexible Dibenzobarrelene-Derived Pd-NHC Precatalysts. Organometallics. Available from: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available from: [Link]

  • Advion. SUZUKI REACTION MONITORING. Available from: [Link]

  • High-throughput computational-experimental screening protocol for the discovery of bimetallic catalysts. (2021). Nature Communications. Available from: [Link]

  • Mechanistic insights into carbon–carbon coupling on NiAu and PdAu single-atom alloys. (2021). AIP Publishing. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments (pp. 1-27). Available from: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing. Available from: [Link]

  • Bellina, F., & Lessi, M. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synlett, 2004(12), 2057-2074. Available from: [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2019). ResearchGate. Available from: [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. Available from: [Link]

  • Kairav Chemofarbe Industries Ltd. (2025). Challenges In Suzuki Coupling Reaction. Available from: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available from: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. Available from: [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (2021). FULIR. Available from: [Link]

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. (2011). Organic Letters. Available from: [Link]

  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021). National Center for Biotechnology Information. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. Available from: [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organometallics, 34(23), 5497–5508. Available from: [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2025). ACS Publications. Available from: [Link]

  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. (2018). Chemical Science. Available from: [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. (2023). Zenodo. Available from: [Link]

  • Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. (2024). Chemistry – A European Journal. Available from: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules. Available from: [Link]

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. (2018). White Rose eTheses Online. Available from: [Link]

  • Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. (2019). eScholarship, University of California. Available from: [Link]

  • High-Throughput Screening Techniques in Catalysis. (n.d.). Available from: [Link]

Sources

Technical Support Center: Minimizing Homocoupling in Indazole Boronic Acid Cross-Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter significant roadblocks during the Suzuki-Miyaura cross-coupling of indazole boronic acids.

The most pervasive failure mode in these reactions is the oxidative homocoupling of the boronic acid, which yields a symmetrical bi-indazole impurity and drastically reduces the yield of the desired cross-coupled product[1]. Indazoles present a unique mechanistic challenge: their basic nitrogen atoms can coordinate to the palladium catalyst, altering the electronic environment and slowing down the transmetallation step[2]. This kinetic delay gives the homocoupling pathway—often driven by trace oxygen oxidizing Pd(0) to Pd(II)—a competitive advantage.

This guide provides a causality-driven diagnostic workflow, optimized parameters, and a self-validating protocol to eliminate these side reactions.

I. Diagnostic Workflow for Homocoupling

Before altering your chemical reagents, it is critical to systematically isolate the mechanical or chemical root cause of the homocoupling. Follow this logical progression to troubleshoot your reaction:

TroubleshootingWorkflow Start High Homocoupling Observed CheckO2 Is the system rigorously degassed? Start->CheckO2 ActionO2 Perform Freeze-Pump-Thaw or Ar Sparging CheckO2->ActionO2 No CheckPd Using Pd(II) precatalyst? CheckO2->CheckPd Yes ActionO2->CheckPd ActionPd Switch to Pd(0) source (e.g., Pd2(dba)3) CheckPd->ActionPd Yes CheckLigand Using bulky, electron-rich ligand? CheckPd->CheckLigand No ActionPd->CheckLigand ActionLigand Switch to XPhos or SPhos CheckLigand->ActionLigand No CheckBoron Using free boronic acid? CheckLigand->CheckBoron Yes ActionLigand->CheckBoron ActionBoron Use Bpin ester & slow addition CheckBoron->ActionBoron Yes Success Homocoupling Minimized CheckBoron->Success No ActionBoron->Success

Caption: Logical troubleshooting workflow for diagnosing and minimizing homocoupling in Suzuki reactions.

II. Quantitative Optimization Matrix

To successfully couple indazole boronic acids, the reaction conditions must be engineered to accelerate reductive elimination while suppressing bimolecular interactions of the boron species.

ParameterSuboptimal ChoiceOptimized ChoiceCausality / Mechanistic Impact
Atmosphere N₂/Ar BalloonFreeze-Pump-ThawRemoves dissolved O₂, preventing the oxidation of Pd(0) to Pd(II), which is the primary driver of the homocoupling cycle[1].
Boron Source Trifluoroborate SaltBpin Ester of the boronic species into the catalytic cycle, keeping the instantaneous concentration low[1].
Ligand PPh₃XPhos / SPhosBulky, electron-rich Buchwald ligands accelerate the final reductive elimination of the cross-product, reducing the lifetime of the vulnerable Pd(II) intermediate[3].
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous)Weaker, anhydrous bases mitigate the rapid protodeboronation of electron-deficient indazoles, preserving the reagent exclusively for cross-coupling[4].
Indazole N Free (NH)Protected (THP, SEM)Steric bulk ortho to the azinyl nitrogen prevents the basic indazole nitrogen from coordinating to the Pd center and poisoning the catalyst[2].
III. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It includes explicit physical checkpoints to ensure mechanistic integrity at each phase of the [5].

Phase 1: Reagent Preparation & Rigorous Degassing

  • Protect the Indazole : Utilize an N-THP or N-SEM protected indazole boronic acid pinacol ester (Bpin).

    • Causality: Prevents heteroatom coordination to the palladium catalyst, which otherwise stalls transmetallation[5].

  • Solvent Degassing : Subject the aprotic solvent system (e.g., 1,4-Dioxane) to three cycles of the Freeze-Pump-Thaw method.

    • Validation Checkpoint: The absolute absence of gas bubbles evolving during the final thaw cycle confirms the complete removal of dissolved oxygen. This is a critical prerequisite to prevent Pd(0) oxidation[6].

Phase 2: Reaction Assembly 3. Catalyst & Base Loading : Inside a glovebox or under rigorous Schlenk conditions, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and anhydrous K₃PO₄ (2.0 eq) to the reaction vessel. 4. Solvent Addition : Introduce the degassed solvent to the vessel and heat to 80 °C.

  • Validation Checkpoint: The solution should exhibit a distinct color change (typically deep purple/red to a vibrant yellow/orange) indicating the successful formation of the active, monoligated Pd(0)-XPhos complex.

Phase 3: Controlled Transmetallation 5. Slow Addition : Dissolve the indazole Bpin ester (1.2 eq) in a minimal volume of degassed solvent. Add this solution dropwise via a syringe pump over 1 to 2 hours to the heated reaction mixture.

  • Causality: of the boronic species, kinetically disfavoring the bimolecular homocoupling pathway[6].

  • Monitoring : Monitor the reaction via LC-MS.

    • Validation Checkpoint: The emergence of the cross-coupled product mass without the symmetrical bi-indazole mass confirms the complete suppression of the homocoupling pathway.

IV. Frequently Asked Questions (FAQs)

Q: My reaction is completely free of oxygen, but I still observe homocoupling. What is the mechanism behind this? A: Even in strictly anaerobic conditions, homocoupling can occur if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂). The initial reduction of the Pd(II) precatalyst to the active Pd(0) species consumes two equivalents of your boronic acid, generating the homocoupled product as a stoichiometric byproduct[4]. Troubleshooting Step: Switch to a pre-formed Pd(0) source like Pd₂(dba)₃, or add a mild reducing agent (like potassium formate) to reduce the Pd(II) before introducing the boronic acid.

Q: Why does my indazole boronic acid degrade before it can couple? A: Electron-deficient heteroaromatics like indazoles are highly susceptible to protodeboronation—the cleavage of the C-B bond by a proton. This side reaction is severely exacerbated by strong aqueous bases and high temperatures. Troubleshooting Step: Transition to a pinacol ester (Bpin) derivative, which is significantly more stable, and employ mild, anhydrous bases (e.g., Cs₂CO₃ or K₃PO₄) in aprotic solvents[1].

Q: I screened different boron derivatives. Why did the trifluoroborate salt perform the worst? A: indicates that indazole trifluoroborate salts often yield significant amounts of homocoupling side products (>60%) compared to their boronic acid or Bpin ester counterparts[7]. Trifluoroborate salts require hydrolysis to become active. If the hydrolysis rate is mismatched with the catalytic cycle, it leads to localized high concentrations of the active boronic species, driving bimolecular homocoupling. Stick to Bpin esters for indazoles.

V. References

Sources

Validation & Comparative

1,6-Dimethyl-1H-indazole-4-boronic acid vs pinacol ester reactivity in Suzuki coupling

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of 1,6-Dimethyl-1H-indazole-4-boronic acid and its pinacol ester (Bpin) derivative in Suzuki-Miyaura cross-coupling.

Introduction: The Indazole Scaffold in Drug Discovery

The 1,6-dimethyl-1H-indazole motif has emerged as a privileged scaffold in modern medicinal chemistry, most notably in the development of covalent KRAS G12C inhibitors and various kinase antagonists[1]. Installing this heteroaromatic system typically relies on late-stage Suzuki-Miyaura cross-coupling. However, researchers frequently face a critical decision: whether to utilize the free boronic acid or the pinacol ester (Bpin) derivative. This guide objectively compares the reactivity, stability, and experimental handling of both reagents, providing actionable protocols grounded in mechanistic causality.

Mechanistic Divergence: Reactivity vs. Stability

The core difference between boronic acids and their corresponding boronate esters lies in a fundamental trade-off between reactivity and stability[2].

  • Free Boronic Acids: Boronic acids are highly reactive Lewis acids. This enhanced reactivity facilitates the rapid formation of the pre-transmetalation complex, leading to faster overall reaction times[2]. However, electron-rich heteroaromatics like indazoles are highly susceptible to protodeboronation (fragmentation into the unfunctionalized indazole and boric acid) under basic aqueous conditions[3].

  • Pinacol Esters (Bpin): Boronate esters offer superior shelf-life, are easier to purify via chromatography, and resist spontaneous trimerization into boroxines[2]. Mechanistically, Bpin esters were traditionally thought to require in situ hydrolysis to the free boronic acid before coupling. However, recent kinetic and computational investigations reveal that bulky pinacol esters can transmetalate directly without prior hydrolysis, albeit at a significantly reduced rate compared to the free acid[4][5].

Crucially, esterification is not automatically stabilizing under reaction conditions. For certain heteroaromatic substrates, hydrolysis of the ester simply adds a step before the revealed boronic acid undergoes the same rapid protodeboronation[3].

G Pd Pd(II)-Aryl Complex Product Cross-Coupled Product Pd->Product Reductive Elimination Acid Indazole-4-boronic acid (High Reactivity) FastTrans Fast Transmetalation (Oxo-Pd or Boronate Path) Acid->FastTrans Decomp Protodeboronation Acid->Decomp Excess Base/Heat Ester Pinacol Ester (Bpin) (High Stability) Hydrolysis In situ Hydrolysis (Base/H2O) Ester->Hydrolysis Aqueous Base Direct Direct Transmetalation (Slow) Ester->Direct Anhydrous/Specific Base Hydrolysis->Acid Direct->Pd FastTrans->Pd

Transmetalation pathways for indazole boronic acid vs. pinacol ester.

Quantitative Performance Comparison

To guide reagent selection, the following table synthesizes the quantitative and qualitative performance metrics of both boron sources based on established cross-coupling kinetics[2][4].

Parameter1,6-Dimethyl-1H-indazole-4-boronic acid1,6-Dimethyl-1H-indazole-4-boronic acid Bpin
Transmetalation Rate Fast (~1.2 h for complete intermediate formation)Slow (~5.5 h for direct transmetalation)
Shelf-Life & Storage Moderate (Requires inert, cold storage; prone to oxidation)Excellent (Bench-stable, crystalline solid)
Protodeboronation Risk High (Requires strict kinetic control)Moderate (Dependent on hydrolysis rate)
Atom Economy High (Low molecular weight byproduct)Lower (Generates pinacol byproduct)
Purification Difficult (Streaks on silica, often used crude)Easy (Standard normal-phase chromatography)
Optimal Conditions Milder bases (Na₂CO₃), lower temps (60-80°C)Stronger bases (K₃PO₄), higher temps (90-100°C)

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By understanding the causality behind each step, researchers can dynamically adjust conditions based on in-process analytical monitoring.

Protocol A: Coupling with 1,6-Dimethyl-1H-indazole-4-boronic acid

Objective: Maximize the transmetalation rate to outcompete protodeboronation.

  • Preparation: Charge a Schlenk flask with the aryl halide (1.0 equiv), 1,6-dimethyl-1H-indazole-4-boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

    • Causality: A slight excess of boronic acid compensates for minor degradation, while Pd(dppf)Cl₂ provides a coordinatively flexible bidentate ligand that accelerates reductive elimination.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio).

    • Causality: Degassing prevents Pd(0) oxidation. Na₂CO₃ is chosen as a mild base; it is strong enough to form the active boronate species but weak enough to minimize base-catalyzed protodeboronation[3].

  • Reaction: Heat the mixture to 70°C. Monitor strictly via LCMS at 30-minute intervals.

    • Self-Validation: The reaction must be stopped immediately upon consumption of the aryl halide. If the mass of 1,6-dimethyl-1H-indazole (des-boronated byproduct) spikes before the aryl halide is consumed, the temperature must be lowered, or a less aqueous solvent system should be employed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Coupling with 1,6-Dimethyl-1H-indazole-4-boronic acid pinacol ester

Objective: Drive in situ hydrolysis or direct transmetalation while leveraging the reagent's stability.

  • Preparation: Charge a reaction vial with the aryl halide (1.0 equiv), the indazole Bpin ester (1.5 equiv), and XPhos Pd G2 (5 mol%).

    • Causality: A larger excess of the ester is used because the slow hydrolysis/transmetalation rate requires a higher concentration gradient to drive the reaction[4]. XPhos Pd G2 generates a highly active, bulky monoligated Pd(0) species ideal for hindered esters.

  • Solvent System: Add degassed 1,4-Dioxane and 2M aqueous K₃PO₄ (4:1 ratio).

    • Causality: K₃PO₄ is a stronger base than Na₂CO₃, which is necessary to overcome the steric bulk of the pinacol group and force the formation of the pre-transmetalation complex[5].

  • Reaction: Heat to 95°C for 4-12 hours. Monitor via TLC/LCMS.

    • Self-Validation: The presence of unreacted Bpin ester alongside stalled product formation indicates insufficient base or water to drive hydrolysis. Adding a micro-aliquot of water can re-initiate the catalytic cycle.

  • Workup: Filter through a Celite pad, partition with EtOAc/water, extract, and purify via silica gel chromatography.

G Start Substrate Prep Split Select Boron Source Start->Split AcidFlow Free Acid Workflow - Strict temp control - Short reaction time Split->AcidFlow Fast kinetics EsterFlow Bpin Workflow - Higher temp allowed - Extended reaction time Split->EsterFlow Storage stability Cat Add Pd Catalyst & Base AcidFlow->Cat EsterFlow->Cat Reaction Suzuki-Miyaura Coupling Cat->Reaction Purification Workup & Chromatography Reaction->Purification

Experimental workflow comparing boronic acid and Bpin coupling strategies.

Strategic Recommendations for Drug Development

The selection between the free acid and the Bpin ester should be dictated by the phase of drug development:

  • High-Throughput Screening (HTS) & Library Synthesis: The Bpin ester is vastly superior. Its solubility in DMSO and resistance to atmospheric degradation make it ideal for automated liquid handling and prolonged storage[2].

  • Late-Stage Lead Optimization: If coupling to a highly complex, sterically hindered, or electron-rich aryl halide, the free boronic acid is recommended. The inherent Lewis acidity of the free acid ensures that transmetalation occurs rapidly before the expensive Pd catalyst can deactivate or the aryl halide can undergo side reactions.

  • Process Chemistry & Scale-Up: The free boronic acid is often preferred to maximize atom economy and avoid the generation of stoichiometric pinacol waste, provided the reactor engineering can tightly control the temperature and base stoichiometry to prevent protodeboronation[3].

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | PMC - National Institutes of Health |[Link]

  • Choosing Your Boron Source for Suzuki–Miyaura Coupling | NorrChemica |[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society |[Link]

  • Optimization of Covalent 6-Cyanoquinazoline KRASG12C Inhibitors for the Treatment of Solid Tumors | Journal of Medicinal Chemistry | [Link]

Sources

Reactivity Comparison Guide: 1,6-Dimethyl vs. 1,5-Dimethyl Indazole Boronic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole boronic acids are privileged building blocks in modern drug discovery, frequently utilized to install the indazole pharmacophore in kinase inhibitors, toll-like receptor (TLR) antagonists, and integrin modulators. However, the specific substitution pattern on the indazole benzenoid ring profoundly impacts their reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings.

As an application scientist, selecting the correct catalytic system requires understanding the physical chemistry of your starting materials. This guide provides an objective, in-depth comparison of two critical regioisomers: 1,6-dimethyl-1H-indazole-5-boronic acid and 1,5-dimethyl-1H-indazole-4-boronic acid , detailing how positional isomerism dictates steric hindrance, transmetalation kinetics, and ultimately, protocol design.

Structural & Electronic Profiling: The Causality of Reactivity

To predict the behavior of these building blocks in a cross-coupling cycle, we must decouple their electronic and steric profiles.

  • Electronic Effects (Comparable): Both isomers benefit from the electron-donating inductive effect (+I) of their respective methyl groups. This increases the electron density on the boronic acid moiety, which theoretically enhances nucleophilicity and facilitates the formation of the critical palladium-hydroxo-boronate intermediate [1].

  • Steric Hindrance (The Deciding Factor): The primary differentiator in reactivity is the spatial environment surrounding the carbon-boron bond.

    • 1,6-Dimethyl-1H-indazole-5-boronic acid: The boronic acid at the C-5 position experiences standard single ortho-steric hindrance from the C-6 methyl group. The adjacent C-4 position is occupied by a small proton, allowing a relatively open trajectory for the bulky Pd(II) complex to approach during transmetalation.

    • 1,5-Dimethyl-1H-indazole-4-boronic acid: The boronic acid at the C-4 position is severely hindered. It faces dual steric hindrance: ortho-hindrance from the C-5 methyl group and significant "bay-region" steric clashes from the adjacent pyrazole ring (C-3 position). This creates a high kinetic activation barrier.

StericEffects Isomer1 1,6-Dimethylindazole 5-Boronic Acid Steric1 Single Ortho-Methyl Hindrance Isomer1->Steric1 Isomer2 1,5-Dimethylindazole 4-Boronic Acid Steric2 Dual Hindrance: Ortho-Methyl + Bay Region Isomer2->Steric2 Kinetics1 Fast Transmetalation (Standard Pd Catalysts) Steric1->Kinetics1 Kinetics2 Slow Transmetalation (Requires Bulky Ligands) Steric2->Kinetics2

Logical flow demonstrating how structural isomerism dictates transmetalation kinetics.

Reactivity Comparison in Suzuki-Miyaura Couplings

In the Suzuki-Miyaura catalytic cycle, oxidative addition is typically the rate-determining step for unactivated aryl chlorides. However, when utilizing highly hindered boronic acids like 1,5-dimethyl-1H-indazole-4-boronic acid, transmetalation becomes the primary kinetic bottleneck [2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Aryl Halide BaseEx Base Exchange [Ar-Pd(II)-OH] OxAdd->BaseEx Cs2CO3 / H2O TransMet Transmetalation *Steric Bottleneck* BaseEx->TransMet Indazole Boronic Acid RedElim Reductive Elimination [Product Release] TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0

Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck.

To overcome this bottleneck for the 1,5-dimethyl C-4 isomer, application scientists must abandon standard first-generation catalysts (like Pd(PPh₃)₄) in favor of dialkylbiaryl phosphine ligands (e.g., Buchwald's SPhos or XPhos). These bulky, electron-rich ligands stabilize the active Pd(0) species and force the Pd(II) intermediate into a geometry that accelerates reductive elimination, driving the equilibrium forward [3].

Quantitative Performance Data

The following table summarizes the expected performance of these isomers under different catalytic regimes, assuming coupling with a standard unactivated aryl bromide.

Substrate IsomerBoronic Acid PositionSteric EnvironmentStandard Conditions Yield(Pd(dppf)Cl₂, K₂CO₃)Optimized Conditions Yield(Pd₂(dba)₃, SPhos, Cs₂CO₃)
1,6-Dimethylindazole C-5Single Ortho (C6-Methyl)75 - 85% 90 - 95%
1,5-Dimethylindazole C-6Single Ortho (C5-Methyl)70 - 80% 85 - 92%
1,5-Dimethylindazole C-4Dual (C5-Methyl + C3-Bay)30 - 45% 80 - 88%

Note: The C-4 isomer suffers a ~40% yield penalty under standard conditions due to incomplete transmetalation and competitive protodeboronation.

Experimental Methodology: A Self-Validating Workflow

To ensure reproducibility when working with these substrates, the following protocol incorporates a self-validating system . By utilizing an internal standard (1,3,5-trimethoxybenzene), researchers can accurately quantify NMR conversion prior to workup, isolating reaction failures from downstream purification losses.

Causality in Reagent Selection:
  • Solvent (1,4-Dioxane/H₂O 4:1): Dioxane provides a high boiling point for microwave conditions, while the 20% water volume is strictly required to dissolve the inorganic base and generate the reactive palladium-hydroxo complex [1].

  • Base (Cs₂CO₃): The large ionic radius of the cesium counterion prevents tight ion-pairing. This creates a highly reactive, "naked" carbonate/hydroxide anion in solution, which drastically accelerates the base-exchange step prior to the sterically hindered transmetalation [2].

Step-by-Step Protocol
  • Reagent Assembly: In a 10 mL microwave vial, add the aryl halide (1.0 equiv, 0.5 mmol), the indazole boronic acid (1.5 equiv, 0.75 mmol), and Cs₂CO₃ (3.0 equiv, 1.5 mmol).

  • Internal Standard Addition: Add exactly 0.16 mmol (26.9 mg) of 1,3,5-trimethoxybenzene (TMB) as the internal standard.

  • Solvent & Degassing: Add 4.0 mL of a 1,4-Dioxane/H₂O (4:1) mixture. Critical Step: Sparge the suspension with Argon for 15 minutes. Oxygen promotes the homocoupling of electron-rich indazole boronic acids, depleting your stoichiometry.

  • Catalyst Addition: Under a positive stream of Argon, add Pd₂(dba)₃ (2.5 mol%, 0.0125 mmol) and SPhos (5.0 mol%, 0.025 mmol). Seal the vial immediately.

  • Reaction Execution: Heat the reaction via microwave irradiation at 110 °C for 45 minutes.

  • Self-Validation (qNMR): Allow the vial to cool. Extract a 50 µL aliquot of the organic layer, dilute in 0.5 mL CDCl₃, and acquire a ¹H-NMR spectrum. Compare the integration of the product's distinct aromatic peaks against the TMB singlet (δ 6.08 ppm) to calculate exact conversion.

  • Workup: If conversion is >85%, proceed to standard aqueous workup (EtOAc/Brine) and silica gel flash chromatography.

Workflow Step1 1. Reagent Assembly (Ar-X, Boronic Acid, Base) Step2 2. Strict Degassing (Argon Sparging, 15 min) Step1->Step2 Step3 3. Catalyst Addition (Pd source + Ligand) Step2->Step3 Step4 4. Microwave Heating (110°C, 30-60 min) Step3->Step4 Step5 5. qNMR Validation (Internal Std: Trimethoxybenzene) Step4->Step5

Self-validating high-throughput microwave cross-coupling workflow.

References

  • Crestey F., Lohou E., Stiebing S., Collot V., Rault S. "Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions." Synlett, 2009(04): 615–619.[Link][1]

  • Peng, K. et al. "Structure-Based Discovery of Potent and Selective Small-Molecule α5β1 Integrin Inhibitors for Asthma Therapy." Journal of Medicinal Chemistry, 2020.[Link][2]

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7): 2457-2483.[Link]

Sources

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 1,6-Dimethyl-1H-indazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. 1,6-Dimethyl-1H-indazole-4-boronic acid is a key building block in the synthesis of various therapeutic agents. Its purity directly impacts the impurity profile of the final API. Therefore, a robust, validated analytical method for its purity assessment is indispensable.

This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1,6-dimethyl-1H-indazole-4-boronic acid against other common analytical techniques. The content is structured to provide researchers, scientists, and drug development professionals with the technical insights required to make informed decisions for their analytical needs.

The Central Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique in the pharmaceutical industry for the separation, identification, and quantification of compounds.[1] Its wide applicability, robustness, and high precision make it the method of choice for purity and impurity profiling. For a molecule like 1,6-dimethyl-1H-indazole-4-boronic acid, a reversed-phase HPLC (RP-HPLC) method offers an effective means to separate the main component from potential process-related impurities and degradation products.

However, the analysis of boronic acids by RP-HPLC can present unique challenges. These compounds can be susceptible to on-column hydrolysis, which can complicate accurate quantification.[2][3] Therefore, careful method development and rigorous validation are paramount.

Development and Validation of an HPLC Method

A successful HPLC method validation demonstrates that the analytical procedure is suitable for its intended purpose.[4] The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics.[5][6]

Proposed HPLC Method Parameters

Based on the structure of 1,6-dimethyl-1H-indazole-4-boronic acid and general practices for similar compounds, a robust RP-HPLC method is proposed:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to suppress the ionization of any potential acidic impurities and improve peak shape.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe indazole ring system is expected to have strong UV absorbance at this wavelength.
Injection Volume 10 µLA standard volume to minimize band broadening.
Diluent Acetonitrile:Water (50:50)Solubilizes the analyte and is compatible with the mobile phase.
Validation Protocol and Representative Data

The following sections detail the validation parameters as per ICH Q2(R1) and present illustrative data for the proposed HPLC method.

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

Protocol:

  • Analyze a blank (diluent), a sample of 1,6-dimethyl-1H-indazole-4-boronic acid, and a sample spiked with known potential impurities.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from degradation products.

Acceptance Criteria: The main peak should be free from interference from any other components, and a peak purity analysis (e.g., using a diode array detector) should confirm its homogeneity.

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

Protocol:

  • Prepare a series of at least five standard solutions of 1,6-dimethyl-1H-indazole-4-boronic acid at concentrations spanning 50% to 150% of the nominal assay concentration.

  • Inject each standard in triplicate and plot the mean peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Concentration (µg/mL)Mean Peak Area
50501234
75752345
1001003456
1251254567
1501505678
0.9999

Accuracy is the closeness of the test results to the true value.[7] It is often expressed as percent recovery.

Protocol:

  • Prepare samples of a placebo (if applicable) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).

  • Analyze these samples in triplicate.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[8]

Concentration LevelMean Recovery (%)%RSD
80%99.50.8
100%100.20.5
120%101.10.6

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[6]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[8]

Precision Level%RSD
Repeatability0.7%
Intermediate Precision1.2%

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]

Protocol:

  • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • For S/N, LOD is typically where S/N = 3, and LOQ is where S/N = 10.

Acceptance Criteria: The LOQ solution should have acceptable precision and accuracy.

ParameterResult
LOD0.05 µg/mL
LOQ0.15 µg/mL

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]

Protocol:

  • Introduce small variations to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase pH (±0.2 units).

  • Analyze the system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution.

Acceptance Criteria: The system suitability parameters should remain within the defined limits for all variations.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for purity analysis. The choice of method depends on the specific requirements of the analysis.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures than HPLC.[9][10]

  • Advantages: Faster analysis times, improved resolution, and higher sensitivity.[11] This can lead to increased sample throughput and reduced solvent consumption.

  • Disadvantages: Higher initial instrument cost and potentially lower robustness compared to well-established HPLC methods.[9] The high pressures can also lead to a shorter column lifetime.[10]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte.[12][13] It relies on the direct proportionality between the NMR signal integral and the number of nuclei.[14]

  • Advantages: Provides an absolute measure of purity, is non-destructive, and can provide structural information about impurities.[15] It is particularly valuable for the certification of reference standards.

  • Disadvantages: Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity analysis. Signal overlap in complex mixtures can also be a challenge.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Advantages: Excellent for identifying and quantifying volatile impurities. The mass spectrometer provides definitive identification of unknown peaks.

  • Disadvantages: Not suitable for non-volatile or thermally labile compounds like 1,6-dimethyl-1H-indazole-4-boronic acid without derivatization. The derivatization step can introduce variability and complexity.

Comparative Summary

FeatureHPLCUPLCqNMRGC-MS
Principle Chromatographic SeparationChromatographic SeparationNuclear Magnetic ResonanceChromatographic Separation
Applicability Broad (non-volatile)Broad (non-volatile)Broad (soluble)Volatile/Semi-volatile
Sensitivity HighVery HighModerateVery High
Quantitation Relative (needs standard)Relative (needs standard)Absolute (primary method)Relative (needs standard)
Speed ModerateFastSlowModerate to Fast
Cost ModerateHighHighModerate
Best For Routine QC, Purity/ImpurityHigh-throughput screeningReference standard certificationVolatile impurity analysis

Visualizing the Workflow and Comparisons

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation MD Propose HPLC Method Spec Specificity MD->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD/LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Purity Analysis Rob->Routine

Caption: Workflow for HPLC method validation.

Analytical_Technique_Comparison center Purity Analysis of 1,6-Dimethyl-1H-indazole-4-boronic acid HPLC HPLC center->HPLC Routine QC UPLC UPLC center->UPLC High Throughput qNMR qNMR center->qNMR Absolute Purity GCMS GC-MS center->GCMS Volatile Impurities HPLC->UPLC Faster, Higher Res. HPLC->qNMR Orthogonal Method

Sources

Comparing cross-coupling efficiency of indazole vs indole boronic acids

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Coupling Efficiency of Indazole vs. Indole Boronic Acids: A Comparative Guide

In modern medicinal chemistry and drug development, nitrogen-rich heterocycles such as indoles and indazoles are privileged scaffolds. Constructing complex architectures with these motifs frequently relies on the Suzuki-Miyaura cross-coupling reaction. However, when these heterocycles are deployed as the organoboron coupling partner, their distinct electronic and structural properties present unique, often catastrophic, failure modes.

As an application scientist, understanding the mechanistic divergence between indole and indazole boronic species is critical for rational reaction design. This guide objectively compares their cross-coupling efficiencies, details the causality behind their respective failure modes, and provides self-validating experimental protocols to overcome them.

Mechanistic Divergence: Protodeboronation vs. Catalyst Poisoning

The fundamental challenge in coupling heteroaryl boronic acids lies in the competing side reactions that outpace the desired transmetalation step. Indole and indazole boronic acids fail for entirely different mechanistic reasons.

Indole Boronic Acids: The Protodeboronation Challenge Indole boronic acids—particularly those substituted at the electron-rich C2 or C3 positions—are notoriously unstable[1]. The electron-donating nature of the pyrrole ring makes the carbon-boron (C-B) bond highly susceptible to electrophilic attack by protons. In the basic, aqueous conditions typical of a Suzuki-Miyaura coupling, base-catalyzed protodeboronation rapidly cleaves the C-B bond, yielding the des-borylated indole and boric acid[1]. To achieve high yields, the catalytic cycle must be artificially accelerated to outcompete this degradation.

Indazole Boronic Acids: The Catalyst Poisoning Challenge Indazoles possess an additional nitrogen atom, fundamentally altering their coordination chemistry. Unprotected 1H-indazole boronic acids act as potent σ -donors. The unprotected nitrogen can competitively bind to the Pd(0) or Pd(II) metal centers, displacing the phosphine ligands and forming stable, inactive palladium-heterocycle complexes[2]. This effectively poisons the catalyst, stalling oxidative addition and transmetalation[2]. Overcoming this requires either masking the nitrogen via protecting groups (e.g., N-THP, N-Boc)[3] or utilizing highly sterically demanding ligands that block the indazole from entering the palladium coordination sphere[2].

MechanisticDivergence Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition Pd0->OxAdd Ar-X Poison Catalyst Poisoning (Indazole Issue) Pd0->Poison Unprotected N-H TransMet Transmetalation OxAdd->TransMet Base + Ar'-B(OH)2 OxAdd->Poison Unprotected N-H RedElim Reductive Elimination (Product) TransMet->RedElim Proto Protodeboronation (Indole Issue) TransMet->Proto Slow Kinetics RedElim->Pd0

Suzuki-Miyaura catalytic cycle showing indole and indazole failure modes.

Comparative Performance Data

The table below summarizes the quantitative coupling efficiencies of indole and indazole boronic species across various catalytic systems. Note how the choice of protecting group and ligand dictates the primary challenge and ultimate yield.

Heteroaryl Boronic SpeciesSubstrate StateCatalyst SystemPrimary ChallengeTypical Yield
Indole-2-boronic acid UnprotectedPd(PPh3)4, Na2CO3Severe Protodeboronation< 30%
Indole-2-boronic acid pinacol ester N-Boc ProtectedPd(dppf)Cl2, K2CO3Steric Hindrance75 - 85%
Indazole-5-boronic acid UnprotectedPd(PPh3)4, Na2CO3Catalyst Poisoning< 20%
Indazole-5-boronic acid pinacol ester N-THP ProtectedPd(dppf)Cl2, KOAcNone (Optimal)85 - 95%
Indazole-5-boronic acid UnprotectedPd2(dba)3, SPhosNone (Ligand-controlled)80 - 90%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step includes the mechanistic causality behind the choice, and a validation metric to confirm the reaction trajectory.

Protocol A: Fast-Coupling of Indole Boronic Acids (Mitigating Protodeboronation)

Because indole boronic acids degrade rapidly, the strategy is to force the transmetalation step to occur faster than the degradation pathway.

  • Reagent Preparation: Combine the aryl halide (1.0 eq), indole-2-boronic acid (1.5 eq), Pd2(dba)3 (2 mol%), and XPhos (8 mol%) in a Schlenk flask.

    • Causality: XPhos is a highly electron-rich, bulky biaryl phosphine. Its steric bulk accelerates the reductive elimination, while its electron density speeds up transmetalation, ensuring the cross-coupling outpaces the degradation of the indole C-B bond.

  • Base Selection: Add anhydrous K3PO4 (2.0 eq).

    • Causality: Strong bases (like NaOH) exacerbate the base-catalyzed protodeboronation of electron-rich heteroaryl boronic acids. K3PO4 provides sufficient basicity to form the reactive boronate intermediate without accelerating the degradation pathway.

  • Solvent & Heating: Add degassed 1,4-dioxane/H2O (4:1). Heat immediately to 100°C for 2–4 hours.

    • Causality: While counterintuitive for an unstable substrate, rapid heating pushes the transmetalation activation barrier quickly. Prolonged reaction times at lower temperatures inevitably lead to complete protodeboronation before coupling is finished.

  • Self-Validation & Troubleshooting: Analyze the crude mixture via LC-MS at the 1-hour mark.

    • Validation Metric: If the mass of the deboronated indole (M - B(OH)2 + H) is the major peak, protodeboronation has outcompeted coupling. A successful, self-validated system will show >90% product mass and <5% deboronated byproduct. If failure occurs, switch to an N-Boc protected indole pinacol ester (Bpin).

Protocol B: Suzuki-Miyaura Coupling of Indazole Boronic Esters (Mitigating Catalyst Poisoning)

To prevent the indazole from binding to the palladium center, the substrate is sterically masked, and a pre-organizing bidentate ligand is utilized[3].

  • Substrate Masking: Utilize an N-THP (tetrahydropyranyl) protected indazole-5-boronic acid pinacol ester (1.2 eq) alongside the aryl halide (1.0 eq).

    • Causality: The unprotected 1H-indazole nitrogen acts as a strong σ -donor, outcompeting phosphine ligands and binding irreversibly to the Pd center[2]. The THP group sterically and electronically masks the N1/N2 atoms, entirely preventing this coordination[3].

  • Catalyst System: Add Pd(dppf)Cl2 (5 mol%) and K2CO3 (3.0 eq).

    • Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the Pd(II) intermediate. This pre-organizes the complex for rapid reductive elimination, providing high turnover numbers even for sterically bulky protected indazoles.

  • Biphasic Solvent System: Suspend in DME/H2O (4:1) and heat to 80°C for 12 hours.

    • Causality: The aqueous phase dissolves the K2CO3 base, generating the highly reactive hydroxide/carbonate species needed to activate the stable pinacol ester, while DME keeps the organic substrates in solution.

  • Self-Validation & Troubleshooting: Monitor the reaction via TLC and visual inspection.

    • Validation Metric: A successful run maintains a clear yellow/orange homogeneous solution. If the starting aryl halide remains unconsumed and a distinct black precipitate (Pd black) forms early in the reaction, catalyst poisoning has occurred (likely due to incomplete N-protection of the starting material).

References

  • [2] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC - NIH. Verified URL

  • [1] Indolylboronic Acids: Preparation and Applications. PMC - NIH. Verified URL

  • [3] Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett (Thieme Connect). Verified URL

Sources

Benchmarking Catalysts for the Suzuki-Miyaura Cross-Coupling of 1,6-Dimethyl-1H-indazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

1,6-Dimethyl-1H-indazole-4-boronic acid is a highly valued organoboron building block in medicinal chemistry, frequently utilized to install the indazole pharmacophore in targeted therapies, such as phosphoinositide-3-kinase (PI3K) inhibitors[1]. However, the Suzuki-Miyaura cross-coupling of nitrogen-rich heterocyclic boronic acids presents two distinct mechanistic bottlenecks:

  • Protodeboronation : Boronic acids situated on electron-deficient or heteroaromatic rings are highly susceptible to hydrolytic cleavage of the C-B bond. This degradation pathway is accelerated at the elevated temperatures typically required for classic cross-coupling[2].

  • Catalyst Poisoning : The nitrogen atoms within the indazole core can coordinate to the palladium center. This forms off-cycle, inactive Pd(II) species that stall the catalytic cycle and prevent transmetalation[3].

To overcome these barriers, catalyst selection is paramount. This guide objectively benchmarks three distinct palladium systems—varying in ligand sterics and electronics—to provide a data-driven recommendation for coupling 1,6-dimethyl-1H-indazole-4-boronic acid.

Catalyst Benchmarking & Performance Data

The following data represents a standardized benchmark for the coupling of 1,6-dimethyl-1H-indazole-4-boronic acid with a model electrophile (4-bromoanisole).

Standardized Conditions: 1.2 eq boronic acid, 1.0 eq 4-bromoanisole, 3.0 eq K₃PO₄, 1,4-Dioxane/H₂O (4:1), 0.1 M concentration.

Catalyst System (5 mol%)Ligand ClassTemp (°C)Time (h)Conversion (%)Protodeboronation (%)
Pd(PPh₃)₄ Monodentate (1st Gen)1001635%>50%
Pd(dppf)Cl₂ Bidentate (2nd Gen)801278%15%
XPhos Pd G3 Buchwald (3rd Gen)604>95%<5%
Mechanistic Causality Behind the Data
  • Pd(PPh₃)₄ (The Legacy System): The strong σ-donating but sterically unhindered triphenylphosphine ligands fail to prevent the indazole nitrogens from coordinating to the palladium center. Furthermore, the high thermal energy (100 °C) required to force oxidative addition heavily favors the competing protodeboronation pathway, resulting in poor yields.

  • Pd(dppf)Cl₂ (The Standard Workhorse): The large bite angle of the bidentate dppf ligand enforces a geometry that significantly accelerates reductive elimination[4]. It is a robust choice for indazole couplings[5], but it still requires moderate heating (80 °C), leaving a window for boronic acid degradation.

  • XPhos Pd G3 (The Optimal Choice): This precatalyst rapidly activates under mildly basic conditions to form a highly active, monoligated L-Pd(0) species. The extreme steric bulk of the dicyclohexyl-isopropyl-biphenyl (XPhos) ligand physically blocks indazole nitrogen coordination. This dramatically accelerates both transmetalation and reductive elimination, allowing the reaction to reach completion at lower temperatures (60 °C) and effectively outcompeting protodeboronation[3].

Catalytic Workflow & Failure Pathways

The diagram below illustrates the catalytic logic, highlighting exactly where catalyst selection influences the success or failure of the reaction.

G Start Precatalyst (XPhos Pd G3) ActivePd Active L-Pd(0) Start->ActivePd Base Activation OxAdd Oxidative Addition (Ar-X insertion) ActivePd->OxAdd + Aryl Halide TransMet Transmetalation (Indazole-Boronic Acid) OxAdd->TransMet L-Pd(II)(Ar)(X) RedElim Reductive Elimination TransMet->RedElim L-Pd(II)(Ar)(Indazole) SideRxn Protodeboronation (Failure Pathway) TransMet->SideRxn Competing Hydrolysis RedElim->ActivePd Pd(0) Regeneration Product Cross-Coupled Indazole Product RedElim->Product C-C Bond Formation

Catalytic cycle for indazole Suzuki couplings highlighting the protodeboronation risk.

Self-Validating Experimental Protocol (XPhos Pd G3)

This protocol is engineered for maximum reliability, utilizing the XPhos Pd G3 system to suppress side reactions.

Step-by-Step Methodology

Step 1: Reagent Assembly

  • To an oven-dried Schlenk tube or microwave vial, add 1,6-dimethyl-1H-indazole-4-boronic acid (1.2 mmol), the aryl halide (1.0 mmol), K₃PO₄ (3.0 mmol), and XPhos Pd G3 (0.05 mmol, 5 mol%).

  • Causality: A slight excess of boronic acid (1.2 eq) acts as a buffer against trace protodeboronation. K₃PO₄ is chosen because it is basic enough to form the reactive boronate complex but milder than NaOH, which can trigger premature hydrolysis.

Step 2: Solvent Addition & Degassing

  • Add 10 mL of a 4:1 mixture of 1,4-Dioxane and deionized H₂O.

  • Sparge the mixture with Argon for 10 minutes.

  • Causality: The biphasic solvent system is critical. Water is strictly required to dissolve the inorganic base and generate the reactive trihydroxyboronate intermediate [Ar-B(OH)₃]⁻, which is the actual species undergoing transmetalation. Degassing is mandatory because Pd(0) is highly susceptible to oxidation by dissolved O₂, which forms inactive Pd(II)-peroxo complexes.

Step 3: Reaction Execution

  • Seal the vessel and heat to 60 °C with vigorous stirring (1000 rpm) for 4 hours.

  • Causality: Vigorous stirring is essential in biphasic systems to maximize the interfacial surface area between the organic (Pd catalyst, aryl halide) and aqueous (base, boronate) layers.

Step 4: Self-Validation & Reaction Monitoring

  • In-Process Validation (LC-MS): At the 2-hour mark, sample the organic layer. You must look for two specific masses:

    • Success Indicator: The exact mass of the desired cross-coupled product [M+H]⁺.

    • Failure Indicator (m/z = 147.1): This is the mass of 1,6-dimethyl-1H-indazole. If this mass dominates the chromatogram, protodeboronation is outcompeting transmetalation. This indicates either oxygen contamination (poisoned catalyst) or insufficient base dissolution.

  • Post-Process Validation (NMR): After standard aqueous workup (EtOAc/H₂O extraction) and silica gel purification, verify the structure via ¹H NMR. The disappearance of the broad boronic acid -OH singlet (~8.0 ppm) and the emergence of the coupled aryl protons confirm successful C-C bond formation.

References

  • Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling... Synlett (Thieme Connect). 2

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. 5

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules (NIH). 4

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Chemical Science (PMC). 3

  • Free–Wilson Analysis of Comprehensive Data on Phosphoinositide-3-kinase (PI3K) Inhibitors Reveals Importance of N-Methylation for PI3Kδ Activity. Journal of Medicinal Chemistry (ACS Publications). 1

Sources

Mass spectrometry fragmentation patterns of 1,6-dimethyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Patterns of 1,6-Dimethyl-1H-indazole-4-boronic Acid: A Comparative Technical Guide

As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the tandem mass spectrometry (LC-MS/MS) characterization of functionalized arylboronic acids. These compounds are indispensable building blocks in Suzuki-Miyaura cross-coupling reactions and modern drug discovery. However, their gas-phase behavior—specifically their propensity for in-source dehydration and complex rearrangement—often confounds spectral interpretation.

This guide deconstructs the electrospray ionization (ESI) MS/MS fragmentation mechanics of 1,6-dimethyl-1H-indazole-4-boronic acid . By comparing its behavior against structural alternatives, we will establish a self-validating analytical protocol designed to ensure absolute structural confidence during impurity profiling and pharmacokinetic assays.

Mechanistic Causality: The "Why" Behind the Spectra

To accurately interpret the mass spectra of 1,6-dimethyl-1H-indazole-4-boronic acid, we must first understand the electronic and steric forces dictating its ionization and subsequent dissociation.

Ionization Dynamics (Positive ESI) Unlike simple phenylboronic acids which often require negative-ion mode due to the Lewis acidity of the boron atom, indazole-containing boronic acids ionize highly efficiently in positive ESI mode[1]. Protonation occurs preferentially at the N2 position of the indazole core, driven by the lone pair availability and the stabilization of the resulting conjugate acid. This yields a robust precursor ion at m/z 191.1 ([M+H]+).

Primary Fragmentation: The Boronic Acid Cleavage Upon collision-induced dissociation (CID), the molecule undergoes two distinct, competing pathways localized at the C4-boronic acid moiety:

  • Dehydration (-18 Da, m/z 173.1): Boronic acids are highly susceptible to the loss of water (H2O), forming a reactive boroxine-like intermediate. This is a low-energy pathway[2].

  • Deboronation (-44 Da, m/z 147.1): The defining hallmark of arylboronic acids under MS/MS conditions is the expulsion of metaboric acid (HBO2)[1]. In 1,6-dimethyl-1H-indazole-4-boronic acid, the cleavage of the C-B bond is significantly accelerated by the inductive electron-donating (+I) effect of the C6-methyl group, which stabilizes the resulting 1,6-dimethylindazole cation.

Secondary Fragmentation: Indazole Core Cleavage At higher collision energies, the indazole core itself begins to fracture. The most diagnostic secondary loss is the extrusion of nitrogen gas (-N2, 28 Da ), yielding a fragment at m/z 119.1 . This ring-opening pathway is highly characteristic of indazole and indole scaffolds[3].

Fragmentation M [M+H]+ m/z 191.1 Precursor Ion H2O [M+H - H2O]+ m/z 173.1 Dehydrated Species M->H2O -H2O (-18 Da) CE: 15 eV HBO2 [M+H - HBO2]+ m/z 147.1 Indazole Cation M->HBO2 -HBO2 (-44 Da) CE: 25 eV CH3 [M+H - HBO2 - CH3•]+ m/z 132.1 Radical Cation HBO2->CH3 -CH3• (-15 Da) CE: 35 eV N2 [M+H - HBO2 - N2]+ m/z 119.1 Ring Cleavage HBO2->N2 -N2 (-28 Da) CE: 40 eV

Proposed MS/MS fragmentation pathway of 1,6-dimethyl-1H-indazole-4-boronic acid.

Comparative Fragmentation Analysis

To validate the uniqueness of this fragmentation pattern, we must benchmark it against alternative boronic acids. The table below summarizes the quantitative MS/MS data, highlighting how the C6-methyl substitution alters the fragmentation landscape compared to its des-methyl analog and a simple phenyl baseline.

Table 1: Comparative MS/MS Fragmentation Profiles (Positive ESI, CE = 25 eV)

CompoundPrecursor [M+H]+ (m/z)-H2O Fragment (m/z)-HBO2 Fragment (m/z)-N2 Fragment (m/z)Primary Quantifier Transition
1,6-Dimethyl-1H-indazole-4-boronic acid 191.1173.1 (20% RA*)147.1 (100% RA)119.1 (15% RA)191.1 → 147.1
1-Methyl-1H-indazole-4-boronic acid 177.1159.1 (25% RA)133.1 (100% RA)105.1 (12% RA)177.1 → 133.1
Phenylboronic acid 123.1105.1 (40% RA)79.1 (100% RA)N/A123.1 → 79.1

*RA = Relative Abundance. Note how the presence of the indazole nitrogen atoms shifts the preferred ionization to positive mode and introduces the diagnostic -N2 loss absent in phenylboronic acid.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following UHPLC-MS/MS protocol is engineered to prevent common sample preparation artifacts (such as esterification) and uses a dual-transition ratio to automatically flag co-eluting interferences.

Step-by-Step Methodology

Step 1: Artifact-Free Sample Preparation Causality: Boronic acids rapidly react with alcohols to form boronate esters, artificially shifting the precursor mass[4].

  • Action: Dissolve the analyte in 100% Acetonitrile (ACN). Strictly avoid Methanol (MeOH) or Ethanol in all sample diluents and mobile phases.

  • Dilution: Dilute to a working concentration of 100 ng/mL using 50:50 ACN:Water containing 0.1% Formic Acid to promote pre-column protonation.

Step 2: UHPLC Separation

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to minimize peak broadening.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Acquisition & Self-Validation

  • Source Parameters: ESI Positive mode; Capillary Voltage 3.5 kV; Desolvation Temp 400°C.

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: m/z 191.1 → 147.1 (CE: 25 eV)

    • Qualifier: m/z 191.1 → 173.1 (CE: 15 eV)

  • Self-Validation Logic: The system is programmed to calculate the Qualifier/Quantifier area ratio. For 1,6-dimethyl-1H-indazole-4-boronic acid, this ratio should remain constant at 0.20 (± 15%) across the entire chromatographic peak width. Any deviation indicates a co-eluting isobaric impurity, triggering an automatic data rejection flag.

Workflow N1 1. Sample Prep (Avoid Methanol) N2 2. UHPLC (0.1% FA in ACN) N1->N2 N3 3. ESI Source (Positive Mode) N2->N3 N4 4. Q-TOF MS/MS (CID Fragmentation) N3->N4 N5 5. Data Synthesis (Ratio Validation) N4->N5

Experimental LC-MS/MS workflow for boronic acid characterization.

Conclusion

The tandem mass spectrometry of 1,6-dimethyl-1H-indazole-4-boronic acid is defined by a highly predictable, step-wise degradation. By understanding that the initial -HBO2 loss is electronically stabilized by the C6-methyl group, and that the subsequent -N2 loss is a fundamental property of the indazole core, researchers can confidently identify this compound in complex matrices. Implementing the methanol-free, dual-transition protocol outlined above ensures that the resulting analytical data is both highly sensitive and intrinsically trustworthy.

References

  • Arylboronic acid chemistry under electrospray conditions Source: PubMed (NIH) URL:[Link]

  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Analytical Methods (RSC Publishing) URL:[Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids Source: Forensic Chemistry (ResearchGate) URL:[Link]

Sources

A Comparative Guide to the Kinetic Studies of Suzuki Coupling with 1,6-dimethyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the kinetic studies of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of 1,6-dimethyl-1H-indazole-4-boronic acid. Indazole moieties are crucial pharmacophores in numerous approved drugs and clinical candidates, making the efficient and predictable formation of carbon-carbon bonds involving this scaffold a critical aspect of modern drug development.[1][2][3] Understanding the kinetics of these reactions is paramount for process optimization, scale-up, and ensuring robust and reproducible synthetic outcomes.

The Significance of Suzuki-Miyaura Coupling in Pharmaceutical Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[4][5] Its widespread adoption in the pharmaceutical industry is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[4][6][7] The reaction is scalable and cost-effective, making it suitable for the large-scale synthesis of active pharmaceutical ingredients (APIs).[4][8]

The indazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in drugs such as the anti-cancer agent axitinib and the antiemetic granisetron.[1] Consequently, the development of efficient methods for the functionalization of indazoles, such as the Suzuki-Miyaura coupling, is of high importance.[1][2][3][9]

The Catalytic Cycle: A Kinetic Perspective

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[10][11] Understanding the kinetics of each step is crucial for optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate.[11][12] This step is often the rate-determining step of the overall reaction.[13] The rate of oxidative addition is influenced by the nature of the halide (I > Br > Cl), the electronic properties of the aryl halide, and the steric and electronic properties of the ligands on the palladium catalyst.[12][13]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex.[4][11] This process requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[4][6][14] The exact mechanism of transmetalation is still a subject of research, but it is a critical step that can be influenced by the choice of base, solvent, and the nature of the boronic acid itself.[4][14]

  • Reductive Elimination: The final step is the reductive elimination of the coupled product (Ar-Ar') from the Pd(II) complex, which regenerates the catalytically active Pd(0) species.[4][11] This step is generally fast and irreversible.[11]

Below is a diagram illustrating the catalytic cycle:

Suzuki_Miyaura_Cycle cluster_OA Oxidative Addition cluster_TM Transmetalation A Pd(0)Ln B Ar-Pd(II)L2-X A->B Ar-X C Ar-Pd(II)L2-Ar' B->C Ar'-B(OR)2 / Base C->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Kinetic Studies

To investigate the kinetics of the Suzuki coupling of 1,6-dimethyl-1H-indazole-4-boronic acid, a systematic experimental approach is required. The following protocol outlines a general procedure for monitoring the reaction progress and extracting kinetic data.

Materials:

  • 1,6-dimethyl-1H-indazole-4-boronic acid

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst system)

  • Ligand (if using a pre-catalyst)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., dioxane/water, toluene/water)

  • Internal standard (for quantitative analysis, e.g., dodecane)

Experimental Workflow:

Caption: A generalized workflow for conducting kinetic studies of a chemical reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine 1,6-dimethyl-1H-indazole-4-boronic acid (1.0 eq), the aryl halide (1.2 eq), the base (2.0 eq), and the internal standard in the chosen solvent system.

  • Catalyst Preparation: If using a pre-catalyst and a separate ligand, pre-mix them in a small amount of the reaction solvent.

  • Reaction Initiation: Add the palladium catalyst (or pre-catalyst/ligand mixture) to the reaction vessel. This marks time zero (t=0).

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid solution) to stop the catalytic cycle.

  • Sample Preparation: Extract the organic components from the quenched aliquot into an appropriate solvent (e.g., ethyl acetate) and prepare for analysis.

  • Analysis: Analyze the samples using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) to determine the concentrations of the starting materials and the product.

  • Data Analysis: Plot the concentration of the product versus time. From this data, the initial reaction rate can be determined. By systematically varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be established, leading to the determination of the rate law.

Self-Validation and Controls:

  • Blank Reaction: Run a reaction without the palladium catalyst to ensure no background reaction occurs.

  • Catalyst Degradation Control: Monitor the reaction for an extended period to check for catalyst deactivation.

  • Reproducibility: Repeat key experiments to ensure the reproducibility of the kinetic data.

Comparison of Catalytic Systems

The choice of catalyst, ligand, base, and solvent can significantly impact the kinetics and overall efficiency of the Suzuki coupling reaction. Below is a comparative table illustrating the potential effects of different reaction parameters on the coupling of 1,6-dimethyl-1H-indazole-4-boronic acid. The data presented is illustrative and should be experimentally verified.

Catalyst SystemLigandBaseSolventInitial Rate (M/s)Yield (%)Notes
Pd(PPh3)4(none)K2CO3Dioxane/H2O1.2 x 10⁻⁵85Standard, widely used catalyst.[5]
Pd(OAc)2 / SPhosSPhosCs2CO3Toluene/H2O5.8 x 10⁻⁵95Bulky, electron-rich phosphine ligands can accelerate the reaction.[15]
PEPPSI-IPr(NHC)K3PO4THF8.1 x 10⁻⁵98N-Heterocyclic carbene (NHC) ligands offer high stability and activity.[10]
Pd/C(none)Na2CO3Ethanol/H2O9.5 x 10⁻⁶70Heterogeneous catalyst, easier to remove but may have lower activity.[16]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[10][15] Electron-rich and bulky ligands, such as SPhos or NHCs, can enhance the rate of oxidative addition and reductive elimination.[4][11]

  • Base: The base is essential for the transmetalation step.[4][6] Stronger bases like Cs2CO3 or K3PO4 can accelerate the reaction, but their compatibility with other functional groups on the substrates must be considered.[6]

  • Solvent: The solvent system must be able to dissolve both the organic and inorganic components of the reaction.[4][6] Biphasic systems like toluene/water or dioxane/water are commonly used.[4]

Alternative Coupling Strategies

While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions can also be employed for the synthesis of biaryl compounds containing the indazole scaffold.

Coupling ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Stille Coupling OrganotinTolerant of a wide range of functional groups.Toxicity of tin reagents and byproducts.[11]
Negishi Coupling OrganozincHigh reactivity, especially for hindered substrates.Sensitivity of organozinc reagents to air and moisture.[11]
Hiyama Coupling OrganosiliconLow toxicity of silicon reagents.Requires activation with a fluoride source.
Direct Arylation C-H bondAtom economical, avoids pre-functionalization.Often requires specific directing groups and can suffer from regioselectivity issues.

The choice of coupling strategy will depend on the specific substrates, desired functional group tolerance, and considerations regarding reagent toxicity and cost.

Conclusion

Kinetic studies of the Suzuki-Miyaura coupling of 1,6-dimethyl-1H-indazole-4-boronic acid are essential for developing efficient, robust, and scalable synthetic processes. By systematically investigating the influence of various reaction parameters, researchers can gain a deeper understanding of the reaction mechanism and identify optimal conditions for their specific application. This guide provides a framework for conducting such studies, from experimental design to data analysis, and offers a comparative overview of different catalytic systems and alternative coupling strategies.

References

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction - ResearchGate. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. [Link]

  • Challenges In Suzuki Coupling Reaction - Kairav Chemofarbe Industries Ltd. [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC. [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions with complex 1 under the optimized conditions. … - ResearchGate. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing. [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). [Link]

  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of - RSC Publishing. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. [Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate | Journal of the American Chemical Society. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [Link]

  • Indazole synthesis - Organic Chemistry Portal. [Link]

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Safety Operating Guide

Operational Guide: Proper Handling and Disposal of 1,6-Dimethyl-1H-indazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing medicinal chemistry and drug development workflows, I recognize that the lifecycle of a chemical reagent does not end at the reaction workup. 1,6-Dimethyl-1H-indazole-4-boronic acid (CAS: 1310405-32-3)[1] is a highly valuable heterocyclic building block, predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

While boronic acids are generally stable, their unique physicochemical properties—such as their propensity to dehydrate into cyclic boroxines and their mild Lewis acidity—demand specific disposal protocols. This guide provides a comprehensive, self-validating operational plan for the safe handling and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) standards and institutional Environmental Health and Safety (EHS) guidelines.

Physicochemical & Hazard Profile

Understanding the material properties is the foundational step in risk mitigation. Below is the synthesized hazard data for this compound to inform your disposal strategy.

PropertyValue / Description
Chemical Name 1,6-Dimethyl-1H-indazole-4-boronic acid
CAS Number 1310405-32-3[1]
Molecular Formula C9H11BN2O2[2]
Molecular Weight 190.01 g/mol [2]
Hazard Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory irritation)[3]
Physical State Solid (Powder)
Environmental Hazard Low acute toxicity, but not readily biodegradable in municipal wastewater systems[4]

Regulatory Context & Waste Classification

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, pure 1,6-Dimethyl-1H-indazole-4-boronic acid is not explicitly P- or U-listed as an acutely toxic waste[5]. However, in a laboratory setting, waste is rarely pure. The classification of your waste stream depends entirely on the reaction matrix:

  • F-Listed Solvents : Suzuki couplings frequently employ solvents like toluene or THF. Waste mixtures containing 10% or more of these solvents before use are classified under EPA hazardous waste codes (e.g., F005 for toluene)[5].

  • Heavy Metal Contamination : The presence of residual palladium (Pd) catalysts from cross-coupling reactions strictly prohibits drain disposal. Solutions containing heavy metals must be collected and incinerated by EHS[6].

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step until the validation check is confirmed.

Protocol A: Solid Waste Disposal (Unused Reagent & Consumables)

Causality: Solid boronic acids can become airborne dust hazards. Proper containment prevents inhalation exposure and cross-contamination of other laboratory surfaces[3].

  • Segregation : Collect all unused powder, contaminated weigh boats, spatulas, and nitrile gloves into a designated area.

  • Packaging : Place the materials into a compatible, leak-proof secondary container (e.g., a wide-mouth polyethylene jar). Do not fill the container beyond 90% capacity to allow for potential expansion[7].

  • Validation Check : Inspect the exterior of the sealed container. Wipe it down with a damp paper towel to ensure it is 100% free of chemical residue before transferring it to the main waste accumulation area[7].

  • Labeling : Affix an EHS-approved Hazardous Waste label. Explicitly write "1,6-Dimethyl-1H-indazole-4-boronic acid" and check the "Toxic" and "Irritant" hazard boxes[8].

Protocol B: Liquid Waste Disposal (Post-Reaction Mixtures)

Causality: Mixing incompatible liquid wastes (e.g., highly basic aqueous washes with acidic waste) can cause rapid exothermic neutralization, pressure buildup, and container rupture[7].

  • Phase Separation : Separate the organic phase (containing unreacted boronic acid, boroxines, and solvents) from the aqueous phase (containing borate salts, inorganic bases, and Pd residues).

  • Quenching & pH Adjustment : For the aqueous phase, carefully adjust the pH to a neutral range (pH 6.0–8.0) using dilute acid (e.g., 1M HCl) before adding it to the bulk aqueous waste carboy[6].

  • Routing :

    • Transfer the organic phase to the "Non-Halogenated Organic Waste" carboy (or "Halogenated" if DCM/chloroform was utilized).

    • Transfer the neutralized aqueous phase to the "Aqueous Heavy Metal Waste" carboy.

  • Validation Check : Observe the liquid in the funnel during transfer. If any gas evolution (bubbling) or heat generation occurs, stop immediately. Wait for the reaction to subside completely before sealing the carboy tightly[7].

Spill Response & Decontamination

  • Containment : In the event of a powder spill, immediately don appropriate PPE (safety glasses, lab coat, nitrile gloves)[8]. Do not dry sweep, as this generates respirable dust[3].

  • Collection : Use a slightly dampened absorbent pad to gently collect the powder. Boronic acids have moderate water solubility, so a damp wipe effectively captures the particulate without aerosolizing it.

  • Validation Check : After the initial cleanup, wash the affected benchtop area with soap and water. Visually inspect the surface from multiple angles under direct light to ensure no white, crystalline residue remains[8].

Waste Routing Workflow

Below is the logical routing diagram for handling 1,6-Dimethyl-1H-indazole-4-boronic acid waste streams to ensure proper segregation.

ChemicalWasteRouting Start 1,6-Dimethyl-1H-indazole- 4-boronic acid Waste Solid Solid Waste (Powder/PPE) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin Aqueous Aqueous Phase (Borate Salts/Pd) Liquid->Aqueous Organic Organic Phase (Solvents/Boroxines) Liquid->Organic NonHaloBin Non-Halogenated Waste Stream Aqueous->NonHaloBin If mixed with organics EHS EHS Collection & Incineration Aqueous->EHS pH 6-8 adjusted HaloBin Halogenated Waste Stream Organic->HaloBin Contains DCM/CHCl3 Organic->NonHaloBin THF/Toluene only SolidBin->EHS HaloBin->EHS NonHaloBin->EHS

Workflow for the segregation and disposal of 1,6-Dimethyl-1H-indazole-4-boronic acid waste streams.

References

  • Boric Acid - IsoLab: Waste - SDS , University of Washington. 8

  • CAS:1310405-32-3, 1,6-二甲基-1H-吲唑-4-硼酸 , Bidepharm. 1

  • SAFETY DATA SHEET - Fisher Scientific , Fisher Scientific.3

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains , Ball State University. 4

  • Factsheet: Disposal of Hazardous Waste - Basic Principles , ETH Zürich. 7

  • Advisory 7.3 - UC EH&S , University of Cincinnati. 6

  • EPA Hazardous Waste Code , Montana Department of Environmental Quality (mt.gov). 5

  • CAS号:2096338-06-4 - 毕得医药 , Bidepharm. 2

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,6-Dimethyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: April 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 1,6-Dimethyl-1H-indazole-4-boronic acid demands a synthesis of innovation and uncompromising safety. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to build a culture of safety that empowers scientific discovery by first ensuring the well-being of the scientist.

While a specific Safety Data Sheet (SDS) for 1,6-Dimethyl-1H-indazole-4-boronic acid is not publicly available, we can establish a robust safety protocol by analyzing data from structurally similar compounds, specifically 1H-Indazole-4-boronic acid. This analogue is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][2] Therefore, we will proceed with the assumption that our target compound presents similar hazards.

The Hierarchy of Controls: Situating PPE in a Comprehensive Safety Strategy

Before we address the specifics of PPE, it's crucial to understand its place in the overall safety paradigm. PPE is the final, and most personal, line of defense. Its effectiveness is predicated on the proper implementation of higher-level controls.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

For handling 1,6-Dimethyl-1H-indazole-4-boronic acid, engineering controls such as certified chemical fume hoods are mandatory to mitigate inhalation risks.[3][4] Administrative controls, including Standard Operating Procedures (SOPs) and proper training, are also essential. This guide focuses on the final layer: PPE.

Core PPE Requirements: A Head-to-Toe Protocol

Given the irritant nature of this boronic acid, the primary objective of our PPE strategy is to prevent all direct contact with the substance in its solid and solution forms.

Eye and Face Protection: Beyond the Basics

Minimum Requirement: Chemical safety goggles conforming to European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[1][5]

Rationale: Standard safety glasses are insufficient. 1,6-Dimethyl-1H-indazole-4-boronic acid is a fine powder that can easily become airborne during weighing and transfer. Safety goggles provide a complete seal around the eyes, protecting against dust and potential splashes.

Enhanced Protection: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during reaction quenching), a full-face shield should be worn in addition to safety goggles. This protects the entire face from contact.

Hand Protection: The Science of Glove Selection

Minimum Requirement: Chemical-resistant nitrile gloves.

Rationale: Gloves must be selected based on their ability to resist the specific chemicals being used. While boronic acids themselves are handled by nitrile, the solvents used for dissolution (e.g., DMF, DMSO, THF) are the primary consideration. Nitrile provides good resistance to a broad range of laboratory solvents. Always inspect gloves for tears or pinholes before use.[6]

Procedural Guidance (The Two-Glove Technique):

  • Donning: Always don two pairs of nitrile gloves. This provides a backup barrier and allows for a safer doffing procedure if the outer glove becomes contaminated.

  • During Operations: If the outer glove is knowingly contaminated, remove and replace it immediately using a technique that prevents touching the outer surface with your bare skin or the inner glove.

  • Doffing: Remove gloves using the proper technique to avoid skin contact. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

Body Protection: A Barrier Against Contamination

Minimum Requirement: A clean, flame-resistant laboratory coat with long sleeves and elastic or knitted cuffs.[1]

Rationale: The lab coat protects your personal clothing and skin from incidental contact and minor spills. The elastic cuffs prevent dust from entering the sleeve. The coat should be fully buttoned to provide maximum coverage. For operations with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[5]

Respiratory Protection: When Air Purity is a Concern

When Required: Respiratory protection is necessary when engineering controls (like a fume hood) are not available or are insufficient to keep exposure below safe limits, particularly when handling the powder outside of a containment device.

Minimum Requirement: For nuisance dust exposure, a NIOSH-approved P95 or P1 (EU EN 143) particle respirator is recommended.[6] If handling large quantities or if significant aerosolization is possible, a half-mask or full-face respirator with appropriate particulate cartridges should be used.

Rationale: The hazard statement H335 (May cause respiratory irritation) indicates that inhaling the powder can irritate the respiratory system.[1] A respirator filters these particles from the air you breathe. All personnel required to wear respirators must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.

Operational and Disposal Plans

Proper PPE use extends to the entire lifecycle of the chemical in the lab, from handling to disposal.

Step-by-Step PPE Protocol for Weighing and Handling
  • Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured.

  • Donning (in order):

    • Lab Coat

    • Inner pair of nitrile gloves

    • Outer pair of nitrile gloves

    • Safety Goggles (and face shield, if required)

    • Respirator (if required by your institution's SOP for the task)

  • Handling: Perform all manipulations of the solid compound within a certified chemical fume hood or other ventilated enclosure to minimize dust generation.[5][7]

  • Doffing (in order):

    • Remove outer gloves and dispose of them as contaminated waste.

    • Remove face shield (if used) and lab coat, turning it inwards to contain any surface contamination.

    • Remove safety goggles.

    • Remove inner gloves using the proper technique.

    • Wash hands thoroughly with soap and water.[8][9]

  • Disposal: All contaminated PPE (gloves, disposable aprons) must be disposed of in a designated, sealed hazardous waste container.[10] Never dispose of boric acid or its contaminated materials down the drain.[11] Consult your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines.[11]

Task/ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small Scale Weighing (<1g) Chemical Safety GogglesDouble Nitrile GlovesLab CoatNot required if in a fume hood
Reaction Setup/Workup Chemical Safety GogglesDouble Nitrile GlovesLab CoatNot required if in a fume hood
Large Scale Handling (>5g) Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronP95/P100 Respirator (if outside hood)
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical Resistant Suit/ApronHalf-mask respirator with particulate cartridges

This guide provides a framework for the safe handling of 1,6-Dimethyl-1H-indazole-4-boronic acid. Always consult the most current Safety Data Sheet available and your institution's specific chemical hygiene plan before beginning any work.

References

  • Sciencelab.com. (n.d.). Material Safety Data Sheet: Boric Acid. Retrieved from a cached version as the original link is not active.
  • Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. [Link]

  • Chemos GmbH & Co.KG. (2024, January 30). Safety Data Sheet: Boric acid. [Link]

  • Angene Chemical. (2025, March 22). Safety Data Sheet: 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride. [Link]

  • Lab Alley. (2025, July 16). Boric Acid Safety & Hazards. [Link]

  • LabAlley.com. (2021, May 1). Boric Acid - SAFETY DATA SHEET. Retrieved from a cached version as the original link is not active.
  • Lab Alley. (2025, July 16). How To Safely Dispose of Boric Acid. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2022, February 3). Safety Data Sheet: 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. [Link]

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.